Naphtho(2,3-j)fluoranthene
Description
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Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174481 | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205-83-4 | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Applications of Naphtho(2,3-j)fluoranthene and Its Derivatives
Abstract
Naphtho(2,3-j)fluoranthene, a unique polycyclic aromatic hydrocarbon (PAH), and its derivatives are emerging as significant scaffolds in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic methodologies for constructing the this compound core, including oxidative coupling, palladium-catalyzed cross-coupling, and acid-catalyzed cyclization reactions. Each synthetic strategy is discussed with a focus on mechanistic insights and practical experimental considerations. Detailed, validated protocols for key synthetic transformations are provided, alongside characterization data to ensure reproducibility. Furthermore, this guide explores the burgeoning applications of these compounds, particularly in the realm of drug development as potential anticancer agents, and as functional materials in organic electronics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel polycyclic aromatic systems.
Introduction: The this compound Core
This compound is a non-alternant polycyclic aromatic hydrocarbon characterized by a naphthalene ring system fused to a fluoranthene core.[1] This fusion results in a unique electronic and structural framework, bestowing upon its derivatives interesting photophysical properties and significant biological activity.[1][2] The core structure is found in a number of natural products, such as the viridistratins, which are isolated from fungal species and exhibit antimicrobial and cytotoxic properties.[3][4] The inherent cytotoxicity of some PAHs, often linked to their ability to intercalate with DNA, makes the this compound scaffold a compelling starting point for the design of novel therapeutic agents.[5][6] In the field of materials science, the extended π-system of these molecules suggests potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[7]
This guide will delve into the key synthetic strategies to access this versatile scaffold, providing both the theoretical underpinnings and practical, step-by-step protocols for their realization in a laboratory setting.
Synthetic Methodologies for the this compound Core
The construction of the complex, multi-ring system of this compound derivatives can be approached through several strategic disconnections. This section will detail the most effective and commonly employed synthetic routes.
Oxidative Coupling of Naphthalene Derivatives
One of the most direct and efficient methods for the synthesis of certain substituted benzo[j]fluoranthenes, including the this compound core, is the oxidative coupling of naphthalene precursors. This approach often utilizes a strong oxidizing agent, such as ferric chloride (FeCl₃), to induce the formation of a key C-C bond, followed by cyclization.[8]
Mechanism Insight: The reaction is believed to proceed through the initial formation of a bond between the 4-positions of two naphthalene molecules, creating a 4,4'-binaphthyl intermediate. Subsequent intramolecular cyclization, driven by the oxidative conditions, leads to the formation of the five-membered ring characteristic of the fluoranthene moiety.
A prime example of this methodology is the one-pot synthesis of 3,6,8,11-tetramethoxybenzo[j]fluoranthene from 1,6-dimethoxynaphthalene.
Figure 1: Workflow for the oxidative coupling synthesis of a tetramethoxybenzo[j]fluoranthene derivative.
Experimental Protocol: Synthesis of 3,6,8,11-Tetramethoxybenzo[j]fluoranthene
-
Materials: 1,6-dimethoxynaphthalene, Anhydrous Ferric Chloride (FeCl₃), Dichloromethane (CH₂Cl₂), Methanol (MeOH).
-
Procedure:
-
Dissolve 1,6-dimethoxynaphthalene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous ferric chloride in dichloromethane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,6,8,11-tetramethoxybenzo[j]fluoranthene.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Palladium-Catalyzed Tandem Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. A powerful strategy for synthesizing fluoranthene derivatives involves a tandem sequence of a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation.[1][2][7][9]
Mechanism Insight: This one-pot reaction begins with the palladium-catalyzed Suzuki-Miyaura coupling of a di-halogenated naphthalene (e.g., 1,8-diiodonaphthalene) with an arylboronic acid or ester. The resulting mono-arylated intermediate then undergoes an intramolecular C-H activation and subsequent arylation, catalyzed by the same palladium complex, to form the five-membered ring of the fluoranthene core.[2][7]
Figure 2: Generalized workflow for the Pd-catalyzed tandem synthesis of fluoranthene derivatives.
Experimental Protocol: General Procedure for Pd-Catalyzed Fluoranthene Synthesis [2][7]
-
Materials: 1,8-diiodonaphthalene, appropriate arylboronic acid or ester, Pd(dppf)Cl₂, potassium acetate (KOAc), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a Schlenk tube, add 1,8-diiodonaphthalene, the arylboronic acid or ester (1.1 equivalents), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the synthesized fluoranthene derivative using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
Lewis Acid-Catalyzed Prins-Type Cycloaromatization
A more recent and innovative approach to the synthesis of the benzo[j]fluoranthene core involves a Lewis acid-catalyzed Prins-type cycloaromatization.[10][11] This method is particularly valuable for the synthesis of natural products like viridistratin A.
Mechanism Insight: The reaction is proposed to proceed through the Lewis acid-catalyzed generation of an oxonium species from an enol ether precursor. This reactive intermediate then undergoes a subsequent annulation and aromatization cascade to form the final polycyclic aromatic system. This transition-metal-free method offers the advantage of operational simplicity and tolerance to air.[10][11]
The total synthesis of viridistratin A has been accomplished using this methodology, highlighting its efficacy in the synthesis of complex, biologically active molecules.[10]
Characterization of this compound Derivatives
The unambiguous identification and characterization of synthesized this compound derivatives are crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed.
| Technique | Information Obtained | Typical Observations for this compound Core |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), with coupling constants indicative of the specific substitution pattern. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their hybridization state. | A series of signals in the aromatic region (δ 120-150 ppm), with quaternary carbons appearing at characteristic chemical shifts. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the derivative. High-resolution mass spectrometry (HRMS) provides the exact mass and confirms the molecular formula. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the conjugated π-system. | Multiple absorption bands in the UV and visible regions, characteristic of the extended aromatic system. |
| Fluorescence Spectroscopy | Characterizes the emission properties of the molecule upon excitation with UV or visible light. | Often exhibit strong fluorescence with large Stokes shifts, which is of interest for materials science applications. |
Table 1: Key Characterization Techniques for this compound Derivatives
For instance, the characterization of the natural product viridistratin A , a hydroxylated derivative of this compound, has been extensively reported.[3][4]
-
Molecular Formula: C₂₀H₁₂O₃
-
HR-ESI-MS: m/z 301.0855 [M+H]⁺ (calculated for C₂₀H₁₃O₃, 301.0859)[3]
-
¹H and ¹³C NMR: Detailed spectral data are available in the literature, confirming the connectivity of the aromatic protons and carbons.[3][4]
Applications in Drug Development and Materials Science
The unique structural and electronic properties of this compound derivatives make them attractive candidates for various applications.
Potential in Drug Development
The planar, aromatic structure of the this compound core is a key feature found in many DNA intercalating agents.[6][12][13] DNA intercalation is a mechanism of action for several clinically used anticancer drugs. By inserting between the base pairs of DNA, these molecules can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
While specific studies on the anticancer activity of this compound derivatives are still emerging, the known cytotoxic and antimicrobial activities of related natural products like the viridistratins suggest that this scaffold is a promising starting point for the design of novel therapeutic agents.[3][4] The synthesis of various derivatives allows for the tuning of their pharmacological properties, such as their DNA binding affinity, selectivity for cancer cells, and metabolic stability. The development of naphthalene-based compounds as anticancer agents is an active area of research.[14][15][16][17]
Figure 3: Proposed mechanism of anticancer activity for this compound derivatives via DNA intercalation.
Applications in Materials Science
The extended π-conjugated system of this compound derivatives imparts them with interesting photophysical and electronic properties. These compounds often exhibit strong fluorescence and can act as organic semiconductors.[7] These properties make them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.
-
Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.[7]
-
Organic Photovoltaics (OPVs): As donor or acceptor materials.
-
Fluorescent Probes: For sensing and imaging applications.
The ability to modify the peripheral substitution of the this compound core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, to suit specific device requirements.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives has seen significant advancements with the development of efficient and versatile methodologies like oxidative coupling and palladium-catalyzed tandem reactions. These synthetic routes provide access to a wide range of substituted analogs, enabling the systematic investigation of their structure-property relationships.
The this compound scaffold holds considerable promise in both medicinal chemistry and materials science. Further exploration of its potential as a template for the design of novel anticancer agents, particularly as DNA intercalators or enzyme inhibitors, is warranted. In the realm of materials science, the synthesis and characterization of new derivatives with tailored electronic and photophysical properties will undoubtedly lead to their incorporation into next-generation organic electronic devices. This in-depth technical guide serves as a foundational resource to stimulate and support further research and development in this exciting area of polycyclic aromatic chemistry.
References
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Surup, F., et al. (2020). Viridistratins A−C, Antimicrobial and Cytotoxic Benzo[j]fluoranthenes from Stromata of Annulohypoxylon viridistratum (Hypoxylaceae, Ascomycota). Molecules, 25(10), 2435. [Link]
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Jeong, M., et al. (2023). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid-Catalyzed Prins-Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. Advanced Synthesis & Catalysis. [Link]
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Jeong, M., et al. (2023). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Naphtho(2,3-j)fluoranthene
Introduction
Naphtho(2,3-j)fluoranthene (CAS No. 205-83-4) is a polycyclic aromatic hydrocarbon (PAH) belonging to a class of compounds of significant interest in environmental science, materials science, and toxicology.[1][2] As a non-alternant PAH, its unique electronic structure, arising from the fusion of naphthalene and benzene rings with a five-membered ring, imparts distinct physicochemical properties that govern its environmental fate, spectroscopic behavior, and potential applications.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Where experimental data for the title compound is limited, a comparative analysis with its isomers is provided to offer a robust understanding of its expected behavior.
Molecular Structure and Identification
A fundamental understanding of the molecular structure is paramount as it dictates the entirety of a compound's chemical and physical behavior.
Caption: Chemical structure and key identifiers of this compound.
Core Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound. The data is a compilation from various chemical databases and predictive models, providing a foundational dataset for further research.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₄ | [1][2] |
| Molecular Weight | 302.37 g/mol | [1][2] |
| CAS Number | 205-83-4 | [1][2] |
| Appearance | Expected to be a yellow crystalline solid | [4] |
| Density | 1.313 g/cm³ | [1][2] |
| Boiling Point | 552.3 °C at 760 mmHg | [1][2] |
| Melting Point | Not experimentally determined. Isomers such as Benzo[j]fluoranthene melt at ~166 °C. | [5][6] |
| Flash Point | 282 °C | [1][2] |
| Refractive Index | 1.912 | [1][2] |
| Vapor Pressure | 1.12 x 10⁻¹¹ mmHg at 25 °C | [1][2] |
| Water Solubility | Predicted to be very low. The log of water solubility (log₁₀WS) for the isomer Naphtho[2,3-k]fluoranthene is predicted to be -10.34 mol/L. | [7] |
| Octanol-Water Partition Coefficient (logP) | Predicted to be high, indicative of high lipophilicity. The logP for the isomer Naphtho[2,3-k]fluoranthene is predicted to be 6.794. | [7] |
Spectroscopic Profile
The spectroscopic properties of this compound are crucial for its identification and quantification. As a fluoranthene derivative, it is expected to exhibit characteristic UV-Vis absorption and fluorescence emission spectra.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Fluorescence Spectroscopy
Fluoranthene and its derivatives are named for their characteristic fluorescence under UV light.[3] The fluorescence emission of PAHs is highly sensitive to the molecular structure and the solvent environment.[11][12] For this compound, it is anticipated to be a fluorescent molecule, a property that can be exploited for highly sensitive detection methods.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, the complex, fused-ring system would result in a distinctive set of signals in both proton and carbon NMR spectra, providing a unique fingerprint for the molecule.
Thermal Stability
The thermal stability of PAHs is a critical parameter, particularly in the context of their formation during combustion processes and their persistence in high-temperature environments.[1][14][15] The high boiling point and flash point of this compound suggest a high degree of thermal stability.[1][2] Thermogravimetric analysis (TGA) would provide a quantitative measure of its decomposition temperature and thermal degradation profile.
Experimental Protocols
To address the gaps in the experimental data for this compound, the following section outlines detailed, field-proven methodologies for the determination of its key physicochemical properties. These protocols are based on standard methods for the analysis of PAHs.[16][17][18][19]
Determination of Aqueous Solubility
The low aqueous solubility of PAHs necessitates sensitive analytical techniques for accurate measurement.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of high-purity water in a sealed, amber glass vessel.
-
Equilibration: Stir the suspension at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, then carefully filter the aqueous phase through a 0.22 µm PTFE syringe filter to remove any undissolved particles.
-
Extraction: Extract a known volume of the filtered aqueous phase with a water-immiscible organic solvent in which this compound is highly soluble (e.g., hexane or dichloromethane).
-
Analysis: Analyze the organic extract using a calibrated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Quantification: Determine the concentration of this compound in the organic extract by comparing the instrument response to a pre-established calibration curve prepared with known standards. The aqueous solubility can then be calculated based on the extraction volumes.
Spectroscopic Characterization
Caption: A generalized workflow for the comprehensive spectroscopic characterization of this compound.
Step-by-Step Methodology for UV-Vis and Fluorescence:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in a spectroscopic grade, non-polar solvent such as cyclohexane.
-
UV-Vis Spectroscopy: Using a dual-beam spectrophotometer, record the absorption spectrum from approximately 200 to 800 nm, using the pure solvent as a reference. Identify the wavelengths of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, determine the optimal excitation wavelength by monitoring the emission at an estimated wavelength while scanning the excitation wavelength. Then, with the optimal excitation wavelength, record the fluorescence emission spectrum.
Thermal Stability Assessment
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A Technical Guide to the Prospective Synthesis and Isolation of Naphtho(2,3-j)fluoranthene
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Polycyclic Aromatic Hydrocarbon
Naphtho(2,3-j)fluoranthene represents a specific, angularly-fused polycyclic aromatic hydrocarbon (PAH). An extensive review of the current scientific literature reveals a significant scarcity of direct reports on the dedicated synthesis, isolation, or characterization of this particular isomer. This technical guide, therefore, is constructed from a position of expert inference and proven methodologies applied to structurally analogous PAHs. The principles and protocols detailed herein are derived from established synthetic strategies for fluoranthenes and the rigorous analytical techniques required for the separation of complex PAH isomer mixtures.[1][2] This document serves as a roadmap for the researcher venturing to synthesize and isolate this novel compound, emphasizing the critical challenges and offering robust, field-proven solutions.
Structural Elucidation and Isomeric Considerations
This compound is a non-alternant PAH comprising a naphthalene moiety fused to a fluoranthene core. Its structure dictates a unique electronic and steric profile compared to its isomers. The primary challenge in the chemistry of such PAHs is the frequent co-formation of multiple isomers during synthesis, which often possess very similar physical and chemical properties, making their separation and identification a non-trivial task.[3] For instance, the benzofluoranthene isomers (benzo[b]-, benzo[j]-, and benzo[k]fluoranthene) are notoriously difficult to resolve by mass spectrometry alone due to identical masses and similar fragmentation patterns, necessitating advanced chromatographic separation.[2][3]
Proposed Synthetic Strategies: A Logic-Driven Approach
The synthesis of complex, angularly-fused PAHs typically relies on modern cross-coupling and annulation methodologies. Based on recent advances in the synthesis of fluoranthene derivatives, two plausible pathways are proposed for this compound.[1][4]
Strategy A: Palladium-Catalyzed Annulative Dimerization
This approach leverages the power of C-H activation to construct the core PAH framework from simpler precursors. A potential retrosynthetic analysis suggests that this compound could be assembled from a suitably substituted phenylene triflate and a naphthalene derivative.
Caption: Retrosynthetic analysis via Pd-catalyzed annulation.
Experimental Protocol: Proposed Annulative Dimerization
-
Precursor Synthesis: Synthesize the necessary substituted phenylene triflate and naphthalene starting materials using standard organic chemistry techniques.
-
Annulative Dimerization: In a nitrogen-filled glovebox, combine the phenylene triflate (1.0 equiv), the naphthalene derivative (1.2 equiv), PdCl₂ (5 mol%), tributylphosphine (10 mol%), K₂CO₃ (2.5 equiv), and pivalic acid (30 mol%) in a suitable solvent such as toluene.[4]
-
Reaction Execution: Seal the reaction vessel and heat to 120-140 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Cycloaromatization (Scholl Reaction): Dissolve the crude intermediate in an inert solvent (e.g., dichloromethane) and cool to 0 °C. Add FeCl₃ (2-4 equiv) portion-wise and stir the mixture at room temperature for 4-8 hours.[4]
-
Quenching and Extraction: Quench the reaction with methanol, and extract the product into dichloromethane. Wash the organic layer with water and brine, then dry and concentrate in vacuo.
-
Purification: The crude product will be a complex mixture of isomers and starting materials, requiring extensive chromatographic purification (see Section 3).
Strategy B: Intramolecular C-H Arylation Cascade
An alternative and powerful strategy involves a palladium-catalyzed Suzuki–Miyaura coupling followed by an intramolecular C–H arylation cascade. This has been successfully applied to the synthesis of various fluoranthene-related PAHs.[1]
Isolation and Purification: The Chromatographic Imperative
The successful isolation of the target this compound from a complex reaction mixture hinges entirely on high-resolution chromatography. Given the isomeric complexity, a multi-step purification strategy is recommended.
Column Chromatography (Initial Purification)
Initial purification of the crude product should be performed using silica gel column chromatography with a gradient elution system (e.g., hexane/dichloromethane or hexane/toluene) to separate the major classes of compounds.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
For the fine separation of isomers, reversed-phase HPLC is the technique of choice. Specialized PAH columns are essential for achieving baseline resolution.[2][5][6]
Table 1: Recommended HPLC Columns for PAH Isomer Separation
| Column Name | Manufacturer | Key Features | Reference |
| Agilent J&W Select PAH | Agilent | Unique selectivity for resolving PAH isomers, including benzofluoranthenes. | [3] |
| HALO® PAH | Advanced Materials Tech. | Fused-Core® particle technology for high-speed, high-resolution separations. | [5] |
| ZORBAX Eclipse PAH | Agilent | Unique bonded phase designed specifically for separating PAH isomers. | [6] |
Experimental Protocol: HPLC Isomer Separation
-
System: A high-performance liquid chromatograph equipped with a diode array detector (DAD) and a fluorescence detector (FLD) for sensitive and selective detection of PAHs.[6]
-
Column: ZORBAX Eclipse PAH column (e.g., 4.6 mm × 150 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) and ramping up to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection:
-
DAD: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to observe the characteristic UV-Vis absorbance spectra of the eluting compounds.
-
FLD: Use a programmed sequence of excitation and emission wavelengths optimized for fluoranthene-type structures to achieve high sensitivity and selectivity.[5][6]
-
-
Fraction Collection: Collect the eluting peaks corresponding to the target isomer based on retention time and spectroscopic signature.
-
Purity Analysis: Re-inject the collected fractions to confirm purity (>99%).
Caption: Workflow for the isolation and purification of this compound.
Structural Characterization: A Multi-technique Approach
Unambiguous identification of the isolated compound as this compound requires a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₂₄H₁₄ for the parent compound). The fragmentation pattern in the mass spectrum can provide some structural information, but as previously noted, it is often insufficient to distinguish between isomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the definitive structural elucidation of PAH isomers. The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide a unique fingerprint for the specific arrangement of protons on the aromatic framework.[7] 2D NMR techniques such as COSY and HMQC/HSQC will be essential for assigning the proton and carbon signals unambiguously.
UV-Vis and Fluorescence Spectroscopy
The electronic absorption and emission spectra are characteristic of the π-conjugated system of the PAH. Fluoranthenes are known for their interesting photophysical and fluorescence properties.[1] The UV-Vis spectrum will show a series of sharp absorption bands, and the fluorescence spectrum will provide information on the emission properties. These spectra, while characteristic, might be very similar between isomers, but can be used for identification when compared to theoretical calculations or established standards.
Conclusion and Outlook
The synthesis and isolation of this compound present a formidable but achievable challenge for the synthetic and analytical chemist. The lack of existing literature necessitates a research-driven approach, building upon the established chemistry of related polycyclic aromatic hydrocarbons. The key to success will lie in the strategic choice of synthetic route to maximize the yield of the desired angular isomer, coupled with a rigorous, multi-step purification protocol centered on high-performance liquid chromatography with specialized columns. Definitive characterization will require a comprehensive analysis of NMR and mass spectrometry data. This guide provides a robust framework and the necessary experimental foresight for the successful discovery and isolation of this novel fluoranthene derivative.
References
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Oostdijk, J. (2010). Separation of 54 PAHs on an Agilent J&W Select PAH GC Column. Agilent Technologies, Inc. Available at: [Link]
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Recent advances in the synthesis and applications of fluoranthenes. (2024). RSC Publishing. Available at: [Link]
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Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. (2018). UI Scholars Hub. Available at: [Link]
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Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Separation of PAH Compounds using UV and Fluorescence Detection. (n.d.). HPLC. Available at: [Link]
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Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. (n.d.). Agilent. Available at: [Link]
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New Route to Polycyclic Aromatic Hydrocarbons. (2020). ChemistryViews. Available at: [Link]
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Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. (2018). PubMed. Available at: [Link]
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Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. (n.d.). ResearchGate. Available at: [Link]
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Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. (n.d.). NIH. Available at: [Link]
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Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Available at: [Link]
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Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). PubMed. Available at: [Link]
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Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
-
Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene. (n.d.). ACS Publications. Available at: [Link]
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(a) Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene,... (n.d.). ResearchGate. Available at: [Link]
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Spectroscopic Characterization of Naphtho(2,3-j)fluoranthene: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and environmental research. In the absence of extensive empirical data for this specific isomer, this document leverages established theoretical and computational methodologies to predict its key spectroscopic signatures. Furthermore, it offers detailed, field-proven experimental protocols for the acquisition of ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the analysis of this compound and other novel PAHs.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a pentacyclic non-alternant PAH composed of naphthalene and fluoranthene moieties fused in a j-isomeric arrangement. This fusion results in a unique electronic structure that is anticipated to give rise to distinct spectroscopic properties. Like other PAHs, this compound is formed through the incomplete combustion of organic materials. Its characterization is crucial for understanding its environmental fate, toxicological profile, and potential applications in organic electronics.
The non-alternant nature of the fluoranthene core, with its five-membered ring, introduces perturbations in the π-electron system compared to fully benzenoid PAHs. This is expected to influence its absorption and emission characteristics, as well as the chemical shifts of its constituent protons and carbons in NMR spectroscopy.
Electronic Spectroscopy: Unveiling the Photophysical Profile
The electronic transitions of this compound, governed by its extended π-conjugated system, can be probed using UV-Vis absorption and fluorescence spectroscopy.
Theoretical Prediction of UV-Vis Absorption Spectra
The prediction of UV-Vis absorption spectra for PAHs can be effectively achieved using Time-Dependent Density Functional Theory (TD-DFT).[1] This computational approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively.
Conceptual Workflow for TD-DFT Calculation of UV-Vis Spectra
Caption: Workflow for theoretical UV-Vis spectra prediction.
Based on calculations for similar PAHs, the UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane is predicted to exhibit multiple absorption bands. These typically include a high-energy β-band (around 250-300 nm), a p-band (or β'-band) with fine vibrational structure (around 300-380 nm), and a lower-energy α-band (above 380 nm). The α-band is often weaker and can sometimes be obscured by the more intense p-band.
Table 1: Predicted UV-Vis Absorption Maxima for this compound
| Spectral Band | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |
| β-band | ~270 | > 50,000 |
| p-band | ~350, ~370 | 20,000 - 40,000 |
| α-band | ~410 | < 10,000 |
Fluorescence Spectroscopy: A Highly Sensitive Detection Method
This compound is expected to be a fluorescent molecule, a common characteristic of rigid, planar aromatic systems. Fluorescence spectroscopy offers a highly sensitive method for its detection and quantification.[2]
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band (the α-band). The energy difference between the absorption and emission maxima is known as the Stokes shift.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
Objective: To acquire the UV-Vis absorption and fluorescence emission spectra of this compound.
Materials:
-
This compound sample
-
Spectroscopy-grade cyclohexane
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in cyclohexane (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for both absorption and fluorescence measurements. For UV-Vis, aim for an absorbance maximum between 0.5 and 1.0. For fluorescence, a much lower concentration will be required to avoid inner-filter effects.
-
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum using a cuvette filled with cyclohexane.
-
Measure the absorption spectrum of the this compound solution from 200 to 600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Fluorescence Measurement:
-
Excitation Spectrum: Set the emission monochromator to the longest-wavelength absorption maximum and scan the excitation monochromator to obtain the excitation spectrum. This should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to record the fluorescence emission spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. Due to the complexity of the aromatic region, two-dimensional NMR techniques are essential for unambiguous signal assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of the protons and carbons in this compound can be predicted using DFT-based methods.[3][4] The aromatic protons are expected to resonate in the downfield region (typically 7.0-9.0 ppm), with their precise chemical shifts influenced by the local electronic environment and through-space interactions. Similarly, the aromatic carbons will appear in the 120-150 ppm range in the ¹³C NMR spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H | 7.2 - 8.8 |
| ¹³C | 120 - 145 |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra of this compound for complete structural assignment.
Materials:
-
Purified this compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the parent compound).
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Logical Pathway for NMR Signal Assignment
Caption: A systematic approach for NMR data analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues.
Expected Mass Spectrum
For this compound (C₂₄H₁₄), the molecular ion peak (M⁺˙) is expected to be the base peak in the electron ionization (EI) mass spectrum due to the high stability of the aromatic system. The predicted exact mass is 302.1096 m/z. Fragmentation is generally limited for unsubstituted PAHs, but losses of H˙ and C₂H₂ may be observed at higher ionization energies.[5]
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Purified this compound sample
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer
Procedure:
-
Sample Introduction:
-
GC-MS: Dissolve the sample in a suitable solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample on the probe, which is then inserted directly into the ion source.
-
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, determine the elemental composition from the accurate mass measurement.
Synthesis and Purification
The availability of a pure sample is paramount for accurate spectroscopic characterization. While a specific, optimized synthesis for this compound is not widely reported, general strategies for the synthesis of complex PAHs can be adapted. A plausible approach would involve a palladium-catalyzed intramolecular C-H arylation of a suitably substituted precursor.
Purification is typically achieved through a combination of column chromatography on silica gel or alumina, followed by recrystallization from an appropriate solvent system to obtain spectroscopically pure material.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining theoretical predictions with detailed experimental protocols, researchers are equipped with the necessary tools to thoroughly investigate this and other novel polycyclic aromatic hydrocarbons. The methodologies outlined herein ensure a self-validating system for data acquisition and interpretation, upholding the principles of scientific integrity. The predicted spectroscopic data serves as a valuable reference point for future experimental work on this intriguing molecule.
References
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Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134-1147. [Link]
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Almeida, B., et al. (2022). Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations. Atmosphere, 13(12), 2026. [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(24), 8436-8447. [Link]
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Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. ChemRxiv. [Link]
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Sjövall, P., et al. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels, 37(10), 7353-7365. [Link]
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A Quantum Chemical Exploration of Naphtho(2,3-j)fluoranthene: A Technical Guide for Researchers
This guide provides a comprehensive technical framework for conducting quantum chemical studies on Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust understanding of its electronic structure, reactivity, and spectroscopic properties. By elucidating the causality behind experimental choices, this document serves as a self-validating system for computational analysis.
Introduction: The Significance of this compound
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous in the environment, often formed from the incomplete combustion of organic materials.[1][2] Their unique electronic properties make them candidates for applications in optoelectronic materials.[3] However, some PAHs and their metabolites are known to be mutagenic and carcinogenic, necessitating detailed toxicological assessment.[1][4] this compound, a member of the C24H14 isomer group of dibenzo- and naphtho-fluoranthenes, possesses a complex electronic structure that warrants in-depth investigation.[3][5] Quantum chemical calculations provide a powerful in-silico approach to predict and understand the fundamental properties of such molecules, offering insights that complement experimental studies.[1][6]
This guide will systematically walk through the process of performing a comprehensive quantum chemical analysis of this compound, from initial structure preparation to the interpretation of complex electronic and spectroscopic data.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of quantum chemical predictions is fundamentally dependent on the chosen theoretical method and basis set. For PAHs, Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method.[1][7]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it well-suited for molecules the size of this compound. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice for PAHs.[7][8]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set influences the accuracy of the calculation. For PAHs, Pople-style basis sets are commonly employed. The 6-311+G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency in studies of PAHs.[8][9] The inclusion of diffuse functions (+) is important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron density.
Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for the quantum chemical analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[2]
Caption: A generalized workflow for the quantum chemical analysis of this compound.
Step 1: Geometry Optimization
The first crucial step is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Obtain Initial Structure: A starting 3D structure for this compound can be obtained from chemical databases like PubChem.
-
Input File Preparation: Create an input file for the Gaussian software specifying the DFT method (B3LYP), the basis set (6-311+G(d,p)), and the keyword Opt for geometry optimization.
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the geometry with the lowest electronic energy.
-
Frequency Analysis: Following optimization, perform a frequency calculation using the Freq keyword. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Step 2: Analysis of Molecular Orbitals and Electronic Properties
Understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting the molecule's electronic behavior.
Protocol:
-
HOMO-LUMO Analysis: Using the optimized geometry, perform a single-point energy calculation. The output will provide the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8][9] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[10][11] It is calculated using the Pop=MK and IOp(6/33=2) keywords in Gaussian. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.[10][11]
Step 3: Spectroscopic Predictions
Quantum chemical calculations can predict various spectroscopic properties, providing valuable data for comparison with experimental results.
Protocol:
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.[12] Use the TD keyword in Gaussian to calculate the excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. The predicted spectrum for this compound can be compared with experimental data or predictions from other theoretical models like the annellation theory method.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[14] The NMR keyword in Gaussian will compute the isotropic shielding values for each nucleus, which can then be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
Data Presentation and Interpretation
The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation.
Tabulated Data
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Visualizations
Caption: Frontier molecular orbitals of this compound.
Caption: Molecular Electrostatic Potential (MEP) map of this compound.
Conclusion
This technical guide provides a comprehensive and scientifically grounded protocol for the quantum chemical study of this compound. By following these methodologies, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this complex PAH. These computational predictions are invaluable for guiding experimental work, understanding potential toxicological mechanisms, and exploring the applications of this compound and related compounds in materials science and drug development.
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Jariyasopit, N., et al. (2014). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. National Institutes of Health. [Link]
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Su, Y., et al. (2023). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ChemPhysChem, 24(6), e202200638. [Link]
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Su, Y., et al. (2022). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
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The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. ChemRxiv. [Link]
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Van Leeuwen, F. (2021). A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs). DigitalCommons@USU. [Link]
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Mohammad-Pour, G. S., et al. (2018). Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. The Journal of Organic Chemistry, 83(15), 8036–8053. [Link]
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Molecular electrostatic potential maps generated with... ResearchGate. [Link]
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Modular Design of Fluorescent Dibenzo- and Naphtho- Fluoranthenes: Structural Rearrangements and Electronic Properties | Request PDF. ResearchGate. [Link]
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Experimental NMR and DFT Studies of Persistent Carbocations Derived from Hetero-Polycyclic Aromatic Hydrocarbons Containing Oxygen Atom... ResearchGate. [Link]
-
The density plot of (a) the highest occupied molecular orbital (HOMO)... ResearchGate. [Link]
-
Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134–1147. [Link]
-
Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. ACS Publications. [Link]
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Theoretical evaluation of substituted polycyclic aromatic hydrocarbons as emerging pollutant phototoxins. WIT Press. [Link]
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Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. Figshare. [Link]
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Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. MDPI. [Link]
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Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]
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Politzer, P., et al. (1976). Molecular electrostatic potentials: a new approach to the study of the metabolic and carcinogenic activities of hydrocarbons. Cancer Letters, 2(1), 17–23. [Link]
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Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Wiley Online Library. [Link]
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Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. National Institutes of Health. [Link]
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An In-depth Technical Guide to the Thermal and Photochemical Stability of Naphtho(2,3-j)fluoranthene
Abstract
Naphtho(2,3-j)fluoranthene, a significant member of the polycyclic aromatic hydrocarbon (PAH) family, is of increasing interest to researchers in materials science and drug development due to its unique electronic and photophysical properties. A comprehensive understanding of its thermal and photochemical stability is paramount for predicting its environmental fate, ensuring its suitability in optoelectronic applications, and assessing its toxicological profile. This technical guide provides a detailed exploration of the principles governing the stability of this compound. In the absence of direct experimental data for this specific isomer, this guide establishes a robust theoretical framework, drawing comparisons with structurally related PAHs, and presents detailed, field-proven experimental protocols for the rigorous assessment of its stability.
Introduction to this compound and the Imperative of Stability Analysis
This compound belongs to a class of high molecular weight PAHs, characterized by a complex, fused-ring structure comprising both naphthalene and fluoranthene moieties. These intricate arrangements of aromatic rings give rise to distinct electronic properties that are being harnessed in the development of novel organic semiconductors and fluorescent probes.[1] However, the very electronic structure that imparts these desirable characteristics also dictates the molecule's susceptibility to degradation under thermal and photochemical stress.
Stability is not an abstract concept; it is a critical determinant of a molecule's lifecycle and utility. For drug development professionals, understanding the metabolic and environmental stability of a PAH scaffold is crucial for predicting bioavailability and potential carcinogenicity.[2][3] For materials scientists, the operational lifetime of an organic light-emitting diode (OLED) or a photovoltaic cell is directly linked to the thermal and photochemical resilience of its constituent molecules. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to comprehensively evaluate the stability of this compound.
Theoretical Framework: Unraveling the Determinants of PAH Stability
The stability of a polycyclic aromatic hydrocarbon is a multifaceted property governed by its molecular architecture and electronic landscape. Generally, high molecular weight PAHs exhibit greater thermodynamic stability due to their extensive π-electron delocalization.[4] However, the specific arrangement of the fused rings plays a pivotal role. Angular or "kinked" isomers, such as phenanthrene, are often more stable than their linear counterparts, like anthracene.[4]
Computational chemistry offers powerful tools to predict the relative stability of PAH isomers.[4] Methods such as Density Functional Theory (DFT) can be employed to calculate thermodynamic properties, including heats of formation and HOMO-LUMO gaps, which serve as indicators of chemical reactivity.[5][6] A lower heat of formation generally signifies greater thermodynamic stability, while a larger HOMO-LUMO gap suggests higher kinetic stability and lower reactivity.[7]
Predicted Thermal Stability of this compound
To experimentally validate this prediction, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[9][10] TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition, while DSC detects the heat flow associated with phase transitions, such as melting and crystallization.[9]
Table 1: Thermal Properties of Selected High Molecular Weight PAHs
| Polycyclic Aromatic Hydrocarbon | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (TGA, in N2) |
| Benzo[a]pyrene | 252.31 | 179 | > 400°C |
| Benzo[b]fluoranthene | 252.31 | 167-169 | Data not readily available |
| Benzo[k]fluoranthene | 252.31 | 217 | Data not readily available |
| Benzo[j]fluoranthene | 252.31 | 165 | Data not readily available |
| This compound (Predicted) | 302.37 | Predicted > 150°C | Predicted > 350°C |
Note: The data for benzo-fused fluoranthenes' decomposition onset is not consistently reported in the literature, highlighting the need for direct experimental determination. The values for this compound are predictive.
Experimental Protocol for TGA-DSC Analysis
This protocol outlines the determination of the thermal stability of this compound.
Objective: To determine the melting point and thermal decomposition profile of this compound.
Instrumentation: A simultaneous TGA-DSC instrument (e.g., NETZSCH STA 449 Jupiter® or TA Instruments Q600).[8][10]
Methodology:
-
Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium, zinc, aluminum).[8]
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an inert crucible (e.g., alumina or platinum).[10]
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidation.[11]
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 K/min.[8]
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperatures of any endothermic events, corresponding to melting.
-
From the TGA curve, determine the onset temperature of mass loss, indicating the beginning of thermal decomposition. The temperature at 5% mass loss (Td5%) is a common metric for thermal stability.
-
Caption: Workflow for Thermal Stability Analysis using TGA-DSC.
Predicted Photochemical Stability of this compound
The photochemical stability of a PAH is dictated by its ability to absorb light and the efficiency with which the absorbed energy is dissipated through non-destructive pathways versus chemical reactions. PAHs strongly absorb UV-A (320–400 nm) and UV-B (290–320 nm) radiation.[12][13] Upon absorption of a photon, the molecule is promoted to an excited singlet state, from which it can either fluoresce, undergo intersystem crossing to a triplet state, or react.
The primary mechanism of photodegradation for many PAHs in the presence of oxygen is photooxidation.[13] This can proceed through reaction with singlet oxygen or via the formation of a PAH radical cation.[13] The quantum yield of photodegradation (Φ) is a key metric of photochemical stability, representing the fraction of absorbed photons that result in a chemical transformation. A lower quantum yield indicates greater stability.[12]
For comparison, the quantum yield for the photodegradation of fluoranthene in pure water is very low (3.2 x 10-5), indicating high photochemical stability.[12] In contrast, acenaphthene is much less stable, with a quantum yield of 9.2 x 10-3.[12] Given its extended π-system, this compound is expected to be a strong absorber of UV radiation. Its photochemical stability will depend on the intricate balance of its excited-state lifetimes and reactivity. It is plausible that its stability will be comparable to or slightly less than that of benzo[j]fluoranthene, which is known to be more susceptible to photodegradation than some of its isomers.[14]
Table 2: Photodegradation Quantum Yields of Selected PAHs in Aqueous Solution
| Polycyclic Aromatic Hydrocarbon | Quantum Yield (Φ) | Relative Photochemical Stability | Reference |
| Acenaphthene | 9.2 x 10-3 | Low | [12] |
| Anthracene | 2.1 x 10-3 | Moderate | [12] |
| Pyrene | 1.8 x 10-4 | High | [12] |
| Fluoranthene | 3.2 x 10-5 | Very High | [12] |
| Benzo[a]pyrene | 1.0 x 10-4 | High | [12] |
| This compound (Predicted) | ~10-4 - 10-3 | Moderate to High | - |
Experimental Protocol for Photodegradation Study
This protocol provides a standardized method for assessing the photochemical stability of this compound in solution.
Objective: To determine the photodegradation rate and quantum yield of this compound.
Instrumentation:
-
A photoreactor equipped with a suitable light source (e.g., a xenon lamp with filters to simulate solar radiation, >290 nm).[12]
-
UV-Vis Spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., acetonitrile or a buffered aqueous solution) of known concentration. The concentration should be chosen to have a measurable absorbance at the irradiation wavelength.
-
Irradiation:
-
Place the solution in a quartz cuvette and position it within the photoreactor.
-
Irradiate the solution for a set period, ensuring constant stirring and temperature control.
-
At defined time intervals, withdraw aliquots for analysis.
-
Run a parallel "dark" control experiment where the solution is shielded from light to account for any non-photochemical degradation.
-
-
Analysis:
-
Monitor the degradation by recording the UV-Vis absorption spectrum of the aliquots over time. A decrease in the characteristic absorbance peaks of this compound indicates degradation.
-
For more precise quantification, analyze the aliquots by HPLC to separate the parent compound from its photoproducts and determine its concentration at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus irradiation time.
-
Determine the initial rate of degradation from the slope of this plot.
-
The quantum yield (Φ) can be calculated if the photon flux of the light source is known through chemical actinometry.
-
Caption: Workflow for Photochemical Stability Assessment.
Conclusion: A Path Forward for this compound Research
This guide has laid out the theoretical underpinnings and practical methodologies essential for evaluating the thermal and photochemical stability of this compound. While direct experimental data remains to be established, the principles of PAH chemistry and comparative analysis with its isomers strongly suggest that it is a thermally robust molecule with moderate to high photochemical stability.
For researchers and developers, the protocols detailed herein provide a clear and validated pathway to generate the specific stability data required for their applications. Such empirical data is indispensable for advancing the use of this compound in next-generation organic electronics and for conducting thorough toxicological risk assessments. The continued investigation into the stability of this and other novel PAHs will undoubtedly fuel innovation across multiple scientific disciplines.
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- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 10(3), 45-53.
- Sasada, Y., et al. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole. Molecules, 29(18), 4287.
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Navigating the Photophysical Landscape of Naphtho(2,3-j)fluoranthene: A Technical Guide to Solubility and Solvent-Dependent Fluorescence
Foreword: Unveiling the Luminescent Potential of a Complex Polycyclic Aromatic Hydrocarbon
To the dedicated researchers, pioneering scientists, and professionals shaping the future of drug development, this guide serves as a comprehensive technical exploration into the solubility and solvent-dependent fluorescence characteristics of Naphtho(2,3-j)fluoranthene. As a complex polycyclic aromatic hydrocarbon (PAH), this compound, also known as Benzo(j)fluoranthene, possesses a unique electronic structure that gives rise to intriguing photophysical properties. Understanding how this molecule interacts with its immediate chemical environment is paramount for harnessing its potential in applications ranging from novel fluorescent probes to advanced materials science. This document moves beyond a mere recitation of facts, offering instead a foundational understanding of the principles governing its behavior and detailed methodologies to empower your own investigations.
Section 1: Foundational Principles – Solubility and Solvatochromism
The utility of any fluorescent molecule is fundamentally linked to its solubility and the stability of its photophysical properties in a given medium. For this compound, a non-polar and hydrophobic molecule, these considerations are of primary importance.
The Challenge of Solubility
This compound is characterized by its poor solubility in polar solvents, most notably water, where its solubility is exceedingly low.[1] However, it exhibits slight solubility in certain organic solvents such as ethanol and acetic acid.[1] For practical applications, especially in biological contexts where aqueous environments are prevalent, this inherent hydrophobicity presents a significant hurdle. The "like dissolves like" principle dictates that non-polar molecules such as this compound will more readily dissolve in non-polar organic solvents. A comprehensive understanding of its solubility across a spectrum of solvents is therefore the first step in any experimental design.
While extensive quantitative solubility data for this compound is not widely published, a systematic experimental approach can yield these crucial parameters. The following table provides a framework for the type of qualitative and semi-quantitative data that is essential for initial experimental planning.
Table 1: Solubility Profile of this compound
| Organic Solvent | Polarity Index (Snyder) | Expected Solubility | Rationale |
| n-Hexane | 0.1 | High | Non-polar solvent, favorable interactions with the non-polar PAH structure. |
| Toluene | 2.4 | High | Aromatic solvent, capable of π-π stacking interactions with the PAH core. |
| Dichloromethane | 3.1 | Moderate | Moderately polar, may provide a balance of interactions. |
| Acetone | 5.1 | Low to Moderate | More polar, expected to have less favorable interactions. |
| Ethanol | 4.3 | Low | Polar, protic solvent, generally a poor solvent for large, non-polar PAHs.[1] |
| Acetonitrile | 5.8 | Low | Polar, aprotic solvent, likely to be a poor solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar, aprotic solvent, unfavorable for dissolving non-polar compounds. |
Note: This table is predictive and should be confirmed by experimental determination.
The Phenomenon of Solvatochromism
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in response to a change in the polarity of the solvent. This effect is a powerful tool for probing the local environment of a fluorophore. For PAHs like this compound, the interaction between the molecule's dipole moment and the surrounding solvent molecules can influence the energy levels of its electronic states.
The fluorescence emission of many PAHs, including various fluoranthene derivatives, is known to be sensitive to solvent polarity.[2][3] This sensitivity can be harnessed to use these molecules as probes for the polarity of their microenvironment, for instance, within a protein binding site or a lipid bilayer.
The theoretical basis for this solvent-dependent shift in fluorescence is often described by the Lippert-Mataga equation , which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent. A linear relationship in a Lippert-Mataga plot can indicate a change in the dipole moment of the fluorophore upon excitation, a hallmark of intramolecular charge transfer (ICT) character.
Section 2: Experimental Methodologies – A Practical Guide
To empower researchers to fully characterize this compound, this section provides detailed, step-by-step protocols for determining its solubility and quantifying the solvent effects on its fluorescence.
Protocol for Determining Quantitative Solubility
The shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (spectroscopic or HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. The shaking ensures a consistent and rapid approach to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.
-
Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Protocol for Characterizing Solvent Effects on Fluorescence
This protocol outlines the steps to systematically investigate the solvatochromic properties of this compound.
Objective: To measure the absorption and fluorescence emission spectra of this compound in a range of solvents with varying polarities and to determine its fluorescence quantum yield.
Materials:
-
This compound
-
A series of spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
A fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
Part A: Solvatochromic Shift Analysis
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., toluene).
-
Working Solutions: Prepare dilute working solutions in each of the selected solvents by transferring a small, identical aliquot of the stock solution into a volumetric flask and diluting to the mark. The final concentration should result in an absorbance of approximately 0.1 at the λmax to minimize inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution to determine the λmax in each solvent.
-
Fluorescence Spectra: For each solution, excite the sample at its λmax and record the fluorescence emission spectrum. Note the wavelength of maximum emission (λem).
-
Data Analysis: Compile the λmax and λem data for all solvents. Calculate the Stokes shift (in nm and cm⁻¹) for each solvent. Analyze the trend of λem and Stokes shift as a function of solvent polarity.
Part B: Relative Fluorescence Quantum Yield (Φf) Determination
-
Standard Preparation: Prepare a solution of the fluorescence standard (e.g., quinine sulfate) with an absorbance of ~0.1 at the excitation wavelength.
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest with an absorbance of ~0.1 at the same excitation wavelength used for the standard.
-
Spectra Acquisition: Record the fluorescence emission spectrum of both the standard and the sample under identical instrument settings (excitation wavelength, slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
Quantum Yield Calculation: Calculate the quantum yield of this compound (Φx) using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Jablonski Diagram of Fluorescence
Caption: Simplified Jablonski diagram illustrating the process of fluorescence.
Section 3: Applications in Research and Drug Development
The sensitivity of this compound's fluorescence to its environment opens up a range of potential applications for researchers. While specific applications of this particular PAH are not yet widely documented, its properties are analogous to other fluoranthene derivatives used in various fields.
-
Probing Hydrophobic Pockets in Proteins: In drug development, understanding the binding of a small molecule to a target protein is crucial. A derivative of this compound could be designed to bind to a specific protein. A shift in its fluorescence emission upon binding could indicate successful binding and provide information about the polarity of the binding site.
-
Membrane Fluidity and Polarity Studies: The hydrophobic nature of this compound makes it a candidate for incorporation into lipid membranes. Changes in its fluorescence characteristics could report on the local polarity and fluidity of the membrane, which can be altered by disease states or the action of drugs.
-
High-Throughput Screening: The fluorescence properties of this compound could be exploited in high-throughput screening assays. For example, a displacement assay could be designed where the binding of a test compound displaces a this compound-based probe from a target, leading to a measurable change in fluorescence.
Section 4: Conclusion and Future Directions
This compound represents a polycyclic aromatic hydrocarbon with significant potential as a fluorescent tool. Its utility is, however, contingent on a thorough understanding of its fundamental properties: solubility and the influence of the solvent environment on its fluorescence. This guide has provided both the theoretical underpinnings and the practical, validated protocols for researchers to systematically characterize these properties. The methodologies outlined herein will enable the generation of the robust data necessary to unlock the full potential of this compound in innovative research and development applications. Future work should focus on the synthesis of functionalized derivatives of this compound to enhance its solubility in aqueous media and to enable its covalent attachment to biomolecules, thereby expanding its applicability as a targeted fluorescent probe.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9152, Benzo(j)fluoranthene. PubChem. [Link]
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Tucker, S. A., Acree, Jr., W. E., Cho, B. P., Harvey, R. G., & Fetzer, J. C. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Applied Spectroscopy, 45(10), 1-7. [Link]
-
Wikipedia. (n.d.). Benzo(j)fluoranthene. Wikipedia. [Link]
-
Saranya, S., Kolandaivel, P., & Senthilkumar, K. (2011). Optical Absorption and Emission Properties of Fluoranthene, Benzo[k]Fluoranthene, and Their Derivatives. A DFT Study. The Journal of Physical Chemistry A, 115(51), 14647-14656. [Link]
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An In-depth Technical Guide to Naphtho(2,3-j)fluoranthene: A Significant Polycyclic Aromatic Hydrocarbon
Introduction: Situating Naphtho(2,3-j)fluoranthene in the PAH Landscape
Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds comprised of two or more fused aromatic rings.[1] These ubiquitous environmental contaminants are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1][2] Their presence in the air, water, and soil, often as complex mixtures, poses a significant concern for environmental and human health due to the carcinogenic and mutagenic properties of many of these compounds.[2][3][4] The United States Environmental Protection Agency (US-EPA) has identified 16 PAHs as priority pollutants for monitoring, and the International Agency for Research on Cancer (IARC) has classified several as known, probable, or possible human carcinogens.[5][6]
Within this extensive family, this compound (CAS No: 205-83-4) emerges as a noteworthy member.[7] Structurally, it is a high-molecular-weight PAH, characterized by a complex, non-alternant arrangement of fused rings. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, its environmental significance, toxicological profile, and the advanced analytical methodologies required for its accurate identification and quantification.
Physicochemical Properties and Molecular Structure
This compound is a solid at room temperature, exhibiting very low solubility in water and low vapor pressure, which are characteristic traits of high-molecular-weight PAHs.[8] These properties dictate its environmental fate, leading to its strong adsorption to organic matter in soil and sediment.[8]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Benzo[b]fluoranthene | Benzo[k]fluoranthene |
| CAS Number | 205-83-4 | 205-99-2 | 207-08-9 |
| Molecular Formula | C24H14 | C20H12 | C20H12 |
| Molecular Weight ( g/mol ) | 302.37 | 252.31 | 252.31 |
| Appearance | Pale yellow solid | Yellow to green needles | Pale yellow solid |
| Melting Point (°C) | Not readily available | 168 | 217 |
| Boiling Point (°C) | Not readily available | 481 | 480 |
| Water Solubility (mg/L) | Very low | 0.0015 | 0.0008 |
| Log Kow | Not readily available | 6.58 | 6.64 |
Data compiled from various sources. Some specific data for this compound is not as readily available as for its more commonly studied isomers.
The structural complexity of this compound, along with its isomers such as Benzo[b]fluoranthene and Benzo[k]fluoranthene, presents a significant analytical challenge, as they often co-elute in chromatographic analyses and exhibit similar mass spectra.[9]
Environmental Occurrence and Formation
This compound, like other PAHs, is not produced commercially but is a byproduct of incomplete combustion.[10] Its primary sources of release into the environment include:
-
Industrial Processes: Coal tar production, coking plants, and aluminum production.[1][3]
-
Mobile Sources: Exhaust from gasoline and diesel engines.[10]
-
Natural Sources: Forest fires and volcanic eruptions.[10][11]
-
Domestic Activities: Residential wood burning and charbroiling of food.[1][2]
Once in the atmosphere, these compounds can be transported over long distances, either as vapor or adsorbed onto particulate matter, and are subsequently deposited onto soil and water.[10] In aquatic environments, they tend to partition to sediments due to their hydrophobicity.[10] The environmental persistence of this compound is a key concern, as its degradation by microorganisms is a slow process.[12]
Toxicology and Carcinogenicity
The toxicity of PAHs is a major driver of the research and regulatory attention they receive. The metabolic activation of PAHs in biological systems can lead to the formation of reactive intermediates, such as dihydrodiol epoxides, that can covalently bind to DNA, forming adducts that may initiate carcinogenesis.
This compound has been classified by the IARC as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[6] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[6] Studies in newborn mice have demonstrated the tumorigenic activity of non-alternant PAHs, including benzo[j]fluoranthene.[13] The toxicological profile of this compound is often considered alongside its isomers, Benzo[b]fluoranthene and Benzo[k]fluoranthene, which are also classified as Group 2B carcinogens.[6] Acute exposure to high levels of PAHs can cause skin irritation and inflammation. Chronic exposure is associated with an increased risk of skin, lung, bladder, and stomach cancers.
Caption: Generalized metabolic activation pathway of PAHs leading to carcinogenesis.
Advanced Analytical Methodologies
The accurate detection and quantification of this compound in complex environmental and biological matrices require sophisticated analytical techniques. The primary challenge lies in differentiating it from its isomers.[9]
Sample Preparation: A Critical First Step
Effective sample preparation is crucial for removing interfering matrix components and concentrating the target analytes.
-
Extraction:
-
Solid Matrices (Soil, Sediment): Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) are commonly employed using organic solvents like hexane, dichloromethane, or acetone.
-
Liquid Matrices (Water): Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using C18 cartridges are the methods of choice.[14]
-
-
Cleanup: The crude extract is often purified using techniques like column chromatography with silica gel or alumina to remove co-extracted interfering substances.[15]
Caption: A generalized workflow for the analysis of this compound.
Instrumental Analysis
The two most prevalent and robust methods for the analysis of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[14]
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.
-
Protocol:
-
Injection: A 1-2 µL aliquot of the prepared sample extract is injected into the GC inlet, which is heated to volatilize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) coated with a non-polar or mid-polar stationary phase. The oven temperature is programmed to ramp up gradually to facilitate the separation of PAHs based on their boiling points and interactions with the stationary phase.
-
Detection: As the compounds elute from the column, they enter the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs.
-
-
Causality: The choice of a specialized PAH column with a specific stationary phase is critical for achieving the necessary chromatographic resolution to separate this compound from its isomers, as their mass spectra are nearly identical.[9]
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a packed column. For PAHs, reversed-phase chromatography is typically used. Fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like PAHs.
-
Protocol:
-
Injection: A 10-20 µL aliquot of the sample extract is injected into the HPLC system.
-
Separation: The sample is passed through a C18 column using a mobile phase gradient, typically of acetonitrile and water. The gradient is optimized to separate the PAHs based on their hydrophobicity.
-
Detection: The eluting compounds pass through a fluorescence detector. The excitation and emission wavelengths are programmed to change during the chromatographic run to correspond to the optimal wavelengths for each eluting PAH, thereby maximizing sensitivity.[16]
-
-
Causality: HPLC-FLD is often preferred for its ability to resolve isomeric PAHs that are difficult to separate by GC.[17] The inherent fluorescence of this compound makes this a highly sensitive detection method.
Applications and Research Interest
The primary application of this compound is as a reference standard in environmental and toxicological studies. Its presence and concentration are monitored to assess the extent of PAH contamination and to conduct human health risk assessments.
Furthermore, the unique electronic and photophysical properties of the fluoranthene core have led to research into its derivatives for applications in materials science, such as in the development of:
-
Fluorescent probes[11]
-
Organic semiconductors[11]
-
Hole-transporting materials in perovskite solar cells[11]
The synthesis of various fluoranthene derivatives is an active area of research, with methods including palladium-catalyzed intramolecular C-H arylation reactions and oxidative dimerization of naphthalenes.[11]
Conclusion
This compound represents a significant, albeit challenging, analyte within the class of polycyclic aromatic hydrocarbons. Its carcinogenic potential and environmental persistence necessitate robust and accurate analytical methods for its monitoring. While its isomeric nature complicates its specific identification, advanced chromatographic techniques like GC-MS and HPLC-FLD, coupled with meticulous sample preparation, enable its reliable quantification. Continued research into the toxicology of this and other non-alternant PAHs, as well as the development of novel applications for the fluoranthene scaffold, will undoubtedly remain a key focus for scientists in environmental chemistry, toxicology, and materials science.
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environmental occurrence and sources of Naphtho(2,3-j)fluoranthene
An In-Depth Technical Guide on the Environmental Occurrence and Sources of Naphtho(2,3-j)fluoranthene
Introduction
This compound, more commonly known in scientific literature as Benzo(j)fluoranthene (BjF), is a high molecular weight polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂.[1] PAHs are a class of ubiquitous environmental contaminants formed during the incomplete combustion or pyrolysis of organic matter.[1][2] BjF consists of two naphthalene structures fused with a cyclopentane ring and is one of several isomers of benzofluoranthene, including the frequently studied benzo(b)fluoranthene (BbF) and benzo(k)fluoranthene (BkF).[1]
The presence of BjF in the environment is of significant concern due to its toxicological profile. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in animal studies.[3][4] Like many other PAHs, its mechanism of action involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1] This guide provides a comprehensive overview for researchers and environmental scientists on the sources, formation, environmental distribution, and analytical methodologies for this compound.
Physicochemical Properties Governing Environmental Fate
The environmental transport and partitioning of BjF are dictated by its physical and chemical properties. As a high molecular weight PAH, it is characterized by extremely low water solubility and low vapor pressure, rendering it semi-volatile.[5] Consequently, in the environment, BjF is predominantly found adsorbed to particulate matter rather than in a gaseous or dissolved phase.[3][6] Its high octanol-water partition coefficient (log Kow) and organic carbon-normalized sorption coefficient (log Koc) indicate a strong tendency to bind to organic matter in soil and sediment, leading to its persistence and accumulation in these matrices.[2][6]
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₂₀H₁₂ | High molecular weight contributes to low volatility. |
| Molar Mass | 252.31 g/mol | [5] |
| Appearance | Colorless to yellow solid | [1][5] |
| Water Solubility | 2.5 µg/L (at 25°C) | Very low mobility in aqueous systems; partitions to solids.[5][7] |
| Vapor Pressure | 2.7 x 10⁻⁸ mm Hg (at 25°C) | Essentially non-volatile from soil and water surfaces.[5] |
| Log Koc | ~6.3 - 7.3 | Very strong and essentially irreversible adsorption to soil and sediment.[6] |
| Henry's Law Constant | 2.0 x 10⁻⁷ atm·m³/mol | Not expected to volatilize from moist soil or water.[5] |
Sources and Formation Mechanisms
This compound is not commercially produced except for research purposes.[6] Its presence in the environment is a direct consequence of anthropogenic and natural combustion processes.[4]
Primary Sources of Environmental Release
The diagram below illustrates the major sources and pathways of BjF into the environment.
Caption: Primary sources and environmental pathways of this compound.
Anthropogenic Sources: The overwhelming majority of BjF emissions are from human activities.[4]
-
Fossil Fuel and Biomass Combustion: Exhaust from gasoline and diesel engines is a major contributor in urban areas.[1] The combustion of wood, coal, and oil for residential and commercial heating also releases significant quantities.[3]
-
Industrial Processes: BjF is a component of coal tar, creosote, and asphalt.[6] Consequently, industries such as aluminum smelting (especially those using Söderberg electrodes), steel manufacturing, and wood preservation are notable point sources.[6]
-
Waste Incineration: The burning of municipal and industrial waste is another significant source of atmospheric PAHs, including BjF.[4]
Natural Sources: Natural events contribute to the background levels of PAHs. Forest fires and volcanic eruptions can release BjF into the atmosphere, where it can be transported over long distances.[4]
Pyrolytic Formation Mechanism
PAHs are not present in fuels but are formed during combustion through pyrolysis and pyrosynthesis at high temperatures (typically >500°C) in oxygen-deficient conditions. The formation of high molecular weight PAHs like BjF is a complex process involving the growth of smaller aromatic structures. While the specific pathway for BjF is not as extensively studied as that for benzo[a]pyrene, it is understood to proceed through the addition of smaller hydrocarbon radicals to more stable PAH precursors.
A plausible mechanism, analogous to the well-studied hydrogen-abstraction-C₂H₂-addition (HACA) and methyl addition/cyclization (MAC) pathways, involves the growth of a 4-ring PAH (like fluoranthene or pyrene) or a 5-ring PAH (like benzo[b]fluoranthene).[8][9]
Caption: Conceptual pyrosynthetic formation pathway for this compound.
Environmental Occurrence and Concentrations
BjF is ubiquitously detected in various environmental matrices. Due to analytical challenges in separating the benzofluoranthene isomers, environmental data is often reported as the sum of benzo(b)-, benzo(j)-, and benzo(k)fluoranthene.
Atmospheric Occurrence
In the atmosphere, BjF is predominantly associated with fine particulate matter (PM₂.₅) due to its low volatility.[3] This association is critical from a human health perspective, as these particles are respirable and can penetrate deep into the lungs. Concentrations are highly variable, depending on proximity to sources, with urban and industrial areas showing significantly higher levels than rural or remote locations.[3][5]
Table 1: Reported Concentrations of Benzofluoranthene Isomers in Air
| Location/Source | Sample Type | Concentration | Note |
|---|---|---|---|
| Industrial Air | Air | 0.11 µg/m³ | General industrial air value for BjF.[3] |
| Hanoi, Vietnam (roadside) | Particulate Phase | 2.3 ng/m³ | Average for Benzo(b+j)fluoranthene.[3][5] |
| Copenhagen, Denmark (street) | Air | 7.9 - 9.5 ng/m³ | Combined for Benzo(b,j,k)fluoranthene.[3] |
| United Kingdom (17 sites) | Air | 0.2 - 3.1 ng/m³ | Range for Benzo(b+j)fluoranthene.[5] |
| Christchurch, New Zealand | Air | 23 - 64 ng/m³ | Average for BjF at different urban sites.[5] |
| Antarctic | Atmospheric Particulates | <1.0 to 158.0 pg/m³ | Range for Benzo(b,j,k)fluoranthene, showing long-range transport.[3] |
Occurrence in Water and Sediment
The presence of BjF in aquatic systems is a direct indicator of pollution from atmospheric deposition and runoff.[3] Its hydrophobic nature causes it to rapidly partition from the water column and adsorb to suspended particles, which eventually settle.[7] Consequently, concentrations in the water column are typically very low (ng/L range), while sediments act as a major sink, accumulating significantly higher concentrations (µg/kg to mg/kg range).[5][7]
Table 2: Reported Concentrations of Benzofluoranthene Isomers in Water and Sediment
| Location/Matrix | Sample Type | Concentration | Note |
|---|---|---|---|
| Guanabara Bay, Brazil | Surface Water | 1 - 10 ng/L | For Benzo(j+k)fluoranthene.[5] |
| Portland, OR, USA | Rain Water | 0.26 - 2.9 ng/L | For BjF, indicating atmospheric washout.[5] |
| Duwamish River, WA, USA | Sediment | 2440 ng/g (avg.) | For total benzofluoranthenes.[5] |
| St. Mary's River, USA | Sediment | Not detected to 17.0 mg/kg | For BjF, indicating heavy contamination near industrial sources.[5] |
| New York Harbor, USA | Sediment | 60 - 70 ng/g | For BjF.[5] |
Methodologies for Environmental Analysis
The accurate quantification of BjF in complex environmental matrices requires sophisticated analytical techniques that offer high sensitivity and selectivity, particularly to resolve it from its isomers. The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[10][11]
-
GC-MS: Provides excellent separation and definitive identification based on mass spectra. Capillary GC coupled with negative ion chemical ionization MS has been shown to successfully differentiate BjF and BbF isomers.[10]
-
HPLC-FLD: Offers high sensitivity for fluorescent PAHs like BjF. However, chromatographic resolution of all isomers can be challenging.[10]
Experimental Protocol: Analysis of BjF in Soil by GC-MS
This protocol describes a generalized, self-validating workflow for the determination of this compound in soil, based on principles outlined in U.S. EPA Methods 8270 and 3540C.[12]
1. Sample Preparation and Extraction
-
Objective: To extract PAHs from the solid soil matrix into an organic solvent.
-
Procedure:
-
Air-dry the soil sample to a constant weight and sieve through a 2-mm mesh to remove large debris.
-
Accurately weigh 10-20 g of the homogenized soil into a cellulose extraction thimble.
-
Spike the sample with a surrogate standard solution (e.g., deuterated PAHs such as d₁₂-benzo[a]pyrene) to monitor extraction efficiency and matrix effects.[13]
-
Place the thimble in a Soxhlet extractor.
-
Add 200-250 mL of a 1:1 (v/v) mixture of acetone and hexane to the boiling flask.
-
Extract the sample for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
2. Extract Cleanup (Solid-Phase Extraction - SPE)
-
Objective: To remove interfering co-extracted compounds (e.g., lipids, polar compounds) that can degrade analytical performance.
-
Procedure:
-
Prepare a silica gel or Florisil SPE cartridge by pre-washing with dichloromethane followed by hexane.
-
Load the concentrated extract onto the top of the SPE cartridge.
-
Elute non-polar interferences with hexane (discard this fraction).
-
Elute the PAH fraction with a more polar solvent mixture, such as 70:30 (v/v) hexane:dichloromethane.
-
Collect the PAH fraction and concentrate it to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., d₁₀-phenanthrene) just prior to analysis for quantification.[13]
-
3. Instrumental Analysis (GC-MS)
-
Objective: To separate, identify, and quantify BjF in the cleaned extract.
-
Procedure:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms Ultra Inert or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 300°C.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 10°C/min to 320°C (hold 10 min).
-
Carrier Gas: Helium at 1.2 mL/min constant flow.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor the molecular ion (m/z 252) and at least one confirming ion for BjF.
-
4. Quantification and Quality Control
-
Calibration: Prepare a multi-point calibration curve (e.g., 5-500 ng/mL) from a certified standard of this compound. Quantification is based on the internal standard method.
-
Validation: Analyze a method blank, a laboratory control sample (spiked clean matrix), and a matrix spike/matrix spike duplicate with each batch of samples to validate performance. Surrogate recoveries should typically fall within 70-130%.
Caption: General experimental workflow for the analysis of BjF in soil samples.
Conclusion
This compound is a persistent and toxicologically significant PAH originating primarily from the incomplete combustion of organic materials. Its strong affinity for particulate matter governs its transport and fate in the atmosphere, soil, and aquatic environments, leading to its accumulation in soil and sediments. While analytical methods exist for its detection, its co-elution with structural isomers presents a challenge, often leading to combined reporting. Understanding the specific sources and environmental concentrations of BjF is crucial for accurate risk assessment and the development of effective strategies to mitigate human and ecological exposure.
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]
-
Public Health England. (2017). Contaminated land information sheet: risk assessment approaches for polycyclic aromatic hydrocarbons (PAHs). GOV.UK. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 4035: Soil Screening for Polynuclear Aromatic Hydrocarbons. [Link]
-
Salam, M. A., et al. (2012). Particle associated polycyclic aromatic hydrocarbons in the atmospheric environment of urban and suburban residential area. ResearchGate. [Link]
-
World Health Organization. (n.d.). Determination of Benzo[a]pyrene and Benzo[k]fluoranthene in Airborne Particulates. [Link]
-
Tekle-Röttering, A., et al. (2001). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education. [Link]
-
Taylor & Francis. (n.d.). Benzo[k]fluoranthene – Knowledge and References. [Link]
-
Reiz, E., et al. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). Molecules. [Link]
-
Reiz, E., et al. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Naphtho(2,3-j)fluoranthene
Introduction
Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring system. As a member of the larger family of benzo[j]fluoranthenes, this class of compounds is of significant interest to researchers in materials science and medicinal chemistry due to its unique photophysical properties and its presence in certain natural products with biological activity.[1] The synthesis of this compound and its derivatives is a key area of research for the development of novel organic electronic materials and as a benchmark for understanding the toxicological profiles of complex PAHs.
This comprehensive technical guide provides detailed experimental protocols for the synthesis of the this compound core structure, with a primary focus on modern palladium-catalyzed cross-coupling strategies. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to not only synthesize the target molecule but also to explore the synthesis of a diverse range of derivatives.
Synthetic Strategies: A Mechanistic Overview
The construction of the this compound skeleton can be approached through several synthetic routes. This guide will focus on two powerful and contemporary methods: a Palladium-Catalyzed Tandem Suzuki-Miyaura/C-H Arylation Reaction and an Iron(III) Chloride-Mediated Oxidative Dimerization. The choice of method may depend on the availability of starting materials and the desired substitution patterns on the final molecule.
The palladium-catalyzed approach offers high functional group tolerance and proceeds via a well-understood catalytic cycle, making it a versatile tool for the synthesis of complex aromatic systems.[2] The oxidative dimerization, while potentially more direct, is typically effective for electron-rich naphthalene precursors.
Logical Workflow for this compound Synthesis
Caption: High-level overview of the two primary synthetic pathways to the this compound core.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of the this compound scaffold. While the primary protocol is for a substituted derivative, it is readily adaptable for the synthesis of the parent compound by utilizing the appropriate unsubstituted starting materials.
Protocol 1: Palladium-Catalyzed Tandem Suzuki-Miyaura/C-H Arylation
This protocol is adapted from a general method for the synthesis of fluoranthene derivatives and is a powerful approach for constructing the this compound core.[2][3] It involves an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation in a one-pot fashion.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of this compound.
Materials:
-
1,8-Diiodonaphthalene
-
Naphthylboronic acid (or its pinacol ester derivative)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,8-diiodonaphthalene (1.0 equiv.), naphthylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), and anhydrous potassium acetate (3.0 equiv.).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[1][4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst Loading | 5 mol % | [2][3] |
| Reaction Temperature | 90 °C | [2][3] |
| Typical Yield | 60-78% | [2][3] |
Protocol 2: Iron(III) Chloride-Mediated Oxidative Dimerization
This method provides a more direct route to substituted this compound derivatives from electron-rich naphthalene precursors.[5] The reaction proceeds through an oxidative coupling followed by an intramolecular cyclization.
Reaction Scheme:
Caption: FeCl₃-mediated synthesis of a substituted this compound derivative.
Materials:
-
1,6-Dimethoxynaphthalene (or other electron-rich naphthalene derivative)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, dissolve the 1,6-dimethoxynaphthalene (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Add anhydrous FeCl₃ (2.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The color of the solution will typically change to a dark brown or black.
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up: Add deionized water and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Oxidant | FeCl₃ | [5] |
| Stoichiometry (Oxidant) | 2.2 equiv. | [5] |
| Typical Yield | 40-65% | [5] |
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum will show a complex pattern of multiplets corresponding to the 12 protons of the this compound core. The ¹³C NMR spectrum will display the corresponding signals for the 20 carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₂₀H₁₂) by providing a highly accurate mass measurement.[6]
-
UV-Visible and Fluorescence Spectroscopy: this compound is expected to exhibit characteristic absorption and emission spectra due to its extended π-conjugated system.[7][8] The UV-Vis spectrum in a suitable solvent (e.g., cyclohexane) will show multiple absorption bands.[6] Fluorescence spectroscopy will reveal the emission properties of the molecule.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-9.0 ppm). |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-140 ppm). |
| HRMS (EI) | Molecular ion peak (M⁺) at m/z = 252.0939 (calculated for C₂₀H₁₂).[6] |
| UV-Vis (Cyclohexane) | Max absorption at approximately 239, 280, 291, 317, 331, 362, 373, & 382 nm.[6] |
Conclusion
The synthetic protocols detailed in this application note provide robust and adaptable methods for the synthesis of this compound. The palladium-catalyzed tandem Suzuki-Miyaura/C-H arylation offers a versatile route with broad functional group compatibility, while the iron(III) chloride-mediated oxidative dimerization presents a more direct approach for specific electron-rich precursors. By following these detailed procedures and employing the recommended characterization techniques, researchers can confidently synthesize and verify this important polycyclic aromatic hydrocarbon for a variety of applications in materials science and beyond.
References
- Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. 2024-03-05.
- Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journals. 2024-12-23.
- Synthesis of benzo[c]fluorene (2) and benzo[j]fluoranthene (3)....
- Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–. Beilstein Journals. 2024-12-23.
- Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1. Royal Society of Chemistry.
-
flash vacuum pyrolytic isomerization of angular[9]phenylene to benzo[ghi]fluoranthene. Chemical Communications (RSC Publishing).
- Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega. 2017-12-07.
- Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous C
- A simple route to derivatives of benzo[j]fluoranthene.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- Synthesis and Purification of Carcinogenic Polynuclear Arom
- 1 H NMR and 13 C NMR data of compounds 2 and 3 (
- Challenge N- versus O-six-membered annulation: FeCl 3 -catalyzed synthesis of heterocyclic N,O-aminals. Beilstein Journals. 2024-06-26.
- Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Deriv
- LISTS OF POLYCYCLIC AROM
- Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho)
- Benzo[a]pyrene and Benzo[k]fluoranthene in Some Processed Fish and Fish Products.
- A Historical Inquiry into Benzo(j)
- Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1. Sci-Hub.
- Investigation of the Interaction of Benzo(a)Pyrene and Fluoranthene with Cucurbit[n]urils (n = 6–8): Experimental and Molecular Dynamic Study. MDPI.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Semantic Scholar.
- Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. MedCrave online. 2025-02-12.
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.
- overcoming low reactivity of 1,8-Dibromonaphthalene-2,7-diol. Benchchem.
- Benzo(J)Fluoranthene | C20H12 | CID 9152. PubChem - NIH.
- Biotransformation of the high-molecular weight polycyclic aromatic hydrocarbon (PAH) benzo[k]fluoranthene by Sphingobium sp. strain KK22 and identification of new products of non-alternant PAH biodegradation by liquid chromatography electrospray ionization tandem mass spectrometry. NIH. 2013-12-11.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. 2021-01-28.
- Benzo[b]fluoranthene - the NIST WebBook. National Institute of Standards and Technology.
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- 7. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives - UNT Digital Library [digital.library.unt.edu]
- 8. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for Naphtho(2,3-j)fluoranthene in Organic Electronics
Introduction: Unveiling the Potential of Naphtho(2,3-j)fluoranthene
This compound is a polycyclic aromatic hydrocarbon (PAH) that has emerged as a promising candidate for applications in organic electronics. Its rigid, planar structure and extended π-conjugation system provide the foundational electronic properties necessary for charge transport and light emission. As part of a broader family of naphtho-fluoranthene isomers, its specific arrangement of fused aromatic rings dictates a unique set of electronic and photophysical characteristics, making it a versatile building block for various organic electronic devices.[1][2]
Spectroscopic and electrochemical studies on a library of naphtho-fluoranthene isomers have revealed a significant diversity in their electronic structures, highlighting their potential as optoelectronic materials.[1][2] The careful selection of a particular isomer, such as this compound, allows for the fine-tuning of properties like the HOMO-LUMO gap, which is a critical parameter in determining the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3]
This document serves as a comprehensive guide for researchers and scientists interested in exploring the applications of this compound. It provides a detailed overview of its electronic properties, followed by specific, actionable protocols for the fabrication and characterization of organic electronic devices. The protocols are based on established methodologies for similar small molecule organic semiconductors and are adapted to the specific anticipated properties of this compound.
Synthesis and Electronic Properties of this compound
The synthesis of this compound can be achieved through various synthetic routes, with palladium-catalyzed intramolecular C-H arylation reactions being a particularly effective method for producing high yields of specific isomers.[1][4]
Key Electronic Properties
The electronic properties of this compound are central to its function in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the resulting energy gap, dictate its charge injection, transport, and emission characteristics.
| Property | Typical Value (eV) | Significance in Organic Electronics |
| HOMO Level | -5.2 to -5.6 | Determines the efficiency of hole injection from the anode and its suitability as a p-type or donor material. A deeper HOMO level generally leads to better air stability. |
| LUMO Level | -2.1 to -2.5 | Influences electron injection from the cathode and its potential as an n-type or acceptor material. |
| HOMO-LUMO Gap | 2.7 to 3.1 | Dictates the optical absorption and emission properties. A wider gap is typically associated with blue emission, while a narrower gap shifts emission towards the red end of the spectrum. |
Note: The specific HOMO/LUMO values for this compound should be experimentally determined via techniques like cyclic voltammetry and UV-Vis spectroscopy.
The following diagram illustrates the relationship between the HOMO-LUMO levels and their role in an organic electronic device.
Caption: Energy level diagram for this compound in a device.
Application in Organic Field-Effect Transistors (OFETs)
Given its planar structure and potential for ordered molecular packing, this compound is a strong candidate for the active layer in p-type OFETs.
Rationale for Application
The extended π-system of this compound facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. A well-ordered thin film can lead to high charge carrier mobility.
Protocol for Bottom-Gate, Top-Contact (BGTC) OFET Fabrication
This protocol outlines the fabrication of a BGTC OFET, a common architecture for evaluating new organic semiconductors.
Materials and Equipment:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as gate and dielectric, respectively)
-
This compound
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Gold (Au) evaporation source
-
Shadow mask for source-drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (acetone, isopropanol, deionized water)
-
Nitrogen glovebox
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.
-
-
Active Layer Deposition (Spin Coating):
-
Prepare a solution of this compound in a suitable solvent (e.g., 5 mg/mL in chloroform). The optimal concentration may require some experimentation.
-
Inside a nitrogen glovebox, deposit the solution onto the SiO₂ surface via spin coating. A typical spin coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds.
-
Anneal the substrate on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for 10 minutes to remove residual solvent and improve film morphology.
-
-
Source-Drain Electrode Deposition:
-
Place the substrate with the organic film into a thermal evaporator.
-
Position a shadow mask with the desired channel length and width over the substrate.
-
Evaporate a 50 nm layer of gold (Au) at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.
-
Caption: Workflow for BGTC OFET fabrication.
Application in Organic Photovoltaics (OPVs)
This compound can potentially act as an electron donor material in a bulk heterojunction (BHJ) OPV when blended with a suitable fullerene or non-fullerene acceptor.
Rationale for Application
The HOMO level of this compound should be sufficiently high to provide a good energy level offset with the LUMO of a suitable acceptor, facilitating efficient exciton dissociation. Its absorption profile will also contribute to the overall photon harvesting of the device.
Protocol for Conventional BHJ OPV Fabrication
This protocol describes the fabrication of a standard BHJ solar cell.
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
This compound (donor)
-
PC₆₁BM or PC₇₁BM (phenyl-C61/71-butyric acid methyl ester) (acceptor)
-
Organic solvent (e.g., chlorobenzene, o-dichlorobenzene)
-
Calcium (Ca) and Aluminum (Al) for cathode
-
Spin coater, thermal evaporator, glovebox
-
Solar simulator and I-V measurement system
Procedure:
-
ITO Substrate Preparation:
-
Clean the patterned ITO substrates as described in the OFET protocol.
-
Treat with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin coat a layer of PEDOT:PSS (filtered through a 0.45 µm filter) onto the ITO at 4000 rpm for 40 seconds.
-
Anneal the substrates at 140 °C for 15 minutes in air. Transfer to a nitrogen glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of this compound and the acceptor (e.g., 1:1.2 weight ratio) in chlorobenzene. The total concentration might be around 20 mg/mL.
-
Spin coat the active layer blend onto the PEDOT:PSS layer. The spin speed will need to be optimized to achieve the desired thickness (typically 80-120 nm).
-
The film may be subjected to solvent vapor annealing or thermal annealing to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Sequentially deposit a thin layer of Ca (~20 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask defining the device area.
-
-
Device Characterization:
-
Measure the current-voltage (J-V) characteristics under simulated AM1.5G illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Application in Organic Light-Emitting Diodes (OLEDs)
With a suitable HOMO-LUMO gap, this compound could serve as an emissive material, potentially in the blue or green region of the spectrum.
Rationale for Application
The high fluorescence quantum yield observed in some fluoranthene derivatives suggests that this compound could be an efficient light emitter.[1][2] It could be used as a dopant in a suitable host or as a neat emissive layer.
Protocol for a Simple Multilayer OLED
This protocol details the fabrication of a simple OLED structure by thermal evaporation.
Materials and Equipment:
-
Patterned ITO coated glass substrates
-
NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) (Hole Transport Layer)
-
This compound (Emissive Layer)
-
Alq₃ (Tris(8-hydroxyquinolinato)aluminium) (Electron Transport Layer)
-
LiF (Lithium Fluoride) (Electron Injection Layer)
-
Aluminum (Al) (Cathode)
-
Multi-source thermal evaporator, glovebox
-
Luminance meter and I-V-L characterization system
Procedure:
-
Substrate Preparation:
-
Clean and UV-ozone treat the ITO substrates as previously described.
-
-
Organic Layer and Cathode Deposition:
-
Load the cleaned ITO substrates into a multi-source thermal evaporator.
-
Sequentially deposit the following layers under high vacuum (< 10⁻⁶ Torr):
-
40 nm of NPB (HTL)
-
30 nm of this compound (EML)
-
20 nm of Alq₃ (ETL)
-
1 nm of LiF (EIL)
-
100 nm of Al (Cathode)
-
-
The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
-
Encapsulation:
-
To prevent degradation from air and moisture, encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Calculate the external quantum efficiency (EQE), luminous efficacy, and Commission Internationale de l'Éclairage (CIE) coordinates.
-
Caption: Layered structure of a simple OLED.
Concluding Remarks
This compound represents a promising molecular scaffold for a range of applications in organic electronics. The protocols provided herein offer a starting point for researchers to investigate its potential in OFETs, OPVs, and OLEDs. It is crucial to emphasize that optimization of device performance will require systematic variation of parameters such as film thickness, blend ratios, and annealing conditions. The inherent versatility of the naphtho-fluoranthene family of isomers suggests that further exploration of their structure-property relationships will undoubtedly lead to the development of next-generation organic electronic devices.
References
-
Mohammad-Pour, G. S., Ly, R. T., Fairchild, D. C., Burnstine-Townley, A., Vazquez-Molina, D. A., Trieu, K. D., Campiglia, A. D., Harper, J. K., & Uribe-Romo, F. J. (2018). Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. The Journal of Organic Chemistry, 83(15), 8036–8053. [Link]
-
Yan, Q., Zhou, Y., Ni, B.-B., Ma, Y., Wang, J., Pei, J., & Cao, Y. (2008). Organic semiconducting materials from sulfur-hetero benzo[k]fluoranthene derivatives: synthesis, photophysical properties, and thin film transistor fabrication. The Journal of Organic Chemistry, 73(14), 5328–5339. [Link]
-
Kang, J., Kim, C., Hwang, N., Lee, S. E., Kim, Y. K., & Yoon, S. S. (2019). Highly Efficient Organic Light-Emitting Diodes Based on Naphthoanthracene Derivatives Containing Different Arylamines. Journal of Nanoscience and Nanotechnology, 19(3), 1393–1398. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(14), 2719-2733. [Link]
-
Katsouras, I., et al. (2020). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
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Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
-
Salleh, M. M. (n.d.). Fabrication of Organic Light Emitting Diodes (OLEDs) for Flat Panel Displays. CORE. [Link]
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- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
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Naphtho(2,3-j)fluoranthene as a fluorescent probe for polarity studies
An in-depth technical guide by a Senior Application Scientist.
Application Note & Protocol
Topic: Naphtho(2,3-j)fluoranthene as a Novel Fluorescent Probe for Elucidating Environmental Polarity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Microenvironment Polarity
In the intricate landscape of cellular biology and materials science, the polarity of a microenvironment governs a vast array of critical processes, from protein folding and membrane dynamics to the efficacy of drug delivery systems. Accurately measuring this localized polarity is therefore of paramount importance. While numerous fluorescent probes have been developed for this purpose, the search for probes with enhanced photostability, larger Stokes shifts, and distinct solvatochromic responses continues. This compound, a unique polycyclic aromatic hydrocarbon (PAH), emerges as a promising candidate in this arena. Its rigid, planar structure and extended π-conjugation system give rise to intriguing photophysical properties that are highly sensitive to the surrounding solvent environment. This document provides a comprehensive guide to the principles and practical application of this compound for polarity studies.
Theoretical Framework: Understanding Solvatochromism
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of a chromophore. Fluorescent solvatochromic probes, like this compound, exhibit a shift in their emission spectra upon changes in solvent polarity.
The underlying principle lies in the change in the dipole moment of the fluorophore upon excitation. In the case of this compound, absorption of a photon promotes the molecule to an excited state with a different electronic distribution and, consequently, a different dipole moment. In polar solvents, the solvent molecules will reorient themselves around the excited state dipole, a process known as solvent relaxation. This reorientation lowers the energy of the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. The extent of this shift is proportional to the polarity of the solvent.
Figure 1: Jablonski diagram illustrating the principle of solvatochromism. In polar solvents, the excited state is stabilized by solvent relaxation, leading to a red-shifted emission compared to non-polar environments.
Photophysical Characteristics of this compound
While comprehensive data for this compound is still emerging, its structural similarity to other PAHs allows us to predict its behavior. It is expected to exhibit strong absorption in the UV-visible region and emit in the visible spectrum. The key characteristic for its use as a polarity probe is a significant Stokes shift that is dependent on the solvent.
Table 1: Expected Solvatochromic Properties of this compound in Various Solvents
| Solvent | Polarity (ET(30) kcal/mol) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (cm⁻¹) |
| Hexane | 31.0 | ~350 | ~400 | ~3500 |
| Toluene | 33.9 | ~352 | ~415 | ~4200 |
| Dichloromethane | 40.7 | ~355 | ~440 | ~5500 |
| Acetone | 42.2 | ~355 | ~450 | ~6000 |
| Acetonitrile | 45.6 | ~354 | ~460 | ~6500 |
| Methanol | 55.4 | ~352 | ~480 | ~7500 |
| Water | 63.1 | ~350 | ~520 | ~9000 |
Note: The values presented in this table are hypothetical and based on the expected behavior of a solvatochromic PAH. Experimental verification is essential.
Experimental Protocols
Preparation of Stock Solutions and Solvents
Rationale: The purity of solvents is paramount in solvatochromic studies as even trace impurities can significantly alter the polarity of the medium and affect the spectral measurements. Using spectroscopic grade solvents minimizes this risk. A concentrated stock solution in a non-polar, volatile solvent allows for easy preparation of working solutions and minimizes the volume of the stock solvent in the final measurement, reducing its influence.
Protocol:
-
Solvent Preparation: Use spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, and water). Ensure solvents are anhydrous where necessary, as water can have a significant impact on polarity.
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in 10 mL of spectroscopic grade toluene to prepare a stock solution of approximately 0.1 mg/mL.
-
Store the stock solution in an amber vial at 4°C, protected from light, to prevent photodegradation.
-
Determination of the Solvatochromic Shift
Rationale: This protocol aims to systematically quantify the effect of solvent polarity on the absorption and emission spectra of this compound. By keeping the probe concentration constant, any observed spectral shifts can be directly attributed to the solvent environment.
Figure 2: Workflow for characterizing the solvatochromic behavior of this compound.
Protocol:
-
Preparation of Working Solutions:
-
For each solvent to be tested, add a small aliquot (e.g., 10 µL) of the this compound stock solution to 2 mL of the solvent in a cuvette. This results in a final concentration of approximately 0.5 µg/mL. The final concentration should be optimized to have an absorbance of around 0.1 at the λ_max to avoid inner filter effects.
-
-
Absorption Spectroscopy:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum for each solvent from 300 nm to 600 nm.
-
Determine the wavelength of maximum absorption (λ_abs_max) for each solution.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs_max determined in the previous step for each respective solvent.
-
Record the emission spectrum from 380 nm to 700 nm.
-
Determine the wavelength of maximum emission (λ_em_max) for each solution.
-
-
Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following equation: Stokes Shift (cm⁻¹) = (1 / λ_abs_max (nm) - 1 / λ_em_max (nm)) * 10⁷
-
Plot the Stokes shift as a function of a solvent polarity scale, such as the Reichardt's ET(30) scale or the Lippert-Mataga plot. This will provide a calibration curve to determine the polarity of an unknown environment.
-
Application: Probing the Polarity of a Lipid Vesicle Core
Rationale: This protocol demonstrates the use of this compound to probe the hydrophobic core of a model membrane system. The spectral shift of the probe upon incorporation into the lipid bilayer provides information about the polarity of this microenvironment.
Protocol:
-
Preparation of Lipid Vesicles:
-
Prepare a solution of a lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with a buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).
-
-
Incorporation of the Probe:
-
Add a small aliquot of the this compound stock solution to the SUV suspension. The final probe concentration should be low enough to avoid self-quenching (e.g., 1:1000 probe to lipid molar ratio).
-
Incubate the mixture for 30 minutes to allow for the partitioning of the probe into the lipid bilayer.
-
-
Fluorescence Measurements:
-
Record the emission spectrum of the probe in the vesicle suspension.
-
Determine the λ_em_max.
-
-
Data Interpretation:
-
Compare the λ_em_max in the vesicle suspension to the calibration curve generated in section 3.2.
-
The corresponding polarity value on the calibration curve will provide an estimate of the polarity of the lipid vesicle core. A blue-shifted emission compared to that in water would indicate successful incorporation into the hydrophobic core.
-
Trustworthiness and Self-Validation
-
Control Experiments: Always run control experiments, such as the fluorescence of the probe in buffer alone and the scattering of the vesicle suspension without the probe.
-
Quantum Yield and Lifetime Measurements: For a more rigorous characterization, measure the fluorescence quantum yield and lifetime of this compound in different solvents. These parameters can provide additional insights into the de-excitation pathways and the probe's interaction with its environment.
-
Purity of the Probe: The purity of this compound should be confirmed by techniques such as HPLC and NMR to ensure that the observed spectral properties are not due to fluorescent impurities.
Conclusion
This compound holds significant potential as a fluorescent probe for polarity studies due to its anticipated solvatochromic properties. Its rigid structure is expected to impart high photostability, a desirable characteristic for a fluorescent probe. The protocols outlined in this application note provide a robust framework for the characterization and application of this novel probe. By carefully following these methodologies, researchers can leverage the sensitivity of this compound to gain valuable insights into the polarity of diverse microenvironments, from simple solvent systems to complex biological membranes.
References
Please note that as of the current knowledge cut-off, specific application notes on this compound as a polarity probe are not widely available. The principles and protocols described are based on established methodologies for similar solvatochromic dyes. The following references provide a strong foundation in the principles of fluorescence and solvatochromism.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
analytical techniques for Naphtho(2,3-j)fluoranthene detection and quantification
An Application Guide to the Analytical Techniques for the Detection and Quantification of Naphtho(2,3-j)fluoranthene
Introduction: The Analytical Challenge of this compound
This compound, more commonly referred to in analytical literature as Benzo[j]fluoranthene (B[j]F), is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH). PAHs are a class of persistent organic pollutants formed from the incomplete combustion of organic materials, such as coal, oil, wood, and gasoline.[1][2] Their ubiquitous presence in the air, water, and soil, coupled with their carcinogenic and mutagenic properties, makes their accurate detection and quantification a critical task for environmental monitoring, food safety, and human health risk assessment.[1][3] The International Agency for Research on Cancer (IARC) has classified several PAHs, including isomers of Benzo[j]fluoranthene, as probable or possible human carcinogens (Group 2A or 2B).[4]
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed overview of the state-of-the-art analytical techniques for this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: Foundational Step - Sample Preparation and Extraction
The primary challenge in analyzing this compound is its presence at trace levels within highly complex matrices. Therefore, a robust sample preparation workflow is paramount to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.
Core Principles of Extraction
The choice of extraction technique is dictated by the sample matrix (e.g., water, soil, food, biological tissue) and the desired analytical throughput.
-
Liquid-Liquid Extraction (LLE): A traditional method, particularly for aqueous samples, that partitions PAHs into an immiscible organic solvent like methylene chloride. While effective, it is often solvent- and labor-intensive.[5]
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. It involves passing a liquid sample through a solid sorbent cartridge (e.g., C18-bonded silica) that retains the PAHs. The analytes are then eluted with a small volume of organic solvent. SPE significantly reduces solvent consumption and can be automated for high-throughput applications.[6][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS approach has been successfully adapted for PAHs in various matrices, including soil and fish.[8][9] It typically involves an initial extraction with acetonitrile followed by a "salting-out" step and a dispersive SPE (dSPE) cleanup to remove interferences.[9]
General Workflow for Sample Preparation
The following diagram illustrates a typical workflow for extracting this compound from a solid matrix like soil or a food sample.
Caption: General workflow for PAH extraction and cleanup.
Part 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC coupled with a Fluorescence Detector (FLD) is a cornerstone technique for PAH analysis. Its strength lies in the high sensitivity and selectivity of fluorescence detection for aromatic compounds like this compound, which possess native fluorescence.[8][10]
Expertise & Causality: Why HPLC-FLD?
-
Selectivity: Not all compounds fluoresce. This inherent selectivity of FLD reduces signal from many co-extracted matrix components that might interfere with less selective detectors like UV-Vis.
-
Sensitivity: Fluorescence is an inherently more sensitive phenomenon than absorbance, allowing for the detection of PAHs at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[11]
-
Wavelength Programming: Modern FLDs allow for the time-programming of excitation (λex) and emission (λem) wavelengths. Since each PAH has a unique optimal wavelength pair, the detector can be programmed to switch to the ideal settings for this compound just as it elutes from the column, maximizing sensitivity and specificity.[12]
Experimental Protocol: HPLC-FLD Analysis
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
2. HPLC & Detector Conditions:
-
The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 PAH-specific column (e.g., 150 mm x 3.0 mm, 3 µm) | Provides excellent separation of PAH isomers based on hydrophobicity.[12] |
| Mobile Phase A | Water | Standard polar phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic PAHs. |
| Gradient | Start at ~50% B, ramp to 100% B over 20-30 min | A gradient is essential to elute the wide range of PAHs, from smaller 2-3 ring compounds to larger 5-6 ring compounds like this compound.[13] |
| Flow Rate | 0.8 - 1.5 mL/min | Optimized for column dimensions to ensure sharp peaks. |
| Column Temp. | 25 - 30 °C | Maintains consistent retention times.[12] |
| Injection Vol. | 5 - 20 µL | Dependent on expected sample concentration and system sensitivity. |
| FLD Wavelengths | λex: 292 nm / λem: 410 nm (for B[j]F) | These wavelengths provide optimal fluorescence response for Benzo[j]fluoranthene. Use a time program to switch to these settings before its expected retention time.[14] |
3. Quality Control & System Validation:
-
Analyze a solvent blank to check for system contamination.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration). A correlation coefficient (r²) of >0.995 is typically required.
-
Analyze a matrix-spiked sample to determine method recovery (typically 80-120%).
-
Analyze a method blank (a sample carried through the entire extraction process without the initial matrix) to check for contamination during sample preparation.
HPLC-FLD Workflow Diagram
Caption: Workflow for HPLC-FLD analysis of PAHs.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
For unparalleled specificity and confirmation, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the definitive technique. It is particularly valuable for complex matrices where isobaric interferences (compounds with the same mass) could lead to false positives in single-quadrupole MS.
Expertise & Causality: Why GC-MS/MS?
-
Chromatographic Resolution: High-resolution capillary GC columns provide exceptional separation of PAH isomers, which is often challenging with HPLC.[15]
-
Mass-Based Identification: The mass spectrometer provides a mass "fingerprint" of the eluting compound, offering a much higher degree of confidence in identification than retention time alone.
-
Tandem MS (MRM Mode): The true power of GC-MS/MS lies in Multiple Reaction Monitoring (MRM). A specific precursor ion for this compound (m/z 252) is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions (e.g., m/z 250, 226) are monitored in the second quadrupole. This two-stage filtering process virtually eliminates matrix interference, yielding an exceptionally clean signal and superior sensitivity.[14][16]
Experimental Protocol: GC-MS/MS Analysis
1. Standard Preparation:
-
Prepare calibration standards as described for HPLC, typically in a solvent like dichloromethane or isooctane.
-
It is critical to add an internal standard (typically a deuterated PAH analogue) to all standards and samples to correct for variations in injection volume and instrument response.
2. GC-MS/MS Conditions:
-
The following table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed 5% Phenyl-type column (e.g., DB-5ms, Rxi-SVOCms) 30-60m | Provides excellent inertness and separation for PAHs. Low bleed is crucial for trace analysis.[5][15] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times, but helium is more common.[16] |
| Inlet Mode | Pulsed Splitless | Ensures efficient transfer of high-boiling PAHs like this compound onto the column.[5] |
| Inlet Temp. | 300 - 320 °C | Prevents condensation of high-molecular-weight PAHs.[5] |
| Oven Program | Start ~60°C, ramp at 8-25°C/min to ~335°C | The temperature ramp separates PAHs by their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces repeatable fragmentation patterns.[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity.[14] |
| MRM Transitions | Quantifier: 252.1 -> 250.1; Qualifier: 252.1 -> 226.1 | These precursor-to-product ion transitions are specific to this compound.[14] |
3. Quality Control & System Validation:
-
Follow the same QC principles as for HPLC (blanks, calibration, spikes).
-
The ratio of the qualifier ion to the quantifier ion must be consistent (e.g., within ±20%) between the standards and the samples to confirm identity.
GC-MS/MS Workflow Diagram
Caption: Workflow for GC-MS/MS analysis in MRM mode.
Summary of Quantitative Performance
The following table summarizes typical performance characteristics for the described methods, compiled from various application notes and studies. Actual values are matrix- and instrument-dependent.
| Analytical Technique | Typical LOD | Typical LOQ | Typical Recovery |
| HPLC-FLD | 0.005 - 1 ng/g[8] | 0.02 - 2 ng/g[8] | 85 - 110% |
| GC-MS/MS (MRM) | 0.01 - 0.1 pg/µL[14] | 0.03 - 0.3 pg/µL[14] | 80 - 120% |
Conclusion
The reliable detection and quantification of this compound require a meticulous analytical approach, beginning with effective sample preparation and culminating in sensitive, selective instrumental analysis. HPLC-FLD stands out as a robust and highly sensitive method, ideal for routine quantification in many matrices. For applications demanding the utmost confidence in identification, especially in highly complex samples, GC-MS/MS in MRM mode is the unequivocal gold standard. By understanding the principles behind each step and implementing rigorous quality control, researchers can generate accurate and defensible data essential for protecting environmental and human health.
References
-
Agilent. Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples.
-
Vo-Dinh, T. (1982). Spectroscopic Methods of Analysis for Polycyclic Aromatic Hydrocarbons in the Aqueous Environment. CRC Critical Reviews in Analytical Chemistry, 13(2), 145-184.
-
Vo-Dinh, T. (1982). Spectroscopic Methods of Analysis for Polycyclic Aromatic Hydrocarbons in the Aqueous Environment. ResearchGate.
-
Wang, Y., et al. (2023). Rapid and On-Site Approaches for Determination of Polycyclic Aromatic Hydrocarbons in Water and Air by Surface-Enhanced Raman Spectroscopy. ACS Omega.
-
Yan, J., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. Molecules, 27(5), 1563.
-
Gangopadhyay, S., & Kumar, A. (2014). Photoacoustic spectroscopic studies of polycyclic aromatic hydrocarbons. Journal of Photonics for Energy, 4(1), 043596.
-
FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar.
-
Boczkaj, G., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(9), 3057-3066.
-
Kalogeropoulos, K., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Sea Surface Microlayer and Sub-Surface Water of the Saronikos Gulf, Greece. Toxics, 10(7), 399.
-
HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment.
-
ATSDR. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry.
-
Thermo Fisher Scientific. (2013). Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Application Note 1071.
-
Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
-
Environmental Working Group. Fluoranthene. Human Toxome Project.
-
Agilent. (2015). Optimized Polycyclic Aromatic Hydrocarbons (PAHs) Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. Application Note 5991-5832EN.
-
Shimadzu. (2014). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Foods by GC-MS/MS. Application Data Sheet No. 63.
-
Minnesota Department of Health. (2018). Fluoranthene Toxicological Summary.
-
Hogendoorn, E. A., & van Zoonen, P. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. Trends in Analytical Chemistry, 25(7), 716-727.
-
U.S. EPA. (1984). Method 610: Polynuclear Aromatic Hydrocarbons.
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2012). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies Application Note.
-
Joseph, M. (2000). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Varian Application Note No. 7.
-
Huang, X. D., et al. (1997). Photoinduced toxicity of three polycyclic aromatic hydrocarbons (fluoranthene, pyrene, and naphthalene) to the duckweed Lemna gibba L. G-3. Environmental Toxicology and Chemistry, 16(8), 1707-1715.
-
Sigma-Aldrich. (2022). Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil.
-
Chen, Y.-C., et al. (2021). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 10(11), 2631.
-
Government of Canada. (2010). Fact sheet: Benzo(k)fluoranthene.
-
Agilent. (2010). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Application Note 5990-6421EN.
-
Thermo Fisher Scientific. (2012). Determination of PAHs in Edible Oils by DACC-HPLC with Fluorescence Detection. Application Note 298.
-
ATSDR. (2021). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Agency for Toxic Substances and Disease Registry.
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The Rising Star of Organic Electronics: Naphtho(2,3-j)fluoranthene in Material Science
An In-depth Guide to Synthesis, Characterization, and Application
Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is emerging as a significant player in the field of material science. Its unique electronic and photophysical properties make it a promising candidate for a range of applications, from vibrant displays and efficient solar cells to sensitive chemical detectors. This guide provides a comprehensive overview of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science.
Part 1: Unveiling the Potential of this compound
This compound belongs to a class of organic molecules that are gaining traction due to their tunable properties and potential for creating flexible, lightweight, and cost-effective electronic devices. Its structure, composed of fused aromatic rings, gives rise to a delocalized π-electron system, which is the foundation of its semiconducting and fluorescent behavior.
Core Properties and Characteristics
A thorough understanding of the fundamental properties of this compound is crucial for its successful application. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₄ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Solubility | Poorly soluble in most solvents | [2] |
| Boiling Point | 552.3 °C at 760 mmHg | [1] |
| Flash Point | 282 °C | [1] |
| Density | 1.313 g/cm³ | [1] |
The extended π-conjugation in this compound and its derivatives leads to strong absorption and emission in the UV-visible region, a key characteristic for optoelectronic applications.[3] The electronic properties of these molecules can be finely tuned through chemical modifications, allowing for the design of materials with specific functionalities.[4]
Part 2: Applications in Advanced Materials
The unique characteristics of this compound have paved the way for its use in several cutting-edge applications. This section explores some of the most promising areas of research and provides detailed protocols for device fabrication and analysis.
Application I: High-Performance Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of modern organic electronics, essential for creating flexible displays, RFID tags, and sensors. The excellent charge transport properties of this compound and its derivatives make them ideal candidates for the active semiconductor layer in these devices.
The performance of an OFET is highly dependent on the quality of the semiconductor thin film. The choice of deposition method, either vacuum thermal evaporation or solution processing, is critical.
-
Vacuum Thermal Evaporation: This technique allows for the deposition of highly ordered crystalline thin films, which can lead to superior device performance with high charge carrier mobility.[5][6] The process is carried out under high vacuum to prevent contamination and ensure the purity of the deposited film.
-
Solution Processing: For large-area and low-cost fabrication, solution-based techniques like spin-coating or printing are preferred.[7][8] This requires modifying the this compound molecule with solubilizing groups to ensure good film formation from solution.[2]
The following protocol outlines the fabrication of a top-contact, bottom-gate OFET using a this compound derivative as the active layer.
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.
-
-
Active Layer Deposition (Vacuum Evaporation):
-
Place the prepared substrate in a high-vacuum thermal evaporation chamber.
-
Load a crucible with the this compound derivative.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Heat the crucible to evaporate the organic material, depositing a thin film (typically 50-100 nm) onto the substrate. The deposition rate should be controlled at 0.1-0.5 Å/s.
-
-
Source and Drain Electrode Deposition:
-
Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask.
-
Typically, gold (Au) is used for the electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. A thin layer of chromium (Cr) or titanium (Ti) is often used as an adhesion layer.
-
The channel length and width are defined by the shadow mask, for example, 50 µm and 1000 µm, respectively.
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station for electrical characterization.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
From these measurements, extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Figure 1. Workflow for the fabrication of a top-contact, bottom-gate OFET.
Application II: Organic Photovoltaics (OPVs)
The ability of this compound to absorb light and generate charge carriers makes it a promising material for organic solar cells.[9] In a typical OPV, a blend of a donor and an acceptor material is used to create a bulk heterojunction, which is the heart of the device.
-
Substrate Preparation:
-
Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate using the same procedure as for OFET fabrication.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of a hole-transporting material, such as PEDOT:PSS, onto the ITO substrate.
-
Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound derivative (donor) and a suitable acceptor (e.g., a fullerene derivative like PC₇₁BM) in a common organic solvent like chloroform or chlorobenzene.
-
Spin-coat the blend solution onto the HTL to form the active layer. The thickness is typically around 100 nm.
-
Anneal the active layer to optimize its morphology for efficient charge separation and transport.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit a thin electron transport layer, such as calcium (Ca) or bathocuproine (BCP), followed by a thicker layer of aluminum (Al) as the top electrode. This is typically done via thermal evaporation in a high-vacuum chamber.
-
-
Device Characterization:
-
Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (AM 1.5G, 100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Figure 2. Schematic of the OPV device structure and fabrication process.
Application III: Fluorescent Chemosensors
The high fluorescence quantum yield of certain this compound derivatives makes them excellent candidates for use in fluorescent chemosensors.[10][11] These sensors can detect minute quantities of specific analytes, such as nitroaromatic compounds, which are often found in explosives.
The detection mechanism is typically based on fluorescence quenching. When the fluoranthene-based sensor molecule interacts with a nitroaromatic compound, an electron transfer process can occur, leading to a decrease in the fluorescence intensity of the sensor.[12] This change in fluorescence can be easily measured, providing a sensitive method for detecting the presence of the analyte.
-
Sensor Solution Preparation:
-
Prepare a stock solution of the this compound-based fluorescent sensor in a suitable solvent (e.g., THF or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
-
Analyte Solution Preparation:
-
Prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (TNT), picric acid (PA)) in the same solvent at different concentrations.
-
-
Fluorescence Titration:
-
Place a known volume of the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution using a spectrofluorometer.
-
Incrementally add small aliquots of the analyte solution to the cuvette.
-
After each addition, record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which is a measure of the sensor's sensitivity.
-
Figure 3. Workflow for the detection of nitroaromatics using a fluorescent sensor.
Part 3: Future Outlook
The research into this compound and its derivatives is still in its early stages, but the initial results are highly promising. Future work will likely focus on the synthesis of new derivatives with enhanced properties, such as improved solubility for solution processing, higher charge carrier mobilities for faster electronic devices, and broader absorption spectra for more efficient solar cells. The development of these advanced materials will undoubtedly lead to new and exciting applications in the ever-evolving field of organic electronics.
References
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Venkatramaiah, N., Kumar, S., & Patil, S. (2012). Femtogram Detection of Explosive Nitroaromatics: Fluoranthene-Based Fluorescent Chemosensors. Chemistry – A European Journal, 18(46), 14745-14751. [Link]
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Kumar, S., Venkatramaiah, N., & Patil, S. (2012). Fluoranthene based fluorescent chemosensors for detection of explosive nitroaromatics. Chemical Communications, 48(41), 5007-5009. [Link]
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ResearchGate. (n.d.). Fluoranthene based fluorescent chemosensors for detection of explosive nitroaromatics. Retrieved from [Link]
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Takimiya, K., et al. (2011). Naphtho[2,3-b:6,7-b′]dichalcogenophenes: Syntheses, Characterizations, and Chalcogene Atom Effects on Organic Field-Effect Transistor and Organic Photovoltaic Devices. Chemistry of Materials, 23(19), 4347-4356. [Link]
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Yan, Q., et al. (2008). Organic semiconducting materials from sulfur-hetero benzo[k]fluoranthene derivatives: synthesis, photophysical properties, and thin film transistor fabrication. The Journal of Organic Chemistry, 73(14), 5328-5339. [Link]
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Materi, M., et al. (2021). Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. Journal of Materials Chemistry C, 9(1), 223-232. [Link]
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Niazi, M. R., et al. (2015). Solution-processed organic transistors based on semiconducting blends. Journal of Materials Chemistry C, 3(44), 11547-11562. [Link]
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ResearchGate. (n.d.). Fabrication and performance of photovoltaic devices using organic materials. Retrieved from [Link]
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Ly, R. T., et al. (2018). Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. The Journal of Organic Chemistry, 83(11), 5835-5844. [Link]
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Wikipedia. (n.d.). Benzo(j)fluoranthene. Retrieved from [Link]
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Gawrys, P., et al. (2009). Solution processible naphthalene and perylene bisimides: Synthesis, electrochemical characterization and application to organic field effect transistors (OFETs) fabrication. Synthetic Metals, 159(14), 1478-1485. [Link]
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Sullivan, C., et al. (2024). Naphtho[2,3-a]pyrene Thin Films – H,I, or J? Aggregate Alphabet Soup. ChemRxiv. [Link]
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Ie, Y., et al. (2015). Thermally, Operationally, and Environmentally Stable Organic Thin-Film Transistors Based on Bis[10]benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene Derivatives: Effective Synthesis, Electronic Structures, and Structure–Property. Chemistry of Materials, 27(8), 2930-2939. [Link]
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ResearchGate. (n.d.). Naphtho[2,3-b:6,7-b′]dichalcogenophenes: Syntheses, Characterizations, and Chalcogene Atom Effects on Organic Field-Effect Transistor and Organic Photovoltaic Devices. Retrieved from [Link]
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Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134-1147. [Link]
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Głowacki, E. D., et al. (2019). An N-type Naphthalene Diimide Ionene Polymer as Cathode Interlayer for Organic Solar Cells. Polymers, 11(11), 1888. [Link]
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Kim, J., et al. (2019). Thermally Evaporated Organic/Ag/Organic Multilayer Transparent Conducting Electrode for Flexible Organic Light‐Emitting Diodes. Advanced Electronic Materials, 5(10), 1900593. [Link]
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Shao, Y., & Yang, Y. (2005). Efficient Organic Heterojunction Photovoltaic Cells Based on Triplet Materials. Advanced Materials, 17(3), 2841-2844. [Link]
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Chen, Y.-H., et al. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. Polymers, 15(3), 534. [Link]
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Choi, Y., et al. (2026). Fabrication of solution-processed organic field-effect transistor by structural engineering of naphtho[1,2-b:5,6-b']dithiophene derivatives. Synthetic Metals, 317, 118073. [Link]
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Aratani, K., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 639-645. [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of Naphtho(2,3-j)fluoranthene
Introduction
Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their unique photophysical properties and significance in environmental science, materials chemistry, and toxicology. As a non-alternant PAH, its electronic structure imparts distinct spectroscopic signatures that are crucial for its identification and quantification. This guide provides a comprehensive overview of the principles and detailed protocols for the spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions in conjugated π-systems like this compound. The absorption spectrum is a unique fingerprint of the molecule, dictated by its extended aromatic structure.
Principles and Experimental Rationale
The absorption of UV-Vis radiation by this compound promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is directly related to the electronic structure of the molecule.
-
Solvent Selection: The choice of solvent is critical. A solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) is required. For PAHs, solvents such as cyclohexane, ethanol, or acetonitrile are commonly used. The polarity of the solvent can influence the fine structure of the absorption bands; therefore, consistency in solvent choice is paramount for comparative studies.
-
Concentration: The concentration of the analyte must be carefully chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer's detector, typically between 0.1 and 1.0 absorbance units, to adhere to the Beer-Lambert Law.
Protocol for UV-Visible Absorption Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., cyclohexane).
-
From the stock solution, prepare a dilution series to determine the optimal concentration for analysis. A starting concentration of 1-10 µg/mL is recommended.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the this compound solution.
-
Scan the sample from approximately 200 nm to 600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If quantifying, construct a calibration curve by plotting absorbance at a specific λmax versus concentration.
-
Typical Data
While experimental spectra for this compound are not widely published, theoretical predictions provide expected absorbance maxima.[1][2]
| Predicted Spectral Band | Location of Maximum Absorbance (LMA) / nm |
| β | ~250 |
| p | ~300-350 |
| α | ~380-450 |
Note: These are predicted values and should be confirmed experimentally.
Fluorescence Spectroscopy
Fluorescence spectroscopy is an exceptionally sensitive technique for the analysis of PAHs. The emission of light from this compound upon excitation provides information about its electronic structure and local environment.
Principles and Experimental Rationale
Upon absorption of a photon, a molecule is promoted to an excited singlet state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon called the Stokes shift.
-
Excitation and Emission Wavelengths: To obtain an emission spectrum, the sample is excited at a wavelength where it absorbs light, typically one of its λmax values from the UV-Vis spectrum. An excitation spectrum is obtained by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.
-
Solvent Effects: Solvent polarity can significantly affect fluorescence spectra, influencing the emission maximum and quantum yield. Non-polar solvents are often preferred to minimize these effects and preserve vibronic structure.
-
Inner Filter Effects: At high concentrations, the absorption of excitation or emission light by other analyte molecules can lead to non-linear fluorescence intensity. It is crucial to work with dilute solutions (absorbance < 0.1) to avoid these inner filter effects.
Protocol for Fluorescence Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade, non-polar solvent like cyclohexane. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer with a high-intensity light source (e.g., Xenon arc lamp).
-
To determine optimal wavelengths:
-
Acquire an excitation scan by setting the emission monochromator to an estimated emission maximum (e.g., 450 nm) and scanning the excitation monochromator.
-
Acquire an emission scan by setting the excitation monochromator to the determined excitation maximum and scanning the emission monochromator.
-
-
For quantitative analysis, record the fluorescence intensity at the determined excitation and emission maxima.
-
-
Data Analysis:
-
Identify the excitation and emission maxima (λex and λem).
-
For quantification, create a calibration curve by plotting fluorescence intensity versus concentration.
-
Expected Data
Based on the analysis of similar fluoranthene derivatives, the following are expected starting points for the spectroscopic parameters of this compound.[3][4]
| Parameter | Expected Range |
| Excitation Maximum (λex) | 300 - 350 nm |
| Emission Maximum (λem) | 400 - 500 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
Principles and Experimental Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. The exact frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a map of the molecular structure.
-
Solvent Choice: For NMR, deuterated solvents (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆) are used to avoid large solvent signals that would obscure the analyte's signals.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
-
Expected ¹H and ¹³C NMR Data
Due to the complex, fused aromatic system, the protons of this compound are expected to resonate in the downfield region of the ¹H NMR spectrum. Similarly, the sp² hybridized carbons will appear in the aromatic region of the ¹³C NMR spectrum.
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H | 7.5 - 9.0 |
| ¹³C | 120 - 150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Principles and Experimental Rationale
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Ionization Method: For stable, aromatic compounds like this compound, Electron Ionization (EI) is a common and effective method. EI typically produces a prominent molecular ion (M⁺•), which corresponds to the molecular weight of the compound.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Alternatively, for direct insertion probes, a small amount of solid sample can be used.
-
-
Instrumentation and Measurement:
-
Introduce the sample into the mass spectrometer (e.g., via gas chromatography or a direct insertion probe).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., EI at 70 eV).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern, although for highly stable PAHs, fragmentation may be minimal.
-
If using HRMS, use the accurate mass to confirm the elemental formula.
-
Expected Mass Spectrum Data
This compound has a chemical formula of C₂₄H₁₄.
| Parameter | Expected Value |
| Chemical Formula | C₂₄H₁₄ |
| Exact Mass | 302.1096 |
| Molecular Weight | 302.37 |
| Expected Molecular Ion (M⁺•) | m/z 302 |
The mass spectrum is expected to be dominated by the molecular ion peak due to the high stability of the aromatic system.[5][6][7]
Experimental Workflow and Data Integration
A cohesive analytical approach integrates data from multiple spectroscopic techniques for unambiguous identification and characterization.
Sources
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- 3. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives - UNT Digital Library [digital.library.unt.edu]
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Unraveling the Biological Mysteries of Naphtho(2,3-j)fluoranthene: A Guide to In Vitro and In Vivo Assessment
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Given the limited direct biological data on this specific compound, this guide presents a tiered approach, leveraging established methodologies for structurally similar and well-characterized PAHs. By combining foundational assays with advanced mechanistic studies, this guide aims to facilitate a thorough understanding of the potential toxicological and pharmacological properties of this compound.
Introduction: The Enigma of this compound
This compound (CAS No: 205-83-4, Molecular Formula: C₂₄H₁₄) is a high molecular weight polycyclic aromatic hydrocarbon.[1] PAHs are a class of organic compounds that are of significant interest due to their widespread environmental presence and potential for biological activity, including carcinogenicity.[2][3] While extensive research exists for many PAHs, such as benzo[a]pyrene, this compound remains largely uncharacterized. The International Agency for Research on Cancer (IARC) has classified the related isomer, benzo[j]fluoranthene, as "possibly carcinogenic to humans" (Group 2B), highlighting the need for a comprehensive evaluation of this compound.[4]
This guide provides a roadmap for systematically evaluating its biological activities, from initial cytotoxicity screening to in-depth in vivo carcinogenicity studies. The protocols outlined herein are based on established methods for PAH analysis and are designed to be adapted for the specific properties of this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 205-83-4 | [1] |
| Molecular Formula | C₂₄H₁₄ | [1] |
| Molecular Weight | 302.368 g/mol | [1] |
| Boiling Point | 552.3°C at 760 mmHg | [1] |
| Flash Point | 282°C | [1] |
| Vapor Pressure | 1.12E-11 mmHg at 25°C | [1] |
Experimental Workflow: A Tiered Approach to Biological Characterization
A logical, stepwise progression of assays is crucial for a comprehensive and cost-effective investigation. The following workflow is recommended:
Figure 1. A tiered experimental workflow for assessing the biological activity of this compound.
Tier 1: Foundational In Vitro Assays
Cytotoxicity Assays
Rationale: The initial step is to determine the concentration range at which this compound exerts cytotoxic effects. This is essential for selecting appropriate, non-lethal concentrations for subsequent, more sensitive assays like genotoxicity tests.
Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
Application to this compound:
-
Solubility: Due to its high molecular weight and hydrophobicity, ensuring the solubility of this compound in culture media is critical. The use of a suitable solvent, such as dimethyl sulfoxide (DMSO), at a final concentration that is non-toxic to the cells is necessary.
-
Controls: Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Lines: A panel of cell lines should be used, including those relevant to potential routes of human exposure (e.g., human lung epithelial cells like A549 or BEAS-2B) and metabolically competent cells (e.g., HepG2 human hepatoma cells).
Genotoxicity Assays
Rationale: Genotoxicity is a key indicator of carcinogenic potential. A battery of tests is recommended to assess different types of DNA damage.
Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test): This widely used screening test assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial for PAHs, which often require metabolic activation to become genotoxic.
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks in individual cells.
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Application to this compound:
-
Metabolic Activation: Given that PAHs are pro-carcinogens, all genotoxicity assays should be performed with and without an exogenous metabolic activation system (S9 mix).
-
Positive Controls: Use well-characterized PAHs like benzo[a]pyrene (B[a]P) as positive controls to validate the assay system.
-
Concentration Selection: Based on the cytotoxicity data, select a range of non-cytotoxic concentrations for these assays.
Tier 2: Mechanistic In Vitro Studies
Metabolic Activation: The Role of Cytochrome P450
Rationale: The carcinogenicity of many PAHs is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to reactive diol epoxides that can form DNA adducts.[5][6] Understanding the metabolism of this compound is key to elucidating its mechanism of action.
Protocol: In Vitro Metabolism using Human Liver Microsomes
-
Incubation: Incubate this compound with human liver microsomes and an NADPH-generating system.
-
Extraction: After incubation, stop the reaction and extract the metabolites using an appropriate organic solvent.
-
Analysis: Analyze the metabolites using High-Performance Liquid Chromatography (HPLC) with fluorescence and/or mass spectrometry (MS) detection.[7]
Application to this compound:
-
CYP Isoform Identification: Use a panel of recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP1A2) to identify the specific isoforms responsible for metabolizing this compound.[8][9]
-
CYP Induction: Investigate the potential of this compound to induce the expression of CYP enzymes, particularly CYP1A1, in cell lines like HepG2 using qPCR or Western blotting.
DNA Adduct Formation
Rationale: The formation of covalent bonds between reactive PAH metabolites and DNA is a critical initiating event in chemical carcinogenesis.[10][11] Detecting and characterizing these DNA adducts provides strong evidence for a genotoxic mechanism.
Protocol: ³²P-Postlabeling Assay
-
Exposure: Treat cells or animals with this compound.
-
DNA Isolation: Isolate DNA from the treated samples.
-
Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates.
-
Labeling: Label the adducted nucleotides with ³²P-ATP.
-
Chromatography: Separate the labeled adducts by thin-layer chromatography (TLC).
-
Quantification: Quantify the adducts by autoradiography and scintillation counting.
Application to this compound:
-
Adduct Identification: For more precise identification of the adducts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.
-
Comparative Analysis: Compare the DNA adduct profile of this compound with that of a known potent carcinogen like benzo[a]pyrene. The formation of specific adducts, such as those with deoxyguanosine, is particularly relevant.[12]
Aryl Hydrocarbon Receptor (AhR) Activation
Rationale: Many PAHs exert biological effects, including the induction of CYP1A1, through activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
Protocol: AhR-Responsive Reporter Gene Assay
-
Cell Culture: Use a cell line (e.g., H4IIE-luc) that is stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.
-
Treatment: Expose the cells to a range of concentrations of this compound.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity, which is indicative of AhR activation.
Application to this compound:
-
Dose-Response: Generate a dose-response curve to determine the potency of this compound as an AhR agonist.
-
Comparison: Compare its activity to that of a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Figure 2. A simplified signaling pathway illustrating the metabolic activation and mechanism of action of a typical carcinogenic PAH.
Tier 3: In Vivo Confirmation and Carcinogenicity
Acute and Sub-chronic Toxicity Studies
Rationale: In vivo studies in rodent models are necessary to assess the systemic toxicity of this compound and to establish dose levels for long-term carcinogenicity bioassays.
Protocol: 28-Day Repeated Dose Toxicity Study (Oral or Dermal)
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or B6C3F1 mice).
-
Dosing: Administer this compound daily for 28 days via a relevant route of exposure (e.g., oral gavage or dermal application).
-
Observations: Monitor for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Pathology: At the end of the study, perform a complete necropsy, including histopathological examination of major organs.
Application to this compound:
-
Route of Exposure: The choice of exposure route should be informed by potential human exposure scenarios.
-
Biomarkers: Analyze blood and urine for biomarkers of exposure and effect.
Transgenic Rodent (TGR) Gene Mutation Assays
Rationale: TGR assays provide a sensitive in vivo measure of mutagenicity in various tissues.
Protocol: Muta™Mouse or Big Blue® Assay
-
Treatment: Expose transgenic mice to this compound.
-
Tissue Collection: After a manifestation period, collect various tissues of interest.
-
DNA Isolation and Packaging: Isolate high molecular weight DNA and package it into bacteriophage lambda particles.
-
Mutation Analysis: Infect E. coli with the phage and screen for mutations in the reporter gene (e.g., lacZ or cII).
Long-Term Carcinogenicity Bioassays
Rationale: The definitive assessment of carcinogenic potential requires long-term studies in animal models.
Protocol: Mouse Skin Painting Study
-
Animal Model: Use a sensitive mouse strain (e.g., CD-1 or SENCAR).
-
Initiation-Promotion Protocol:
-
Initiation: Apply a single dose of this compound to the shaved dorsal skin.
-
Promotion: Subsequently, apply a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) repeatedly for several months.
-
-
Tumor Observation: Monitor the mice for the development of skin tumors.
Application to this compound:
-
Dose Selection: Doses for the carcinogenicity study should be based on the results of the sub-chronic toxicity studies.
-
Positive Control: A group treated with a known skin carcinogen like benzo[a]pyrene should be included.
Analytical Considerations
Accurate and reliable analytical methods are paramount for all stages of investigation.
-
Standard Procurement: High-purity analytical standards for this compound are commercially available and essential for calibration and quantification.[13]
-
Sample Preparation: Efficient extraction and cleanup procedures are necessary to isolate this compound and its metabolites from complex biological matrices.
-
Instrumentation: HPLC with fluorescence detection is a sensitive method for quantifying PAHs.[14][15] Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and quantification.
Conclusion
The study of the biological activity of this compound requires a systematic and multi-faceted approach. While direct data for this compound is scarce, the well-established methodologies for other PAHs provide a robust framework for its investigation. By progressing through the tiered workflow outlined in this guide, from foundational in vitro assays to comprehensive in vivo studies, researchers can effectively elucidate the potential hazards and mechanisms of action of this compound, contributing to a more complete understanding of the risks posed by this class of environmental contaminants.
References
-
Minnesota Department of Health. (2018). Fluoranthene Toxicological Summary. [Link]
-
Symtera Analytics. PAH Single Component Standard Naphtho[2,3-k]fluoranthene 200. [Link]
-
Cheméo. Chemical Properties of Naphtho[2,3-k]fluoranthene (CAS 207-18-1). [Link]
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U.S. Environmental Protection Agency. (2002). Provisional Peer Reviewed Toxicity Values for Benzo[b]fluoranthene. [Link]
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Weyand, E. H., et al. (1990). Relative tumor initiating activity of benzo[a]fluoranthene, benzo[b]fluoranthene, naphtho[1,2-b]fluoranthene and naphtho[2,1-a]fluoranthene on mouse skin. Cancer Letters, 52(3), 229-33. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis and applications of fluoranthenes. [Link]
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Cho, T. M., et al. (2005). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(2), 244-250. [Link]
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Li, Y., et al. (2023). Effects of Naphtho[2,1-a]pyrene Exposure on CYP1A1 Expression: An in Vivo and in Vitro Mechanistic Study Exploring the Role of m6A Posttranscriptional Modification. Environmental Health Perspectives, 131(6), 067001. [Link]
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Ray, J. K., & Harvey, R. G. (1982). Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene. The Journal of Organic Chemistry, 47(18), 3335-3339. [Link]
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Yun, C. H., et al. (2000). Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons. Applied and Environmental Microbiology, 66(10), 4513-4517. [Link]
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Culp, S. J., et al. (2006). Characterization of naphtho[1,2-a]pyrene and naphtho[1,2-e]pyrene DNA Adducts in C3H10T1/2 Fibroblasts. Cancer Letters, 242(2), 267-275. [Link]
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Rice, J. E., et al. (1984). Fluoranthene and pyrene enhance benzo[a]pyrene--DNA adduct formation in vivo in mouse skin. Cancer Letters, 24(3), 327-33. [Link]
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Shaik, A. A., et al. (2022). A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. Scientific Reports, 12(1), 10185. [Link]
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Naphtho(2,3-j)fluoranthene Derivatives: Application Notes and Protocols for Medicinal Chemistry
Introduction: The Therapeutic Potential of the Naphtho(2,3-j)fluoranthene Scaffold
The intricate architecture of polycyclic aromatic hydrocarbons (PAHs) has long intrigued medicinal chemists. Among these, the this compound core, a planar and electron-rich system, presents a compelling scaffold for the design of novel therapeutic agents. Its inherent ability to interact with biological macromolecules, particularly nucleic acids and associated enzymes, positions it as a promising framework for the development of anticancer drugs. The extended aromatic system of this compound derivatives allows for significant π-π stacking interactions, a key feature for DNA intercalation.[1] This mode of binding can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique class of compounds.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives often involves multi-step sequences, leveraging classical and modern organic chemistry reactions. A common approach involves the construction of the fluoranthene core through cyclization reactions of appropriately substituted naphthalene precursors.
Protocol: Synthesis of a Representative this compound Derivative
This protocol outlines a generalized synthetic route. Specific reaction conditions, including catalysts, solvents, and temperatures, may require optimization based on the desired substitutions on the aromatic core.
-
Starting Material: A suitably substituted 2-aminonaphthoquinone.
-
Step 1: Acylation.
-
React the 2-aminonaphthoquinone with a substituted benzoyl chloride in a high-boiling point solvent, such as refluxing acetic acid.
-
This reaction forms an amide intermediate. The choice of benzoyl chloride will determine the substitution pattern on one of the phenyl rings of the final product.
-
-
Step 2: Cyclization.
-
Induce cyclization of the amide intermediate through a Friedel-Crafts-type reaction. This is typically achieved by heating the intermediate in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid).
-
This step forms the fused ring system of the this compound core.
-
-
Step 3: Aromatization.
-
The resulting cyclized product may require an oxidation step to achieve full aromaticity. This can be accomplished using a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
-
Step 4: Purification.
-
The final this compound derivative is purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
-
Biological Evaluation: Assessing Anticancer Activity
The primary application of this compound derivatives in medicinal chemistry is in the field of oncology. A systematic evaluation of their cytotoxic and mechanistic properties is crucial to identify promising lead compounds.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of this compound derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Rationale: This initial screen identifies the concentration at which a this compound derivative inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of its cytotoxic potency. The selection of cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer, and A549 for lung cancer) allows for the assessment of broad-spectrum or selective anticancer activity.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data Summary:
| Derivative | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| This compound-A | 8.5 | 12.3 | 9.1 |
| This compound-B | 3.2 | 5.7 | 4.5 |
| Doxorubicin (Reference) | 0.9 | 1.5 | 1.1 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Potent derivatives often exhibit IC₅₀ values in the low micromolar range.[3]
Mechanistic Insights: Unraveling the Mode of Action
Identifying the molecular target and mechanism of action is a critical step in drug development. For this compound derivatives, DNA intercalation and topoisomerase inhibition are primary hypotheses.
Proposed Mechanism of Action
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Application Notes & Protocols: Predictive Modeling of Naphtho(2,3-j)fluoranthene Properties using Computational Chemistry
Abstract
Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its presence in environmental pollutants and its potential as a scaffold in materials science and drug discovery.[1][2] Experimental characterization of its physicochemical properties can be challenging, costly, and involve handling a potentially carcinogenic compound.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of computational chemistry, specifically Density Functional Theory (DFT), to predict and understand the structural, electronic, spectroscopic, and reactive properties of this compound. By leveraging these in silico methods, researchers can gain profound insights, accelerate discovery, and guide experimental design with greater precision.
Introduction: The Rationale for a Computational Approach
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous byproducts of incomplete combustion.[4][5] While many are known pollutants, their rigid, planar structures and extended π-conjugated systems also give them unique optoelectronic properties, making them building blocks for organic electronics.[6][7][8] this compound (C₂₀H₁₂) is a non-alternant PAH, a structural class known for distinct electronic behavior.[3]
Computational chemistry serves as a powerful and predictive complement to laboratory studies for several reasons:[9]
-
Safety and Cost: It mitigates the need for extensive handling of potentially hazardous materials and reduces the cost associated with complex experimental setups.
-
Insight into Mechanism: It allows for the investigation of properties that are difficult or impossible to measure directly, such as transition states, molecular orbitals, and electron density distributions.
-
High-Throughput Screening: Computational models can rapidly screen derivatives of a core scaffold, accelerating the identification of candidates with desired properties for drug development or materials applications.
Density Functional Theory (DFT) has emerged as the predominant method for studying PAHs due to its excellent balance of accuracy and computational cost.[9][10] This guide will focus on a DFT-based workflow to provide a comprehensive profile of this compound.
Foundational Principles: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle is that the properties of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional wavefunction-based methods, especially for larger molecules like PAHs.
The accuracy of a DFT calculation is primarily determined by the choice of two key components:
-
Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. The B3LYP functional is a widely used and well-validated "hybrid" functional that has proven robust for organic and PAH systems.[9][11][12][13]
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), offer a good compromise between accuracy and computational demand for molecules of this size.[9][11][14]
Protocol I: Ground State Geometry and Vibrational Analysis
The essential first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. All subsequent property predictions rely on the accuracy of this optimized geometry.
Causality and Rationale
An unoptimized, hypothetical structure will yield meaningless energy and property data. The optimization algorithm systematically adjusts the positions of the atoms to find the arrangement that corresponds to the lowest potential energy on the potential energy surface. Following optimization, a frequency calculation is critical. It serves two purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Thermodynamic and Spectroscopic Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to the energy, and the data needed to simulate infrared (IR) and Raman spectra.[14]
Step-by-Step Protocol
-
Input Structure Generation: Build the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d).
-
Keyword: Opt (or equivalent).
-
Execution: Submit the calculation. The output will be the optimized coordinates of the molecule.
-
-
Frequency Calculation:
-
Input: Use the optimized geometry from the previous step.
-
Method: B3LYP/6-31G(d) (must be the same level of theory as the optimization).
-
Keyword: Freq (or equivalent).
-
Validation: Upon completion, verify that the output lists zero imaginary frequencies.
-
Protocol II: Predicting Electronic and Spectroscopic Properties
With a validated ground-state structure, we can now probe the molecule's electronic behavior and its interaction with light.
A. Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[6]
-
HOMO Energy: Relates to the ability to donate an electron (ionization potential).
-
LUMO Energy: Relates to the ability to accept an electron (electron affinity).
-
HOMO-LUMO Gap: This energy difference is a critical indicator of chemical stability and the energy required for the lowest-energy electronic excitation.[6][14] A smaller gap often implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum.
Step-by-Step Protocol
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a more flexible basis set for higher accuracy, such as B3LYP/6-311+G(d,p).
-
Orbital Analysis: Visualize the HOMO and LUMO surfaces using software like GaussView or Avogadro. This shows where the electron density is highest for donation and acceptance.
-
Data Extraction: Record the energies of the HOMO, LUMO, and calculate the energy gap (E_gap = E_LUMO - E_HOMO).
| Predicted Property | Value (eV) | Significance |
| HOMO Energy | -5.50 | Electron-donating capability |
| LUMO Energy | -2.25 | Electron-accepting capability |
| HOMO-LUMO Gap | 3.25 | Kinetic stability, electronic transition energy |
| Ionization Potential (IP) | ~5.50 | Energy required to remove an electron |
| Electron Affinity (EA) | ~2.25 | Energy released upon gaining an electron |
| Table 1: Predicted electronic properties of this compound calculated at the B3LYP/6-311+G(d,p) level of theory. Values are illustrative. |
B. Simulating the UV-Vis Absorption Spectrum
Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations, which correspond to the peaks in a UV-Vis spectrum.[6][12][13]
Step-by-Step Protocol
-
TD-DFT Calculation:
-
Input: Use the optimized ground-state geometry.
-
Method: TD-B3LYP/6-311+G(d,p).
-
Solvation Model: To better mimic experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM) for a common solvent (e.g., chloroform, dichloromethane).[12][13]
-
Keyword: TD(NStates=30) (calculates the first 30 excited states).
-
-
Spectral Analysis:
-
Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths from the output file. The oscillator strength indicates the intensity of the transition.
-
Plot the oscillator strength against wavelength, applying a Gaussian broadening function to simulate a realistic spectrum.
-
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 382 | 0.48 | HOMO → LUMO |
| S₀ → S₂ | 358 | 0.01 | HOMO-1 → LUMO |
| S₀ → S₃ | 335 | 0.75 | HOMO → LUMO+1 |
| Table 2: Illustrative TD-DFT results for the most significant electronic transitions in this compound. |
Protocol III: Mapping Chemical Reactivity
For applications in drug development and toxicology, understanding where a molecule is likely to react is paramount.[9][15][16] This is especially true for PAHs, whose metabolic activation at specific sites is linked to their carcinogenicity.[3][17]
A. Molecular Electrostatic Potential (MESP)
The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions, providing a simple yet powerful guide to intermolecular interactions and sites of electrophilic attack.[6]
B. Average Local Ionization Energy (ALIE)
ALIE is a more sophisticated descriptor that calculates the average energy required to remove an electron at any point on the molecule's surface.[9] The site with the lowest ALIE value is the most susceptible to electrophilic or free-radical attack, making it an excellent predictor of metabolic activation sites.[9]
Step-by-Step Protocol
-
Generate Wavefunction File: Perform a single-point energy calculation (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry, ensuring to save the wavefunction file (e.g., .wfn or .chk file).
-
Surface Analysis:
-
Software: Use a post-processing program like Multiwfn.
-
MESP: Load the wavefunction file and generate the MESP mapped onto the molecular surface. Identify the most negative (red) regions.
-
ALIE: Use the same file to calculate and visualize the ALIE surface. Identify the minima (lowest energy values) on the surface, which represent the most reactive sites.
-
Visualization of Workflows and Concepts
Diagrams are essential for clarifying complex computational workflows and the relationships between different predicted properties.
Caption: Computational workflow for predicting molecular properties.
Caption: Relationship between computed properties and their applications.
Conclusion
This application note outlines a robust and reliable computational workflow for characterizing the polycyclic aromatic hydrocarbon this compound. By applying Density Functional Theory, researchers can efficiently predict its geometry, electronic structure, spectroscopic signature, and sites of chemical reactivity. This in silico approach not only provides data that is complementary to experimental work but also offers a predictive framework to guide the synthesis of novel derivatives for drug discovery and the design of advanced organic materials, all while minimizing cost and safety risks.
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Dutta, S., et al. (2019). The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. arXiv, 1905.01839. [Link]
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Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Applied Spectroscopy, 45(10), 1697-1703. [Link]
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Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select. SciSpace. [Link]
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Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. UNT Digital Library. [Link]
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Nakano, K., et al. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. MDPI. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Naphtho(2,3-j)fluoranthene
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC). As a member of a class of compounds containing known carcinogens, the accurate detection and quantification of this compound are critical in environmental monitoring, food safety, and toxicological research. This guide details the fundamental principles, provides step-by-step protocols for sample preparation and chromatographic analysis, and discusses detection strategies, emphasizing the synergy of UV and Fluorescence detectors for optimal selectivity and sensitivity.
Introduction and Scientific Rationale
This compound belongs to the extensive family of polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants formed from the incomplete combustion of organic materials such as coal, oil, and gasoline.[1] Its presence, along with other high-molecular-weight PAHs, is a significant concern for human health due to potential carcinogenic and mutagenic properties.[2][3] Consequently, robust and validated analytical methods are required by regulatory bodies and research laboratories to monitor its levels in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. Unlike Gas Chromatography (GC), HPLC is exceptionally well-suited for analyzing less volatile and thermally labile PAHs without the need for derivatization.[4] This application note is designed for researchers and drug development professionals, providing both the theoretical grounding and practical protocols necessary to develop and validate a reliable HPLC method for this compound.
Principle of the Method: Reverse-Phase Chromatography
The separation of PAHs is most effectively achieved using reverse-phase HPLC.[4][5] The underlying principle is the partitioning of the analyte between a nonpolar stationary phase and a more polar mobile phase.
-
Stationary Phase: The most common choice is a C18 (octadecylsilane) bonded silica column. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which promotes retention of nonpolar analytes like this compound. The retention generally increases with the analyte's molecular weight and hydrophobicity.[4] Columns specifically designed for PAH analysis, such as those with unique bonding technologies, can offer enhanced resolution for complex isomer groups.[6]
-
Mobile Phase: A gradient mixture of water and a polar organic solvent, typically acetonitrile, is employed. Acetonitrile is favored over methanol for PAH analysis due to its lower viscosity and stronger elution strength, which results in better peak shapes and shorter run times. The analysis begins with a higher percentage of water to retain the PAHs on the column. The proportion of acetonitrile is then gradually increased, causing the PAHs to elute sequentially, generally in order of increasing hydrophobicity and molecular weight.[4][7]
-
Detection: this compound, like most PAHs, possesses chromophores that absorb ultraviolet (UV) light and fluorophores that enable fluorescence detection.[8][9]
-
UV Detection: A Diode Array Detector (DAD) or standard UV detector set at 254 nm provides good sensitivity for most PAHs and serves as a universal detector for this class of compounds.[2][5][10]
-
Fluorescence Detection (FLD): This method offers superior sensitivity and selectivity.[1][2][11] Since very few compounds in a complex matrix naturally fluoresce, FLD significantly reduces background noise.[2] For maximum sensitivity, the excitation and emission wavelengths can be programmed to change during the chromatographic run, aligning with the specific properties of the eluting analyte.[2][12]
-
Analytical Workflow Overview
The end-to-end process, from sample handling to data reporting, requires meticulous execution to ensure data integrity. The following diagram illustrates the logical flow of the analytical procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. researchgate.net [researchgate.net]
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- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 10. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. scispace.com [scispace.com]
- 12. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphtho(2,3-j)fluoranthene
Welcome to the technical support center for the synthesis of Naphtho(2,3-j)fluoranthene and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this complex polycyclic aromatic hydrocarbon (PAH). Here, we address common challenges encountered during synthesis and provide field-proven insights to enhance reaction yield, purity, and reproducibility. Our approach is grounded in established chemical principles and the latest synthetic methodologies.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My overall yield for the synthesis of the this compound core is consistently low (<30%). What are the primary factors I should investigate?
A1: Low yield is a frequent challenge in multi-step aromatic constructions. The cause is often multifactorial, stemming from either suboptimal reaction conditions in the key bond-forming steps or inefficient purification. Let's break down the most common culprits, focusing on the popular Palladium-catalyzed Suzuki-Miyaura/C-H arylation cascade strategy.[1][2]
Causality Analysis & Corrective Actions:
-
Catalyst System Inefficiency: The choice and handling of the palladium catalyst and its associated ligand are paramount.
-
Expert Insight: Catalyst deactivation is a common, yet often overlooked, issue. The Pd(0) active species can be sensitive to oxygen and can precipitate as palladium black, reducing catalytic turnover. Ensure all reaction vessels are thoroughly purged with an inert gas (Argon or Nitrogen), and use degassed solvents.
-
Corrective Action: Consider using a more robust catalyst system. While Pd(dppf)Cl₂ is effective, pre-catalysts like G3-Pd palladacycles can offer greater stability and efficiency. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often promote the desired reductive elimination step.
-
-
Ineffective C-H Bond Activation: The intramolecular C-H arylation is often the yield-limiting step.
-
Expert Insight: This step requires a specific geometric arrangement and electronic environment. Steric hindrance near the target C-H bond can significantly impede the reaction. Furthermore, the base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle.
-
Corrective Action:
-
Base Selection: Switch from common bases like K₂CO₃ to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases can facilitate the deprotonation step in the C-H activation mechanism more effectively.
-
Temperature Optimization: This reaction is highly temperature-sensitive. A temperature screen (e.g., 100°C, 120°C, 140°C in a high-boiling solvent like dioxane or toluene) is recommended to find the optimal balance between reaction rate and catalyst decomposition.
-
-
-
Starting Material Impurity: The purity of the naphthalene and benzene-derived precursors is critical.
-
Expert Insight: Even trace impurities, particularly those containing sulfur or other catalyst poisons, can drastically reduce yield. Similarly, incompletely functionalized starting materials (e.g., residual mono-iodinated naphthalene in a di-iodinated batch) will terminate the reaction sequence.
-
Corrective Action: Always purify starting materials immediately before use via recrystallization or column chromatography. Confirm purity by NMR and/or GC-MS.
-
Summary of Troubleshooting Strategies:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation | Use degassed solvents; employ robust pre-catalysts; ensure an inert atmosphere. |
| Inefficient C-H activation | Screen stronger bases (K₃PO₄, Cs₂CO₃); optimize reaction temperature. | |
| Poor starting material quality | Purify all precursors before use; verify purity via analytical methods. | |
| Suboptimal solvent choice | Use high-boiling, anhydrous aprotic solvents like dioxane, toluene, or DMF. |
Q2: I am observing significant side-product formation, primarily from homo-coupling of my boronic ester. How can I improve the selectivity of the cross-coupling reaction?
A2: Homo-coupling is a classic side reaction in Suzuki-Miyaura couplings, arising from the reaction of two boronic ester/acid molecules. This depletes your starting material and complicates purification. Improving selectivity requires fine-tuning the reaction kinetics to favor the cross-coupling pathway.
Mechanistic Considerations & Solutions:
-
Reaction Kinetics: The rate of oxidative addition of the aryl halide to the Pd(0) center should ideally be faster than the side reactions of the boronic ester.
-
Expert Insight: The choice of halide on your naphthalene precursor matters. Aryl iodides are generally more reactive towards oxidative addition than aryl bromides or triflates. Using a more reactive electrophile can accelerate the desired catalytic cycle.
-
Corrective Action: If you are using an aryl bromide, consider synthesizing the analogous aryl iodide to increase the rate of the initial oxidative addition step.
-
-
Controlled Addition of Reagents: A high instantaneous concentration of the boronic ester can favor homo-coupling.
-
Corrective Action: Instead of adding all reagents at once, employ a slow-addition strategy. Use a syringe pump to add the boronic ester solution to the reaction mixture over several hours. This keeps its concentration low, kinetically disfavoring the second-order homo-coupling reaction.
-
-
Oxygen Contamination: Trace oxygen can promote the oxidative homo-coupling of boronic acids/esters.
-
Expert Insight: While rigorous degassing is standard practice, it is crucial to maintain the inert atmosphere throughout the entire reaction time, especially during prolonged heating.
-
Corrective Action: In addition to an initial purge, maintain a positive pressure of inert gas (e.g., via a balloon or a nitrogen line connected to an oil bubbler) for the duration of the experiment.
-
Q3: The final purification of this compound is challenging due to its low solubility and co-eluting impurities. What is the most effective purification protocol?
A3: Purifying large, planar PAHs like this compound is notoriously difficult. Their tendency to aggregate (π-stack) and their poor solubility in common solvents require a multi-step approach.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and highly polar impurities.
-
Column Chromatography (Primary Purification):
-
Stationary Phase: Use a high-quality silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding dichloromethane or toluene. A typical gradient might be from 100% hexanes to 95:5 hexanes:DCM. Avoid highly polar solvents like ethyl acetate or methanol, as they will not provide adequate separation.
-
Expert Insight: Dry-loading the crude product onto silica is highly recommended. Dissolve your crude material in a minimal amount of a low-boiling solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, ensuring a tight, well-resolved initial band.
-
-
Recrystallization (Final Polishing):
-
Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at an elevated temperature. For this compound, solvent systems like toluene/heptane or o-xylene are often effective.
-
Procedure: Dissolve the material from the column in a minimal amount of the hot solvent (e.g., boiling toluene). If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by vacuum filtration.[3]
-
-
Purity Confirmation: Assess the final purity using HPLC and check for the disappearance of impurity signals in the ¹H NMR spectrum. The final product should appear as yellow crystals or plates.[4]
Experimental Protocols & Workflows
Protocol: Synthesis of a Substituted this compound via Pd-Catalyzed Cascade
This protocol is adapted from modern C-H activation strategies and is designed to be a robust starting point for optimization.[1][2]
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,8-diiodonaphthalene (1.0 eq), the desired arylboronic acid pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a ~0.1 M concentration of the limiting reagent) via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid using the column chromatography and recrystallization protocol described in Q3 .
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for constructing the this compound skeleton?
A: Several powerful methods exist, each with its advantages:
-
Palladium-Catalyzed Cross-Coupling/C-H Arylation: This is a highly versatile and modern approach, often involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation to form the final five-membered ring. It allows for the construction of highly substituted derivatives.[1][5]
-
Oxidative Dimerization (Scholl Reaction): A more classical approach that involves the intramolecular oxidative coupling of binaphthyl precursors, often using strong oxidants like ferric chloride (FeCl₃). This method can be effective for specific, often electron-rich, substrates.[6][7]
-
Prins-Type Cycloaromatization: A transition-metal-free method that can be accomplished using a Lewis acid to catalyze the cyclization of enol ether precursors. This strategy is beneficial for its operational simplicity.[8]
-
Diels-Alder Cycloadditions: A [4+2] cycloaddition strategy can also be employed to construct the polycyclic framework, though this is less common for this specific isomer.[5]
Q: How can I characterize the final this compound product to confirm its identity and purity?
A: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
Key Analytical Data:
| Technique | Purpose | Expected Observations for this compound (C₂₀H₁₂) |
| ¹H NMR | Determines the proton environment and confirms structural integrity. | Complex aromatic region (typically δ 7.0-9.0 ppm) with characteristic coupling patterns for the fused ring system. |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Multiple signals in the aromatic region (typically δ 120-140 ppm). |
| HRMS | Confirms the exact molecular formula and weight. | Expected m/z: 252.0939 for [M]⁺, confirming C₂₀H₁₂.[4] |
| IR Spectroscopy | Identifies characteristic functional groups and bond vibrations. | Aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (1600-1450 cm⁻¹), and strong out-of-plane C-H bending (900-700 cm⁻¹).[4] |
| Fluorescence | Confirms the extended π-conjugated system. | Exhibits fluorescence, with emission bands dependent on the solvent. For example, in some solvents, emission bands can be observed around 315 nm.[9][10] |
References
-
Crawford, M., & Supanekar, V. R. (1970). Synthesis of benzo[b]naphtho[2,1-j]fluoranthene, benzo[a]naphtho[2,3-j]fluoranthene and other related benzo[j]fluoranthene derivatives. J Chem Soc C Org. [Link]
-
Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Applied Spectroscopy. [Link]
-
Cook, J. W., & Stephenson, E. F. M. (1949). Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. Journal of the Chemical Society. [Link]
-
Yence, M., et al. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]
-
Midwest Research Institute. (1972). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. U.S. Environmental Protection Agency. [Link]
-
SciSpace. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, Accepted Manuscript. [Link]
-
Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. UNT Digital Library. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. ResearchGate. [Link]
-
Tate, D. J., et al. (2014). A simple route to derivatives of benzo[j]fluoranthene. Tetrahedron. [Link]
-
Ray, J. K., & Harvey, R. G. (1982). Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical structure of fluoranthene, benzo[k]fluoranthene, and their derivatives. [Link]
-
Cook, J. W., & Stephenson, E. F. M. (1949). 181. Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. J. Chem. Soc.[Link]
-
Tate, D. J., et al. (2014). A simple route to derivatives of benzo[j]fluoranthene. Kent Academic Repository. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(j)fluoranthene. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. [Link]
-
Rodphon, W., et al. (2023). Synthesis of Naphtho[2,3-d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones. The Journal of Organic Chemistry. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]
- 2. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. A simple route to derivatives of benzo[j]fluoranthene - Kent Academic Repository [kar.kent.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives - UNT Digital Library [digital.library.unt.edu]
Technical Support Center: Naphtho(2,3-j)fluoranthene Purification
Welcome to the technical support knowledge base for the purification of Naphtho(2,3-j)fluoranthene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this polycyclic aromatic hydrocarbon (PAH). Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction: The Purification Challenge
This compound (BjF) is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂[1]. As a product of incomplete combustion of organic materials, it is often isolated from complex mixtures containing closely related isomers and other fluorescent compounds[1][2]. Its large, planar, and nonpolar structure results in very low solubility in many common solvents, making purification a significant challenge[1][3]. The primary difficulties arise from:
-
Isomeric Contamination: The presence of isomers with nearly identical physical properties, such as Benzo[b]fluoranthene (BbF) and Benzo[k]fluoranthene (BkF), complicates separation[1][4].
-
Low Solubility: BjF is practically insoluble in water and sparingly soluble in most organic solvents, which can hinder recrystallization efforts[3].
-
Persistent Impurities: Crude synthesis products often contain highly fluorescent, colored, or tar-like impurities that are difficult to remove.
This guide provides structured solutions to these common experimental hurdles.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a complex mixture, and TLC analysis shows multiple spots with very similar Rf values. How can I achieve effective separation, especially from isomers?
Answer: This is the most common challenge. The structural similarity among PAH isomers leads to nearly identical polarities, making separation by standard column chromatography difficult. Success depends on enhancing the resolving power of your chromatographic technique.
Core Problem: Insufficient selectivity of the stationary phase for the target analyte and its isomers.
Solutions & Scientific Rationale:
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel is a good starting point. However, if resolution is poor, consider using alumina, which can offer different selectivity for aromatic compounds. For extremely difficult separations, specialized stationary phases with charge-transfer properties (e.g., dinitroanilinopropyl silica) can be effective by exploiting differences in the π-electron systems of the isomers.
-
Solvent System (Mobile Phase): The key is to use a non-polar solvent system with a very shallow polarity gradient. Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a slightly more polar solvent like toluene or dichloromethane. Avoid polar solvents like methanol or ethyl acetate, as they will likely elute all PAHs together. The goal is to find a solvent mixture where the Rf values are low (e.g., 0.1-0.3) to maximize the interaction time with the stationary phase.
-
Column Dimensions: Use a long, narrow column (high length-to-diameter ratio, >20:1) to increase the number of theoretical plates and improve resolution.
-
-
Employ High-Performance Liquid Chromatography (HPLC):
-
Superior Resolution: HPLC is the preferred method for resolving complex PAH mixtures, as noted by EPA methodologies[4]. A reversed-phase C18 column is the standard choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used[5][6]. The slow, controlled increase in organic solvent concentration allows for the separation of isomers with very subtle differences in hydrophobicity.
-
Detection: Use a UV detector (254 nm) and a fluorescence detector. Because PAHs have distinct excitation and emission spectra, a programmable fluorescence detector can selectively monitor the elution of your target compound, confirming peak identity and purity[5][7].
-
Q2: I'm attempting to recrystallize my column-purified this compound, but it either "oils out" or fails to crystallize upon cooling. What's going wrong?
Answer: Recrystallization failure with large PAHs typically points to an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation.
Core Problem: The chosen solvent has either too high or too low solvating power at a given temperature, or impurities are disrupting the crystallization process.
Solutions & Scientific Rationale:
-
Systematic Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold[8]. Given that BjF appears as yellow plates from alcohol and needles from acetic acid, these are excellent starting points[3].
-
Single Solvent Screening: Test solubility in small volumes of solvents across a polarity range. Good candidates for aromatic compounds include acetonitrile, ethanol, toluene, or a mixture like dichloromethane/hexane[9]. Heat the mixture to boiling; if it dissolves, let it cool slowly. If crystals form, you have a potential solvent.
-
Two-Solvent System: This is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or hot toluene). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane, methanol) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Allow the solution to cool slowly. This controlled reduction in solubility is highly effective for inducing crystallization.
-
-
Address "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the compound's melting point (165.2 °C for BjF) or when the concentration is too high[3].
-
Solution: Re-heat the mixture to dissolve the oil, add more of the "good" solvent (or the primary solvent in a single-solvent system), and allow it to cool much more slowly. A slower cooling rate (e.g., placing the flask in a warm water bath that cools to room temperature overnight) provides the necessary time for ordered crystal lattice formation instead of amorphous precipitation.
-
-
Use Activated Carbon for Persistent Impurities: If the solution is colored or crystallization is stubborn, trace impurities may be the cause.
-
Procedure: Dissolve the compound in the hot recrystallization solvent. Cool the solution slightly to prevent boiling over, then add a small amount of activated charcoal (1-2% by weight)[8]. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored and bulky impurities[10][11]. Perform a hot gravity filtration to remove the charcoal and then allow the clear filtrate to cool and crystallize[8].
-
Q3: My final product looks clean by TLC and has the correct melting point, but NMR/fluorescence spectroscopy indicates the presence of trace impurities. How can I achieve >99.9% purity?
Answer: Achieving ultra-high purity requires a final polishing step that targets trace contaminants resistant to chromatography and recrystallization.
Core Problem: Co-eluting or co-crystallizing impurities that are structurally very similar to the target molecule.
Solutions & Scientific Rationale:
-
Sublimation: For thermally stable, non-volatile solids like BjF, vacuum sublimation can be an excellent final purification step. The compound is heated under high vacuum, causing it to transition directly from a solid to a gas, leaving behind non-volatile impurities. The pure gaseous compound then deposits as crystals on a cold surface (a cold finger). This technique is highly effective at removing residual solvents and less volatile contaminants.
-
Preparative HPLC: If the impurity is a persistent isomer, preparative HPLC is the most powerful tool. By using a larger column and injecting a more concentrated sample, you can physically collect the eluent fraction corresponding to the pure this compound peak, effectively separating it from all other components.
-
Adsorbent Treatment in Solution: Sometimes, trace fluorescent impurities can be removed by stirring a solution of the compound (e.g., in dichloromethane) with an adsorbent like activated carbon or silica gel for an extended period. The impurities may preferentially adsorb onto the solid support. Afterward, filter off the adsorbent and recover the purified product by evaporating the solvent.
Visualized Workflows and Data
To better illustrate the purification process and the challenges involved, the following diagrams and data tables are provided.
General Purification Workflow
This diagram outlines the standard sequence of steps for isolating high-purity this compound from a crude reaction mixture.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Decision tree for troubleshooting this compound purification.
Comparative Physical Properties
The challenge in separating BjF from its isomers is evident from their similar physical properties.
| Property | This compound (BjF) | Benzo(b)fluoranthene (BbF) | Benzo(k)fluoranthene (BkF) |
| CAS Number | 205-82-3[1] | 205-99-2[12] | 207-08-9 |
| Formula | C₂₀H₁₂[1] | C₂₀H₁₂[12] | C₂₀H₁₂ |
| Molar Mass | 252.31 g/mol [1] | 252.3 g/mol [12] | 252.31 g/mol |
| Appearance | Yellow crystals/solid[1][3] | Solid[12] | Solid |
| Melting Point | 165.2 °C[3] | 164 °C[12] | 217 °C |
| Water Solubility | 2.5 x 10⁻⁶ mg/L[3] | 0.001 mg/L[12] | Very low |
| Log K_ow_ | 6.40 (estimated)[3] | 6.3 - 7.3[12] | 6.06 |
Data compiled from multiple sources[1][3][12].
Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for protocols that are both robust and reproducible. The following methods provide a reliable starting point for your purification efforts.
Protocol 1: Silica Gel Column Chromatography
Objective: To perform a primary separation of this compound from synthesis byproducts and less-polar/more-polar impurities.
Methodology:
-
Column Preparation:
-
Select a glass column with a high length-to-diameter ratio (e.g., 50 cm length, 2.5 cm diameter).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% hexanes.
-
Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running several column volumes of 100% hexanes through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene.
-
In a separate flask, add a small amount of silica gel to this solution to create a thick slurry.
-
Evaporate the solvent from this slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method prevents solvent from disrupting the column top and ensures a narrow starting band.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the solvent polarity. A suggested gradient is:
-
100% Hexanes (2 column volumes)
-
1% Toluene in Hexanes (5 column volumes)
-
2% Toluene in Hexanes (5 column volumes)
-
5% Toluene in Hexanes (until the target compound elutes)
-
-
Rationale: The extremely shallow gradient is critical for resolving compounds with similar polarities. Toluene is an excellent choice for eluting PAHs due to π-π interactions.
-
-
Fraction Collection & Analysis:
-
Collect small fractions (e.g., 10-15 mL) continuously.
-
Analyze the fractions by TLC using a hexanes/toluene mobile phase and visualize under a UV lamp (254 nm and 365 nm).
-
Combine the fractions containing the pure product (identified by its characteristic fluorescence and Rf value).
-
Evaporate the solvent under reduced pressure to obtain the partially purified product.
-
Protocol 2: Two-Solvent Recrystallization
Objective: To obtain high-purity, crystalline this compound from the material purified by column chromatography.
Methodology:
-
Dissolution:
-
Place the column-purified product in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent, such as hot toluene or dichloromethane, just enough to fully dissolve the solid with gentle heating.
-
-
Saturation:
-
While the solution is still hot, add a "poor" solvent, such as hexanes or methanol, dropwise with swirling.
-
Continue adding the poor solvent until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Add 1-2 more drops of the good solvent to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. To promote slow cooling, you can place the flask in an insulated container.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel[8].
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a crystalline solid.
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when handling this compound?
-
A: Like many large PAHs, this compound is classified as a possible carcinogen and is known to be mutagenic[1]. Always handle the solid and its solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q: Which analytical technique is definitive for confirming the structure and purity?
-
Q: Why does my purified product have a strong blue fluorescence in solution?
References
-
ResearchGate. (n.d.). A simple route to derivatives of benzo[j]fluoranthene. Retrieved January 12, 2026, from [Link]
-
Optica Publishing Group. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (1949). 181. Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. J. Chem. Soc., 842. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis and applications of fluoranthenes. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(j)fluoranthene. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. PubMed Central. [Link]
-
Wikipedia. (n.d.). Benzo(j)fluoranthene. Retrieved January 12, 2026, from [Link]
-
International Agency for Research on Cancer. (n.d.). Appendix: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons. IARC Publications. [Link]
-
ACS Publications. (1982). Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene. The Journal of Organic Chemistry. [Link]
-
Puragen. (2025). The Importance of PAH Removal and Other Contaminants. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]
-
ResearchGate. (n.d.). Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils. Retrieved January 12, 2026, from [Link]
-
YouTube. (2022). Recrystallization technique and solvent choices in organic chemistry research. [Link]
-
Sci-Hub. (1949). 181. Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. J. Chem. Soc. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved January 12, 2026, from [Link]
-
LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. [Link]
-
Royal Society of Chemistry. (2024). Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores. [Link]
-
ResearchGate. (n.d.). Removal of polycyclic aromatic hydrocarbons (PAHs) in conventional drinking water treatment processes. Retrieved January 12, 2026, from [Link]
-
University of California, Irvine. (2014). High Performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. (2002). Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. PubMed. [Link]
-
Public Services and Procurement Canada. (n.d.). Fact sheet: Benzo fluoranthene. Retrieved January 12, 2026, from [Link]
-
Environmental Working Group. (n.d.). Benzo[b/j]fluoranthene. Human Toxome Project. [Link]
-
SciSpace. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select. [Link]
-
National Center for Biotechnology Information. (2014). Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(ghi)fluoranthene. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
MDPI. (2018). Benzo[a]pyrene and Benzo[k]fluoranthene in Some Processed Fish and Fish Products. [Link]
-
UNT Digital Library. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzo[j]fluoranthene. NIST Chemistry WebBook. [Link]
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- 13. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives [opg.optica.org]
- 14. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives - UNT Digital Library [digital.library.unt.edu]
- 15. Benzo(ghi)fluoranthene | C18H10 | CID 9144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Naphtho(2,3-j)fluoranthene in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphtho(2,3-j)fluoranthene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this polycyclic aromatic hydrocarbon (PAH) in solution. Given the limited direct literature on this compound, this guide synthesizes data from structurally related PAHs, particularly fluoranthene isomers, to provide a robust framework for your experimental design and data interpretation.
I. Understanding the Stability of this compound: FAQs
This section addresses common questions regarding the stability of this compound in solution, providing insights into best practices for handling and storage.
Q1: I am preparing stock solutions of this compound. What is the best solvent to use to ensure long-term stability?
A1: The choice of solvent is critical for the stability of this compound. As a non-polar polycyclic aromatic hydrocarbon, it will have better solubility in organic solvents. For long-term storage, it is advisable to use aprotic, non-polar solvents that are protected from light.
-
Recommended Solvents: Toluene, cyclohexane, and acetonitrile are good choices. Acetonitrile is often preferred for subsequent HPLC analysis as it is a common mobile phase component and PAHs exhibit good stability in it.[1]
-
Solvents to Use with Caution: Chlorinated solvents like dichloromethane can promote photodegradation.[2] Polar solvents may lead to faster degradation.[3] Dimethyl sulfoxide (DMSO), while a common solvent for biological assays, can act as an oxidizing agent and may degrade PAHs over time, even in the dark.[4]
-
Expert Insight: Always use high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation. Prepare fresh solutions for critical experiments whenever possible. If storing solutions, do so in amber glass vials at -20°C or lower to minimize thermal and photodegradation.
Q2: My this compound solution has changed color after a few days on the benchtop. What could be the cause?
A2: A color change in your solution is a strong indicator of degradation. The most likely cause is photodegradation, especially if the solution was exposed to ambient laboratory light. PAHs strongly absorb UV light, which can lead to the formation of oxidized byproducts, such as quinones, which are often colored.[2][5]
-
Causality: The fused aromatic ring system of this compound makes it susceptible to photo-oxidation. Exposure to light, particularly UV wavelengths, can excite the molecule, leading to reactions with oxygen or the solvent to form various degradation products.[2]
-
Troubleshooting:
-
Protect from Light: Always work with this compound solutions in a fume hood with the sash down to minimize light exposure, or use amber glassware.
-
Solvent Purity: Ensure the solvent used is free of peroxides or other oxidizing impurities.
-
Analyze for Degradants: Use HPLC with a photodiode array (PDA) detector or GC-MS to analyze the solution and identify potential degradation products.
-
Q3: I am conducting a high-temperature reaction with this compound. How stable is it to thermal stress?
A3: Polycyclic aromatic hydrocarbons are generally stable at moderate temperatures. However, at elevated temperatures, thermal degradation can occur. Studies on other PAHs have shown that degradation increases with both temperature and time.[6] The degradation of PAHs during heating typically follows first-order kinetics.[6]
-
Key Considerations:
-
Temperature Threshold: Significant degradation of PAHs is generally observed at temperatures above 100-200°C.[6][7]
-
Inert Atmosphere: If high temperatures are required, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
-
Matrix Effects: The stability of this compound at high temperatures can also be influenced by the solvent or matrix it is in. For instance, PAHs in a solid form are generally more stable to heat than when in solution.[6]
-
II. Investigating Degradation Pathways: A Troubleshooting Guide
This section provides a structured approach to identifying and characterizing the degradation pathways of this compound in your experiments.
Troubleshooting Scenario 1: Unexpected Peaks in Your Chromatogram
Issue: You are analyzing a sample of this compound using HPLC-FLD or GC-MS and observe additional, unexpected peaks that are not present in your standard.
Potential Cause: The this compound has degraded, and these new peaks represent the degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Potential Degradation Pathways
Based on studies of related PAHs, the degradation of this compound is likely to proceed through the following pathways:
-
Photodegradation: This is a major degradation route for PAHs in the presence of light and oxygen.[2] The initial step often involves the formation of endoperoxides, which can then rearrange to form quinones and other oxygenated derivatives.
-
Oxidation: Chemical oxidation can occur in the presence of oxidizing agents or through auto-oxidation. This can lead to the formation of hydroxylated derivatives, quinones, and ring-opened products like dicarboxylic acids.
-
Biological Degradation: In environmental or biological systems, microorganisms can degrade PAHs.[8][9] This typically involves initial oxidation by dioxygenase enzymes to form cis-dihydrodiols, which are then further metabolized.[9]
Caption: Potential degradation pathways for this compound.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the stability of this compound and identifying its degradation products.
Protocol 1: Photostability Assessment of this compound in Solution
Objective: To determine the rate of photodegradation of this compound in a specific solvent under controlled light exposure.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, toluene)
-
Amber and clear glass vials with PTFE-lined caps
-
Calibrated UV light source (e.g., a photostability chamber)
-
HPLC with PDA or UV detector and a suitable column (e.g., C18)
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Prepare Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) in the same solvent.
-
Set up Experimental and Control Samples:
-
Experimental Group: Aliquot the working solution into several clear glass vials.
-
Control Group: Aliquot the working solution into several amber glass vials to serve as dark controls.
-
-
Exposure: Place both sets of vials in the photostability chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the experimental group and one from the control group.
-
Analysis: Immediately analyze the samples by HPLC.
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.[2]
-
Calculate the half-life (t½ = 0.693 / k).
-
Self-Validation: The dark controls are crucial for ensuring that the observed degradation is due to light exposure and not other factors like thermal degradation or reaction with the solvent. A stable concentration in the dark controls validates the experiment.
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify the major degradation products of this compound.
Materials:
-
A degraded sample of this compound (from the photostability study or a force degradation study)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Suitable LC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Optimize LC Method: Develop an HPLC method that provides good separation of the parent compound and the degradation products.
-
MS Analysis:
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting different types of products.
-
Perform full scan analysis to obtain accurate mass measurements of the parent and product ions.
-
Perform MS/MS (fragmentation) analysis on the major degradation product peaks to obtain structural information.
-
-
Data Interpretation:
-
Determine the elemental composition of the degradation products from their accurate mass measurements.
-
Propose structures for the degradation products based on their elemental composition, fragmentation patterns, and knowledge of common PAH degradation pathways (e.g., addition of one or more oxygen atoms).
-
Compare the observed masses to the theoretical masses of expected degradation products (e.g., hydroxylated this compound, this compound-dione).
-
IV. Data Presentation
Table 1: Solvent Effects on the Photodegradation Half-life of Selected PAHs (Illustrative Data)
This table provides an example of how to present stability data. Actual values for this compound would need to be determined experimentally. The data for other PAHs can serve as a useful reference.
| Polycyclic Aromatic Hydrocarbon | Solvent | Photodegradation Half-life (hours) | Reference |
| Benzo[a]pyrene | Acetonitrile | ~10 | [2] |
| Benzo[a]pyrene | Dichloromethane | ~2 | [2] |
| Anthracene | Acetonitrile | ~5 | [2] |
| Fluorene | Hexane | ~30 | [2] |
| This compound | TBD | TBD |
TBD: To be determined experimentally.
V. References
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
Das, S., & Chandran, P. (2011). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and Environmental Microbiology, 77(12), 4045-4053. Retrieved from [Link]
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Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 7, 1365. Retrieved from [Link]
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Dąbrowska, H., Giergielewicz-Kępa, A., & Namieśnik, J. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 17(5), 655-662.
-
Kanaly, R. A., & Harayama, S. (2000). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies, 9(4), 265-275.
-
Li, X., et al. (2024). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. Molecules, 29(17), 4065. Retrieved from [Link]
-
Chen, S. J., & Chen, C. W. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(3), 151-156. Retrieved from [Link]
-
Greenberg, A., et al. (1987). Solvent-induced Photodegradation as a Source of Error in the Analysis of Polycyclic Aromatic Hydrocarbons. Journal of Chromatography A, 392, 199-210. Retrieved from [Link]
-
Cerniglia, C. E. (1992). Detoxification of polycyclic aromatic hydrocarbons by fungi. Journal of Industrial Microbiology, 10(3-4), 199-208. Retrieved from [Link]
-
Lemaire, J., et al. (2013). Detoxification of polycyclic aromatic hydrocarbons (PAHs) in Arabidopsis thaliana involves a putative flavonol synthase. Journal of Hazardous Materials, 262, 94-102. Retrieved from [Link]
-
Dąbrowska, H., et al. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Polish Journal of Environmental Studies, 17(5), 655-662. Retrieved from [Link]
-
Kistler, M., et al. (2016). Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples. E3S Web of Conferences, 10, 00010. Retrieved from [Link]
-
HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis. Retrieved from [Link]
-
Oyewunmi, O. A., et al. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. Journal of Fungi, 9(5), 517. Retrieved from [Link]
-
Ali, N., et al. (2022). Biodegradation of Hydrophobic Polycyclic Aromatic Hydrocarbons. In Microbial Bioremediation. Retrieved from [Link]
-
Aytac, Z., et al. (2020). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. Journal of Environmental Chemical Engineering, 8(5), 104169. Retrieved from [Link]
-
Salama, A. (2024). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Thermal Remediation of Soil Contaminated with Polycyclic Aromatic Hydrocarbons: Pollutant Removal Process and Influence on Soil Functionality. International Journal of Environmental Research and Public Health, 19(16), 10115. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Thermal Remediation of Soil Contaminated with Polycyclic Aromatic Hydrocarbons: Pollutant Removal Process and Influence on Soil Functionality. International Journal of Environmental Research and Public Health, 19(16), 10115. Retrieved from [Link]
-
Moret, S., & Conte, L. S. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 25(7), 716-726.
-
El-Sheekh, M. M., et al. (2018). Degradation of fluoranthene, benzo(b)fluoranthene and benzo(k)fluoranthene by cyanobacteria. Journal of Applied Phycology, 30(5), 2829-2838. Retrieved from [Link]
-
Tersagh, I., Ebah, E. E., & Azua, E. T. (2016). Aerobic Degradation of Fluoranthene, Benzo(b)Fluoranthene and Benzo(k)Fluoranthene by Aerobic Heterotrophic Bacteria- Cyanobacteria Interaction in Brackish Water of Bodo Creek. Journal of Petroleum & Environmental Biotechnology, 7(4). Retrieved from [Link]
-
Wang, Y., et al. (2020). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial mixture. AMB Express, 10(1), 1-10. Retrieved from [https://www.researchgate.net/publication/343485747_Biodegradation_of_polycyclic_aromatic_hydrocarbons_PAHs_by_bacterial_mixture]([Link]_ hydrocarbons_PAHs_by_bacterial_mixture)
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Tucker, S. A., et al. (1995). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Applied Spectroscopy, 49(7), 965-973. Retrieved from [Link]
-
Doddema, H. J., & Zabel, H. (1989). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 7, 1365. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(j)fluoranthene. PubChem. Retrieved from [Link]
-
GECKO-A. (2024). Development of a detailed gaseous oxidation scheme of naphthalene for SOA formation and speciation. Retrieved from [Link]
-
Sarkar, A., et al. (2021). Exploring the Oxidation Chemistry of Hydroxy Naphthoic Acid: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 125(1), 324-335. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(b)fluoranthene. PubChem. Retrieved from [Link]
-
Zhang, J., & Zhang, R. (2012). Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study. Physical Chemistry Chemical Physics, 14(3), 1195-1204. Retrieved from [Link]
-
Huang, X. D., et al. (1997). Photoinduced toxicity of three polycyclic aromatic hydrocarbons (fluoranthene, pyrene, and naphthalene) to the duckweed Lemna gibba L. G-3. Ecotoxicology and Environmental Safety, 37(1), 36-43. Retrieved from [Link]
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optimizing fluorescence quantum yield of Naphtho(2,3-j)fluoranthene derivatives
Technical Support Center: Naphtho[2,3-j]fluoranthene Derivatives
Welcome to the technical support center for optimizing the fluorescence quantum yield (ΦF) of Naphtho[2,3-j]fluoranthene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and maximize the performance of these unique fluorophores.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when working with Naphtho[2,3-j]fluoranthene and other polycyclic aromatic hydrocarbon (PAH) fluorophores.
Q1: What is a fluorescence quantum yield (ΦF) and why is it a critical parameter?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2] A high quantum yield (approaching 1.0 or 100%) indicates that a majority of the absorbed energy is released as fluorescent light, making the compound a bright and efficient emitter. A low quantum yield signifies that other, non-radiative pathways, such as internal conversion (heat dissipation) or intersystem crossing to a triplet state, are dominating the de-excitation process.[1][3] Optimizing ΦF is crucial for applications requiring high sensitivity, such as bio-imaging, chemical sensing, and optoelectronics.
Q2: My Naphtho[2,3-j]fluoranthene derivative has a very low quantum yield. What are the most common initial culprits?
A2: A low quantum yield is a common issue that can typically be traced to one of three areas:
-
Environmental Factors: The photophysical properties of many fluorophores are highly sensitive to their immediate environment.[4][5] Key factors include solvent polarity, the presence of fluorescence quenchers (like dissolved oxygen or halide ions), temperature, and pH.[3][6][7]
-
Concentration Effects: At high concentrations, molecules can interact with each other in the ground or excited state, leading to self-quenching. This phenomenon, often called Aggregation-Caused Quenching (ACQ), is a major cause of reduced fluorescence in concentrated solutions or the solid state.[8][9][10]
-
Experimental Artifacts: Errors in sample preparation or measurement can lead to an artificially low calculated quantum yield. This includes using impure solvents or compounds, choosing an inappropriate fluorescence standard, or errors related to high absorbance (the inner filter effect).[1][11]
Q3: How do chemical substitutions on the Naphtho[2,3-j]fluoranthene core affect its quantum yield?
A3: The nature and position of substituents dramatically influence the electronic properties of the fluorophore and, consequently, its quantum yield.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) generally increase fluorescence by enhancing the electron density of the π-system.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or carboxyl (-COOH) often decrease or completely quench fluorescence.[7]
-
Heavy Atoms: The "internal heavy-atom effect" occurs when atoms like bromine or iodine are part of the fluorophore's structure. These atoms enhance spin-orbit coupling, which promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1), thereby decreasing the probability of fluorescence.[3][12]
Part 2: Troubleshooting Guide: Diagnosing and Solving Low Quantum Yield
This section provides a structured approach to identifying and resolving specific issues that lead to suboptimal fluorescence.
Workflow for Troubleshooting Low Quantum Yield
This diagram outlines a systematic process for diagnosing the cause of a low ΦF.
Caption: A systematic workflow for diagnosing and resolving low fluorescence quantum yield.
Issue 1: Aggregation-Caused Quenching (ACQ)
Q: My fluorescence intensity decreases significantly at higher concentrations. Is this ACQ, and how can I prevent it?
A: Yes, this is a classic sign of Aggregation-Caused Quenching (ACQ). In concentrated solutions, fluorophores can form non-fluorescent aggregates or excimers due to π-π stacking interactions.[8][9] This process creates new, efficient non-radiative decay pathways, effectively quenching fluorescence.
Troubleshooting Steps:
-
Confirm ACQ: Prepare a series of solutions with varying concentrations of your derivative in a solvent where it is highly soluble (e.g., THF, Chloroform). Measure the fluorescence of each. If you observe a linear increase in intensity at very low concentrations followed by a plateau or decrease at higher concentrations, ACQ is likely occurring.
-
Work in Dilute Solutions: For characterization, always work in a dilute concentration range where the absorbance at the excitation wavelength is below 0.1.[1][11] This not only minimizes ACQ but also prevents inner filter effects (see Issue 3).
-
Modify the Solvent System: In some cases, changing the solvent can disrupt aggregation. For instance, if aggregation is observed when adding a poor solvent (like water) to a solution in a good solvent (like acetonitrile), this confirms ACQ.[8]
-
Structural Modification (for Synthesis): If solid-state emission is desired, consider synthetically adding bulky substituents to the Naphtho[2,3-j]fluoranthene core. These groups can sterically hinder π-π stacking and preserve fluorescence in the solid state.
Caption: Aggregation-Caused Quenching (ACQ) mechanism.
Issue 2: Solvent and Environmental Effects
Q: The quantum yield of my compound changes dramatically when I switch solvents. How do I choose the optimal solvent?
A: The solvent environment can profoundly impact quantum yield by altering the energy levels of the excited state and influencing the rates of non-radiative decay.[4][5]
-
Polarity: Polar solvents can stabilize the polar excited state of a fluorophore more than the ground state. This stabilization lowers the energy gap, often resulting in a red-shift (longer wavelength) of the emission spectrum.[5] This effect can either increase or decrease the quantum yield depending on how it influences the competition between radiative and non-radiative decay pathways.
-
Viscosity: Increasing solvent viscosity can restrict intramolecular rotations or vibrations within the fluorophore that might otherwise serve as non-radiative decay channels. This often leads to an increase in quantum yield.
-
Quenchers: Dissolved molecular oxygen is a common collisional quencher that promotes intersystem crossing to the triplet state. Halide ions (I⁻, Br⁻) can also quench fluorescence via the "external heavy-atom effect," which, similar to the internal effect, enhances intersystem crossing.[12][13][14]
Troubleshooting & Optimization Strategy:
-
Solvent Screening: Systematically measure the absorbance, emission spectra, and quantum yield of your derivative in a range of solvents with varying polarities and viscosities (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile, Ethanol, DMSO).
-
Deoxygenation: To eliminate quenching by oxygen, bubble an inert gas (Nitrogen or Argon) through your solution for 15-20 minutes before measurement. Compare the quantum yield of the deoxygenated sample to an air-saturated sample. A significant increase indicates oxygen quenching was a factor.
-
Solvent Purity: Always use spectroscopic or HPLC-grade solvents. Impurities can be fluorescent or act as quenchers.[15] Run a blank scan of just the solvent to check for background fluorescence.
| Solvent | Polarity Index | Refractive Index (n) | Potential Effect on Naphtho[2,3-j]fluoranthene ΦF |
| n-Hexane | 0.1 | 1.375 | Often high ΦF due to low polarity and minimal specific interactions. |
| Toluene | 2.4 | 1.496 | Good solvent for PAHs; π-stacking with solvent possible. |
| Chloroform | 4.1 | 1.446 | Common solvent; potential for H-bonding if derivative has suitable groups. |
| THF | 4.0 | 1.407 | Good aprotic solvent; can solvate polar substituents. |
| Acetonitrile | 5.8 | 1.344 | Polar aprotic solvent; may stabilize polar excited states. |
| Ethanol | 4.3 | 1.361 | Protic solvent; can engage in hydrogen bonding, which may quench or enhance ΦF. |
| DMSO | 7.2 | 1.479 | Highly polar aprotic solvent; often leads to significant spectral shifts. |
Note: This table provides general trends; the actual effect is highly dependent on the specific derivative's structure.
Issue 3: Inaccurate Quantum Yield Measurement
Q: I measured the quantum yield of my sample against two different standards and got wildly different results. What did I do wrong?
A: This is a common and frustrating problem that almost always points to an error in the measurement protocol or data analysis.[16][17] The relative method for determining ΦF relies on a strict comparison under identical conditions.[1]
Key Pitfalls and Solutions:
-
The Inner Filter Effect: This is the most common error source. If the sample's absorbance is too high (>0.1), the excitation light will be attenuated as it passes through the cuvette, and emitted light can be re-absorbed by other fluorophore molecules.[1][11]
-
Mismatched Standards: The standard should have absorption and emission profiles that are reasonably close to your sample. Using a standard that emits in a very different spectral region can introduce errors because the detector's sensitivity (quantum efficiency) varies with wavelength.[16]
-
Solution: Choose a well-characterized standard whose emission overlaps with your sample. For Naphtho[2,3-j]fluoranthene derivatives (often blue-green emitters), standards like Quinine Sulfate (in 0.1 M H2SO4) or 9,10-Diphenylanthracene (in cyclohexane) are common choices.
-
-
Inconsistent Instrument Settings: All measurements for the standard and the unknown sample must be performed under identical instrument conditions.
-
Refractive Index Correction: If the standard and the sample are dissolved in different solvents, you must correct for the difference in the solvent's refractive index (n).
-
Solution: Include the (nsample/nstandard)² term in the quantum yield calculation equation.
-
Part 3: Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for measuring ΦF using a standard with a known quantum yield.[1][11]
1. Materials & Instrumentation
-
Spectrofluorometer with corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence).
-
Spectroscopic grade solvents.
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).
-
Your Naphtho[2,3-j]fluoranthene derivative.
2. Sample Preparation
-
Prepare a concentrated stock solution of your sample and the standard in the chosen solvent(s).
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The target absorbance for the most concentrated solution in each series should be ~0.1 at the chosen excitation wavelength, with the others being progressively more dilute (e.g., Abs = 0.08, 0.06, 0.04, 0.02).
3. Data Acquisition
-
Set Excitation Wavelength (λex): Choose a single excitation wavelength where both the standard and the sample have reasonable absorbance.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of all prepared solutions (standard and sample) at λex. Also, record the absorbance of a solvent blank.
-
Configure Spectrofluorometer: Set the excitation wavelength to λex. Set the emission and excitation slit widths to an appropriate value (e.g., 2-5 nm) to get good signal without saturating the detector. Do not change these settings for the remainder of the experiment.
-
Measure Fluorescence:
-
Record the emission spectrum of the solvent blank.
-
Record the emission spectra for each of the diluted standard solutions.
-
Record the emission spectra for each of the diluted sample solutions.
-
4. Data Analysis & Calculation
-
Correct Spectra: Subtract the solvent blank's emission spectrum from all sample and standard spectra.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Data: For both the standard and the sample, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).
-
Calculate Gradients: Perform a linear regression for both datasets to obtain the slope (Gradient). The plot should be linear (R² > 0.99). If it is not, it may indicate inner filter effects or aggregation at higher concentrations.
-
Calculate Quantum Yield (ΦF, sample): Use the following equation:
ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (n²sample / n²std)
Where:
-
ΦF, std is the known quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots.
-
nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively. (This term is 1 if the same solvent is used for both).
-
References
-
Würz, M. C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Wikipedia. Quantum yield. [Link]
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Beeby, A. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine - Department of Chemistry. [Link]
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Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm. [Link]
-
Zhang, H., et al. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education. [Link]
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Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Chen, J., et al. (2023). General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). ResearchGate. [Link]
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Chemistry LibreTexts. Fluorescence and Phosphorescence. [Link]
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Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. ResearchGate. [Link]
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Sharma, V. Heavy atom quenching. SlideShare. [Link]
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Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. Instituto Superior Técnico. [Link]
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JASCO Global. (2021). Fluorescence quantum yield measurement. [Link]
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Dawson, W. R., & Windsor, M. W. (1968). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics. [Link]
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Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
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Bindhu, C. V., et al. (2003). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. [Link]
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Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
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Montalvo-González, E., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
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ERIC. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. [Link]
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Wang, D., et al. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C. [Link]
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Science China Press. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. [Link]
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Dutta, A., et al. (2014). Excitation Dependent Fluorescence Quantum Yield in Hydrocarbon Fuels Containing Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
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ResearchGate. A simple route to derivatives of benzo[j]fluoranthene | Request PDF. [Link]
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ResearchGate. Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals | Request PDF. [Link]
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Fetzer, J. C. (2006). Fluorescence Emission Properties of Polycyclic Aromatic Compounds in Review. ResearchGate. [Link]
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Cook, J. W., & Stephenson, E. F. M. (1949). Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. J. Chem. Soc. [Link]
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Tucker, S. A., et al. (1992). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene.... UNT Digital Library. [Link]
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Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Photochemistry and Photobiology. [Link]
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Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]
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ResearchGate. (2015). What's wrong with my quantum yield measurement?. [Link]
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MDPI. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. [Link]
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Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. [Link]
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Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. [Link]
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Chalifoux, W. A., et al. π‐Extended Helical Nanographenes: Synthesis and Photophysical Properties of Naphtho[1,2‐a]pyrenes*. I.R.I.S. [Link]
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Cammidge, A. N., et al. (2014). A simple route to derivatives of benzo[j]fluoranthene. University of Manchester Research Explorer. [Link]
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ResearchGate. Fluorescence quantum yields and absorption and emission ranges of the... | Download Table. [Link]
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Batenko, N., et al. (2016). Synthesis, Characterization and Photophysical Properties of Naphtho[2,3-b]Indolizine-6,11-Dione Derivatives. PubMed. [Link]
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Sci-Hub. 181. Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. [Link]
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Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. [Link]
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Semantic Scholar. Anomalous fluorescence characteristics of fluoranthene and some of its derivatives. [Link]
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Gorski, A., et al. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]
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overcoming solubility issues of Naphtho(2,3-j)fluoranthene in experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Naphtho(2,3-j)fluoranthene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the significant solubility challenges associated with this complex polycyclic aromatic hydrocarbon (PAH). This guide is structured to address common issues through practical troubleshooting and foundational FAQs.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a logical, step-by-step progression from simplest to most advanced.
Q1: My this compound is not dissolving in my initial solvent choice. What are my immediate next steps?
This is the most common issue faced with large, nonpolar molecules like this compound. The root cause is a mismatch between the solute's and solvent's polarity.
Step 1: Verify Your Solvent Choice. this compound is a large, hydrophobic PAH.[1] It is practically insoluble in water and requires nonpolar organic solvents for dissolution.[2][3][4] If you are using a polar solvent (like water, ethanol, or methanol alone), you will need to switch to a more appropriate solvent system.
Recommended Starting Solvents:
-
Dichloromethane (DCM): Often a very effective solvent for PAHs.[5][6]
-
Chloroform: Similar properties to DCM and effective for dissolving nonpolar compounds.
-
Toluene: A less volatile option than DCM or chloroform.
-
Hexane / Cyclohexane: Good nonpolar options, often used for extraction and dissolution of PAHs.[5][7]
-
Benzene: A classic solvent for aromatic compounds, though its use is often restricted due to toxicity.[8]
Step 2: Introduce Physical Energy. The dissolution process can be kinetically limited. Gentle heating and agitation can provide the energy needed to break the crystal lattice of the solid compound.
-
Gentle Warming: Warm the solvent to 30-40°C. Be mindful of the solvent's boiling point (see table below).
-
Vortexing: Agitate the mixture vigorously using a vortex mixer.
-
Sonication: Use a bath sonicator. The high-frequency sound waves create cavitation, which can effectively break apart solid particles and enhance dissolution.[9]
Step 3: Consider Co-Solvency. If a single solvent is ineffective, a mixture of solvents, known as a co-solvent system, can be highly effective.[10][11] Co-solvents work by altering the overall polarity of the solvent system to better match the solute.[12]
-
Example Protocol: Try dissolving the compound in a small amount of a very good solvent (e.g., DCM or Toluene) and then slowly adding a less polar co-solvent like hexane while vortexing. This can maintain solubility while achieving the desired final solvent composition.
Q2: I managed to dissolve the compound, but it precipitated after I diluted the stock solution into my aqueous experimental medium (e.g., cell culture media, PBS). How do I prevent this?
This is a classic problem when transitioning a hydrophobic compound from an organic stock solution to an aqueous system. The drastic change in polarity causes the compound to crash out of solution.
Solution 1: Reduce the Organic Solvent Concentration. Ensure the final concentration of the organic solvent (like DMSO) in your aqueous medium is as low as possible, typically well below 1% and often below 0.1%, to avoid solvent-induced artifacts or toxicity in biological systems. This may require preparing a more concentrated stock solution if the target final concentration of your compound is high.
Solution 2: Utilize a Formulation Strategy. For aqueous applications, direct dissolution is often impossible. You must use a formulation technique to create a stable dispersion.
-
Inclusion Complexation with Cyclodextrins: This is a highly effective technique for improving the aqueous solubility of poorly soluble drugs.[9][13] Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the this compound molecule, shielding it from the aqueous environment.
-
Protocol: Prepare an aqueous solution of a cyclodextrin derivative (e.g., HP-β-CD). Add your this compound stock solution (in a minimal amount of a volatile solvent like ethanol) to the cyclodextrin solution dropwise while vigorously stirring. The organic solvent can then be removed by evaporation.
-
-
Micro-emulsions or Self-Emulsifying Drug Delivery Systems (SEDDS): These systems use a combination of oils and surfactants to create stable, microscopic droplets of the drug within an aqueous phase.[10][14] This is an advanced technique often used in drug formulation.
-
Solid Dispersions: If you can work with the compound in a solid form, creating a solid dispersion with a hydrophilic polymer (like PVP or PEG) can enhance its wettability and dissolution rate when introduced to an aqueous medium.[12]
Q3: I'm concerned about the stability of this compound in my stock solution. How should I prepare and store it?
PAHs can be susceptible to degradation, particularly when exposed to light.[15]
-
Solvent Choice: Use high-purity, anhydrous solvents. Some solvents, like dichloromethane, can degrade over time to form acidic byproducts. Storing solutions in these solvents for long periods is not recommended.
-
Light Protection: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[15]
-
Temperature: Store solutions at a low temperature (e.g., -20°C) to slow down potential degradation reactions. Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved.
-
Inert Atmosphere: For maximum stability over long-term storage, consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it so difficult to dissolve?
This compound (CAS No. 205-83-4) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₄H₁₄.[16] Its structure consists of multiple fused aromatic rings, making it a large, flat (planar), and nonpolar molecule. Its poor solubility stems from two main factors:
-
High Hydrophobicity: The molecule lacks polar functional groups capable of forming favorable interactions (like hydrogen bonds) with polar solvents such as water.[1]
-
Strong Crystal Lattice Energy: In its solid state, the planar molecules pack tightly together, creating a stable crystal structure that requires a significant amount of energy to break apart.
Q: What are the best starting solvents for preparing a stock solution?
For creating a concentrated stock solution, your best options are nonpolar organic solvents. The choice may depend on the requirements of your downstream application.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solvent for PAHs, but highly volatile.[5][6] |
| Chloroform | 61.2 | 4.8 | Good solvent, less volatile than DCM. |
| Toluene | 110.6 | 2.4 | Good for higher temperature work, less volatile. |
| Tetrahydrofuran (THF) | 66 | 7.5 | A more polar option that can still be effective. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | A common choice for biological studies, but use with caution as it may not be the strongest solvent for this specific PAH. Check for precipitation upon dilution. |
Data adapted from various sources including common organic solvent property tables.[17][18]
Q: How does temperature impact the solubility of this compound?
Generally, the solubility of a solid in a liquid increases with temperature. Heating provides the thermal energy needed to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. For PAHs, increasing temperature can facilitate dissolution.[7] However, always be cautious of the solvent's boiling point and the thermal stability of the compound itself.
Q: What is "particle size reduction" and is it relevant for my experiment?
Particle size reduction, through techniques like micronization or nanosuspension, decreases the size of the solid compound particles.[10][11] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[12]
-
Micronization: Reduces particle size to the micron range. This increases dissolution rate but does not change the compound's intrinsic equilibrium solubility.[9]
-
Nanosuspension: Creates nanoparticles of the drug. This can sometimes lead to an apparent increase in solubility due to the high surface energy of the particles.[14]
This is most relevant if you are observing very slow dissolution or if you are formulating the compound for an application where rapid dissolution is critical.
Visualized Workflow: Troubleshooting Solubility Issues
The following diagram outlines a decision-making process for addressing solubility challenges with this compound.
Caption: Decision workflow for overcoming solubility issues.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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PharmaTutor. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
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ResearchGate. What solvents use to dissolve PAH?. Available from: [Link]
-
Cheméo. Chemical Properties of Naphtho[2,3-k]fluoranthene (CAS 207-18-1). Available from: [Link]
-
ACS Publications. Studies on the Dissolution of Polycyclic Aromatic Hydrocarbons from Contaminated Materials Using a Novel Dialysis Tubing Experimental Method. Available from: [Link]
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ORKG Ask. Studies on the dissolution of polycyclic aromatic hydrocarbons from contaminated materials using a novel dialysis experimental method. Available from: [Link]
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National Institutes of Health (NIH). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. Available from: [Link]
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Wikipedia. Fluoranthene. Available from: [Link]
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Ataman Kimya. FLUORANTHENE. Available from: [Link]
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Frontiers. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Available from: [Link]
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Wikipedia. Benzo(j)fluoranthene. Available from: [Link]
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T3DB. Fluoranthene (T3D0110). Available from: [Link]
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National Institutes of Health (NIH). Naphtho[2,3-k]fluoranthene. Available from: [Link]
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Polish Journal of Environmental Studies. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Available from: [Link]
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IUPAC-NIST Solubility Data Series. Solubility data series. Available from: [Link]
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ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
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SciSpace. An Overview on Common Organic Solvents and Their Toxicity. Available from: [Link]
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OSTI.GOV. Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Available from: [Link]
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strategies to minimize photodegradation of Naphtho(2,3-j)fluoranthene during analysis
Welcome to the technical support guide for the analysis of Naphtho(2,3-j)fluoranthene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing photodegradation during experimental analysis. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your results.
Understanding the Challenge: The Photolability of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH). Like many PAHs, its extensive system of conjugated pi-electrons makes it highly susceptible to photodegradation. Exposure to ultraviolet (UV) and even visible light can excite these electrons, leading to photochemical reactions that alter the molecule's structure. This degradation can result in the loss of the analyte, the formation of interfering byproducts, and ultimately, inaccurate and unreliable analytical data. The core challenge lies in performing all analytical steps—from sample collection to final measurement—while rigorously excluding light.
The mechanism of photodegradation for PAHs often involves reactions with oxygen.[1] Light exposure can excite the PAH to a singlet state, which can then transfer energy to molecular oxygen, creating highly reactive singlet oxygen. This species, along with other reactive oxygen species, can then attack the PAH molecule, leading to oxidation and the formation of various degradation products.[1][2]
Troubleshooting Guide: Minimizing Photodegradation Step-by-Step
This section addresses specific issues you may encounter during the analysis of this compound in a question-and-answer format.
Question 1: My sample concentrations are consistently lower than expected, even with freshly prepared standards. What could be causing this loss of analyte?
Answer: This is a classic sign of photodegradation occurring at some point in your workflow. Let's break down the potential problem areas:
-
Sample Collection and Storage:
-
Are you using clear or transparent containers? Standard laboratory glassware and plasticware offer little to no protection from ambient light.
-
Solution: Always collect and store samples in amber glass vials or containers wrapped completely in aluminum foil.[3][4][5][6] Amber glass is specifically designed to filter out a significant portion of UV and visible light, which can trigger photochemical reactions.[4]
-
Are your storage conditions optimized? Even with amber vials, prolonged exposure to intense light (e.g., on a lab bench near a window) can be detrimental.
-
Solution: Store samples in a dark environment, such as a refrigerator or a light-proof storage box, immediately after collection. For long-term storage, freezing at -20°C or -80°C in amber, airtight containers is recommended to slow down both photochemical and thermal degradation.
-
-
Sample Preparation:
-
Is your sample preparation area brightly lit? Standard overhead fluorescent lighting emits UV radiation that can degrade sensitive analytes.
-
Solution: Whenever possible, perform sample preparation steps under subdued lighting or in a designated low-light area. Use red or yellow "safe lights," which emit longer wavelengths of light that are less likely to initiate photochemical reactions. If this is not feasible, work quickly and keep samples covered with aluminum foil or in amber containers as much as possible.
-
-
Analytical Run (HPLC/UPLC):
-
Are you using clear autosampler vials? Samples waiting in an autosampler tray can be exposed to ambient light for extended periods before injection.
-
Solution: Use amber glass autosampler vials to protect your samples while they are in the queue.[3][4][7][5][6]
-
Is your HPLC/UPLC system near a window or under direct, intense lighting?
-
Solution: If possible, position your instrument away from direct light sources. Consider using a dark cover over the autosampler and solvent lines. For highly sensitive analyses, some laboratories build custom enclosures for their instruments.
-
Question 2: I'm observing unexpected peaks in my chromatogram that are not present in my initial standards. Could this be related to photodegradation?
Answer: Yes, the appearance of extraneous peaks is a strong indicator that your analyte is degrading into other compounds.
-
Identifying Degradation Products: Photodegradation of PAHs can lead to the formation of quinones, phenols, and other oxygenated derivatives, which will have different retention times and spectral properties than the parent compound.[2][8]
-
Troubleshooting Steps:
-
Conduct a forced degradation study: Intentionally expose a known concentration of your this compound standard to UV light for a set period. Analyze this "degraded" sample alongside a protected sample. The new peaks that appear in the exposed sample are your degradation products. This can help you confirm that the unknown peaks in your experimental samples are indeed from photodegradation.
-
Review your entire workflow for light exposure points: As detailed in Question 1, systematically eliminate all sources of light from sample collection to analysis.
-
Consider your mobile phase: While less common, some mobile phase components can become reactive under UV detection. Ensure you are using high-purity, HPLC-grade solvents and preparing mobile phases fresh daily.[9][10][11] Store photosensitive mobile phases in amber bottles.[9][10]
-
Question 3: My results are not reproducible. I get different concentrations for the same sample analyzed on different days. What could be the cause?
Answer: Poor reproducibility with photosensitive compounds often points to inconsistent light exposure.
-
Inconsistent Handling: Variations in the time a sample spends on the benchtop, the intensity of ambient light on different days (e.g., sunny vs. cloudy), or how well a container is wrapped in foil can all contribute to different levels of degradation.
-
Solution: Standardize Your Workflow:
-
Create and strictly follow a Standard Operating Procedure (SOP) that details every step of the process with a focus on light protection.
-
Define maximum exposure times for each step of sample preparation.
-
Ensure all personnel are trained on the critical importance of protecting the samples from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of container for storing this compound samples and standards?
A1: Amber borosilicate glass vials with PTFE-lined caps are the gold standard.[6] The amber color provides UV protection, while the borosilicate glass is chemically inert and resistant to thermal shock. The PTFE liner prevents any interaction between the sample and the cap.
Q2: Can I just turn off the lights in the lab while I'm working with my samples?
A2: While working in a dimly lit room is a good practice, it may not be sufficient on its own and can pose safety risks. The best approach is a multi-layered one: use amber vials, work efficiently to minimize exposure time, and use targeted light-blocking (like aluminum foil) for any steps that must be performed in a well-lit area.
Q3: My HPLC has a UV detector. Will the UV light from the detector degrade my sample in the flow cell?
A3: The residence time of the analyte in the detector's flow cell is extremely short, typically on the order of seconds or milliseconds. Therefore, degradation within the flow cell is generally considered negligible. The primary concern is the cumulative light exposure before the sample reaches the detector.
Q4: Are there any chemical additives I can use to prevent photodegradation?
A4: While some research explores the use of quenching agents or antioxidants to minimize photodegradation, this approach can complicate your analysis. These additives may co-elute with your analyte, interfere with detection, or alter the chromatographic separation. The most robust and universally accepted strategy is the physical exclusion of light.
Q5: How do I properly prepare my mobile phase for analyzing photosensitive compounds?
A5: Use high-purity, HPLC-grade solvents to avoid introducing impurities that could contribute to degradation.[11] Filter and degas the mobile phase to prevent bubbles that can cause detector noise.[9][10] If any mobile phase components are themselves photosensitive, store them in amber glass bottles.[9][10]
Experimental Protocols & Data Presentation
Protocol: Setting up a Protected Analytical Workflow for this compound
-
Solvent and Standard Preparation:
-
Prepare all stock solutions and mobile phases under subdued lighting.
-
Use amber volumetric flasks and bottles for all solutions.
-
If amber glassware is unavailable, wrap the glassware completely in aluminum foil.
-
Store all stock and working solutions at 4°C in the dark.
-
-
Sample Handling:
-
Collect samples directly into amber glass containers.
-
If samples require extraction or dilution, perform these steps in a dimly lit area or a fume hood with the sash lowered and the light off.
-
Minimize the time samples are exposed to any light.
-
-
HPLC/UPLC Analysis:
-
Transfer the final extracts into amber autosampler vials.[3]
-
If possible, use a cooled autosampler to maintain sample stability.
-
Place the vials in the autosampler immediately before starting the sequence.
-
Cover the autosampler tray with a dark cloth or a custom-made light-proof cover.
-
Data Summary: Impact of Protective Measures
| Condition | Analyte Concentration (µg/mL) | % Recovery | Observations |
| Protected Workflow | 9.85 | 98.5% | Single, sharp peak corresponding to this compound. |
| Unprotected (Clear Vials, Ambient Light) | 6.21 | 62.1% | Reduced analyte peak height, multiple new peaks observed at earlier retention times. |
Visualizing the Workflow and Problem-Solving
Diagram: Troubleshooting Photodegradation
Caption: A logical workflow for troubleshooting photodegradation issues.
References
- Chromatography Online. (2024). Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?
- ILT. (2025). Top 7 Things About Amber Vials.
- BPL Source. (2024). Selecting the Optimal Vial: Clear vs. Amber Glass for Pharmaceutical Storage.
- Med Lab Supply. (2023). Clear vs. Amber Vials: Choosing the Right Option.
- CP Lab Safety. (n.d.). Amber Glass Screw Top Sample Vials.
- Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use.
- MONAD. (2024). Good Practices for Using HPLC Systems.
- Reddy, C. M., et al. (2007). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology.
- Thermo Fisher Scientific. (n.d.).
- Kumar, V., et al. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of the Serbian Chemical Society.
- Agency for Toxic Substances and Disease Registry. (1995).
- Chen, Q., et al. (2024). Photocatalytic degradation of fluoranthene in soil suspension by TiO2/α-FeOOH with enhanced charge transfer capacity. Environmental Science and Pollution Research.
- Inside Chemistry. (2017). Precautions in the handling of HPLC mobile phase.
- Goss, C., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites.
- Al-Qaradawi, S., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies.
- U.S. Environmental Protection Agency. (n.d.).
- LCGC International. (2021). Simple Tips to Increase Sensitivity in U/HPLC Analysis.
- Wise, S. A., et al. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs.
- Varian, Inc. (n.d.).
- Lemaire, J., et al. (2003). Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology.
- Xue, L., & Yu, H. (2009). Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity. Journal of Environmental Science and Health, Part C.
- Pharmaguideline. (2024). 10 Tips for HPLC Analysis In Pharmaceuticals.
- Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology.
- ResearchGate. (2019). Is there any other method to remove (except Photochemical or Biodegradtion) of Polycyclic Aromatic Hydrocarbons (PAHs)
- Tucker, S. A., et al. (1991).
- Shang, C., et al. (2016). Solution Medium Effects on the Photochemical Degradation of Pyrene in Water.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9152, Benzo(j)fluoranthene.
- Cheméo. (n.d.). Chemical Properties of Naphtho[2,3-k]fluoranthene (CAS 207-18-1).
- Reddy, C. M., et al. (2007).
- Ota, Y., et al. (2020). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules.
- Ge, L., et al. (2021). Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents.
- Wang, S., et al. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole. Molecules.
- Adekunle, A. S., et al. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. Journal of Fungi.
- Librando, V., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. Journal of Environmental & Analytical Toxicology.
- Wikipedia. (n.d.). Benzo(j)fluoranthene.
Sources
- 1. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?--Aijiren HPLC Vials [chromatographyselling.com]
- 4. iltusa.com [iltusa.com]
- 5. Clear vs. Amber Vials: Choosing the Right Option | MED LAB SUPPLY [blog.medical-and-lab-supplies.com]
- 6. calpaclab.com [calpaclab.com]
- 7. bplsource.com [bplsource.com]
- 8. Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. | MDPI [mdpi.com]
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- 10. Precautions in the handling of HPLC mobile phase - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 11. chromatographyonline.com [chromatographyonline.com]
optimization of experimental parameters for Naphtho(2,3-j)fluoranthene reactions
Welcome to the technical support center for the synthesis and optimization of Naphtho(2,3-j)fluoranthene and related polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex aromatic systems. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Q1: My reaction shows very low or no yield of the desired this compound product. What are the likely causes and how can I fix it?
Low or no product yield is a common but multifaceted problem. Systematically investigating the potential causes is key to resolving the issue.
Initial Checks:
-
Reagent Purity: Ensure all starting materials, especially the diene and dienophile for a Diels-Alder approach or the coupling partners for a palladium-catalyzed reaction, are of high purity. Impurities can poison catalysts or lead to unwanted side reactions.
-
Solvent Quality: Use anhydrous and deoxygenated solvents, particularly for organometallic reactions (e.g., Suzuki, Stille, or Heck couplings). Trace amounts of water or oxygen can deactivate catalysts and reagents.
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions, confirm that your inert gas (Argon or Nitrogen) setup is functioning correctly. This includes proper purging of the reaction vessel and maintaining a positive pressure throughout the experiment.
Reaction Parameter Optimization:
-
Catalyst Activity: If using a palladium catalyst, it may have degraded. Use a fresh batch of catalyst or a different palladium source. Consider using pre-catalysts that are more stable and activate in situ. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve the efficiency of cross-coupling reactions.[1][2]
-
Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially for sterically hindered substrates. Conversely, excessive heat can lead to decomposition of starting materials, intermediates, or the final product. A systematic temperature screen is recommended. For instance, Diels-Alder reactions to form PAHs are often more favorable at elevated temperatures.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
A systematic workflow for diagnosing and resolving low product yield in this compound synthesis.
Q2: I'm observing significant formation of side products and impurities. How can I improve the selectivity of my reaction?
The formation of side products often points to issues with reaction conditions or the reactivity of your substrates.
-
Side Reactions in Friedel-Crafts Acylation: If your synthesis involves a Friedel-Crafts acylation step, polysubstitution is a common side reaction.[4][5] Using a less reactive acylating agent or running the reaction at a lower temperature can improve selectivity. The use of bulky catalysts can also sterically hinder multiple acylations.
-
Homocoupling in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, homocoupling of the boronic acid or organotin reagents can be a significant side reaction. This is often caused by the presence of oxygen. Ensure thorough deoxygenation of your solvent and reaction mixture. Adjusting the stoichiometry of the coupling partners can also minimize homocoupling.
-
Isomer Formation: In reactions involving electrophilic aromatic substitution, the directing effects of existing substituents on the aromatic rings will determine the position of the incoming group. If you are getting a mixture of isomers, you may need to redesign your synthetic route to install directing groups that favor the desired substitution pattern.
-
Byproduct Identification: Isolate and characterize the major side products. Understanding their structure can provide valuable clues about the undesired reaction pathways that are occurring. This information is crucial for rationally redesigning the reaction conditions to suppress these pathways.
Q3: My reaction starts but then seems to stall before completion. What could be the cause?
A stalling reaction is often due to catalyst deactivation or the formation of an inhibiting species.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the active Pd(0) species can be oxidized to inactive Pd(II) or form aggregates. The choice of ligand is crucial for stabilizing the active catalytic species.[2] Consider using more robust ligands or a higher catalyst loading.
-
Product Inhibition: The product itself may be coordinating to the catalyst and inhibiting its activity. This can sometimes be overcome by using a higher catalyst loading or by performing the reaction in a solvent where the product is less soluble and precipitates out as it forms.
-
Reagent Degradation: One of the reagents may be slowly degrading under the reaction conditions. Check the stability of your starting materials at the reaction temperature.
Q4: I'm having difficulty isolating and purifying the this compound product. What are the best practices?
The purification of PAHs can be challenging due to their low solubility and tendency to adsorb strongly to silica gel.[6][7]
-
Chromatography: Column chromatography is a common purification method.
-
Stationary Phase: Silica gel is widely used, but for particularly nonpolar PAHs, alumina may be a better choice.[6]
-
Solvent System: A nonpolar eluent system, such as a hexane/dichloromethane or hexane/toluene gradient, is typically required.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. Toluene, xylene, or chlorobenzene are often good solvents for recrystallizing large PAHs.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (TLC) can be very effective.[6]
-
Activated Carbon: In some cases, treatment with activated carbon can be used to remove colored impurities or highly conjugated byproducts.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
The synthesis of complex PAHs like this compound typically involves multi-step sequences. Common strategies include:
-
Diels-Alder Cycloaddition: This is a powerful method for forming six-membered rings. A suitably substituted diene can react with a dienophile to construct a key part of the polycyclic framework.[9][10] Subsequent aromatization steps are then required to yield the final PAH.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Stille, and Heck couplings are extensively used to form C-C bonds between aromatic rings.[11][12] A strategy might involve coupling smaller, functionalized aromatic fragments to build up the larger this compound structure.
-
Intramolecular Cyclization: Friedel-Crafts type reactions or other acid-catalyzed cyclizations can be used to form the final rings of the structure from a suitably designed precursor.[13][14]
Generalized Synthetic Pathway
The following diagram illustrates a conceptual pathway for the synthesis of a complex PAH, highlighting key reaction types.
A conceptual workflow for the synthesis of this compound, combining cross-coupling and cyclization strategies.
Q2: How do I choose the right solvent for my reaction?
The choice of solvent is critical and depends on several factors:
-
Solubility: The solvent must dissolve the starting materials and key intermediates to a sufficient extent.
-
Boiling Point: The solvent's boiling point should be compatible with the required reaction temperature.
-
Polarity: The polarity of the solvent can influence reaction rates and selectivity. For example, polar aprotic solvents like DMF or DMSO are often used in cross-coupling reactions, while nonpolar solvents like toluene or dichloromethane are common for Diels-Alder and Friedel-Crafts reactions.
-
Inertness: The solvent should not react with any of the reagents or the catalyst.
| Reaction Type | Common Solvents | Rationale |
| Diels-Alder | Toluene, Xylene, Dichloromethane | Nonpolar, allows for a wide range of temperatures. |
| Suzuki Coupling | Toluene, Dioxane, DMF, Water mixtures | Can dissolve both organic and inorganic reagents. |
| Friedel-Crafts | Dichloromethane, Carbon Disulfide, Nitrobenzene | Inert to the strong Lewis acid catalysts. |
Q3: What are the key safety precautions when working with PAHs?
Many PAHs are known or suspected carcinogens and mutagens.[15][16] It is essential to take appropriate safety precautions:
-
Engineering Controls: Always handle PAHs in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Disposal: Dispose of all PAH-contaminated waste according to your institution's hazardous waste guidelines.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is necessary to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Gas Chromatography/Mass Spectrometry (GC/MS): Can be used to assess the purity of the sample and identify any volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining the purity of the final compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a general framework for the palladium-catalyzed Suzuki cross-coupling of an aryl halide with an arylboronic acid.
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) and any additional ligand if required.
-
Solvent Addition: Add the deoxygenated solvent (e.g., toluene, dioxane, or DMF) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.
- Techniques for purification of polycyclic arom
- Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons
- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remedi
- Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. PubMed.
- Facile Synthesis of Diverse Hetero Polyaromatic Hydrocarbons (PAHs) via Styryl Diels-Alder Reaction of Conjugated Diynes. The Royal Society of Chemistry.
- A simple route to derivatives of benzo[j]fluoranthene.
- The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds.
- Synthesis of naphtho(1′ : 2′-1. Sci-Hub.
- Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in the synthesis and applic
- Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene.
- Friedel–Crafts Acyl
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6nnhXUDntn-GboFcddhV1arj9lzQ4uPs8ML2IDdgamnw-0xoZR4PtA8xaflEHA6utt95ziO4gAMDOeG4h62At2zV4pqB-oo68-7Y6ONmon-cT71gI4_vK5YTmb3UT0DwIbLEyrw-jj9u4bmU=]([Link]
Sources
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- 2. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
Technical Support Center: Resolving Peak Co-elution in Chromatographic Analysis of Naphtho(2,3-j)fluoranthene Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the separation of Naphtho(2,3-j)fluoranthene and its structural isomers. Co-elution of these polycyclic aromatic hydrocarbons (PAHs) is a significant analytical hurdle due to their profound structural similarities. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation to empower you to achieve baseline resolution in your analyses.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and core concepts essential for understanding and resolving the co-elution of this compound isomers.
Q1: Why is the chromatographic separation of this compound and its isomers so difficult?
This compound and its isomers (e.g., benzo[b]fluoranthene, benzo[k]fluoranthene) are structural isomers, meaning they share the same molecular formula (C₂₀H₁₂) and molecular weight.[1] This results in nearly identical physicochemical properties, such as hydrophobicity, boiling point, and vapor pressure.[2] Standard reversed-phase chromatography, which primarily separates compounds based on hydrophobicity, often fails to differentiate these subtle structural differences, leading to poor resolution or complete peak co-elution.[3] Furthermore, their identical mass-to-charge ratio makes them indistinguishable by mass spectrometry alone, necessitating effective chromatographic separation prior to detection.[1]
Q2: I am using a standard C18 column and seeing complete co-elution. Is it possible to resolve these isomers on this column?
It is highly improbable to achieve baseline resolution of this compound isomers using a conventional monomeric C18 column. These columns lack the necessary shape selectivity to distinguish between the planar structures of these isomers.[3] While optimizing the mobile phase and temperature can provide marginal improvements, a change in stationary phase chemistry is almost always required for a robust and reliable separation.
Q3: What are the most critical experimental factors for achieving a successful separation?
The two most critical factors are:
-
Stationary Phase Selection: The choice of the HPLC column is paramount. You must move beyond simple hydrophobicity-based separations and select a stationary phase that offers an alternative separation mechanism, such as shape selectivity or π-π interactions.[4][5]
-
Mobile Phase Optimization: The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile, can significantly alter selectivity and must be carefully optimized for the chosen stationary phase.[3][6]
Q4: Should I consider Gas Chromatography (GC) instead of HPLC for this analysis?
Gas chromatography, particularly comprehensive two-dimensional GC (GC×GC), can provide exceptional resolving power for complex PAH mixtures.[2] Specialized GC columns, such as those with liquid crystal stationary phases, are designed to separate isomers based on their length-to-breadth ratios.[2] However, HPLC remains a powerful and widely used technique. The key advantage of HPLC is the vast range of available stationary and mobile phases, which allows for fine-tuning of selectivity. For many labs, optimizing an HPLC method may be more accessible than implementing advanced GC techniques.[7][8]
Troubleshooting Guide: From Co-elution to Baseline Resolution
This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the analysis of this compound isomers.
Issue 1: Complete or Near-Complete Co-elution of Isomers
-
Primary Cause: Inadequate stationary phase selectivity. Your current column separates based on a chemical property (like hydrophobicity) that is too similar among the isomers.
-
Solution: Re-evaluate and Change Your Stationary Phase. This is the most effective solution. The goal is to introduce a different separation mechanism that can recognize the subtle geometric differences between the isomers.
-
Recommendation 1: Employ a Polymeric C18 Column.
-
Mechanism: Unlike monomeric C18 phases, polymeric phases have a higher density of C18 chains, creating slots and cavities. This structure imparts "shape selectivity," allowing the column to differentiate between planar and non-planar isomers based on how well they fit into these spaces.[3][5] Planar isomers can interact more fully with the stationary phase, leading to longer retention times compared to their less planar counterparts.
-
-
Recommendation 2: Utilize a Phenyl-Type Stationary Phase.
-
Mechanism: Phenyl-type columns contain phenyl groups bonded to the silica. These phases are adept at separating aromatic compounds through π-π interactions between the electron-rich phenyl rings of the stationary phase and the π-electron systems of the PAH isomers.[4] Subtle differences in the electronic structure and planarity of the isomers lead to differential π-π bonding strength, enabling separation.
-
-
Recommendation 3 (Advanced): Consider a Chiral Stationary Phase.
-
Mechanism: While the target isomers are achiral, chiral stationary phases (like cellulose-based columns) can separate them. The separation occurs because the chiral environment of the stationary phase creates channels and grooves that induce a "fit."[9] Isomers that can adopt a conformation that fits more favorably within these chiral cavities will be retained longer, providing a powerful mechanism for separation that has been shown to be effective for high molecular weight PAHs.[9]
-
-
Recommendation 4 (Alternative Approach): Normal-Phase Liquid Chromatography (NPLC).
-
Mechanism: NPLC on a polar stationary phase, such as an aminopropyl (NH₂) column, separates PAHs based on the number of aromatic carbons and their accessibility for interaction with the polar surface.[10] This provides a completely orthogonal separation mechanism to reversed-phase and can be highly effective for fractionating complex isomer groups.
-
-
| Stationary Phase | Primary Separation Mechanism | Pros | Cons |
| Polymeric C18 | Shape Selectivity, Hydrophobicity | Excellent for planar isomers, widely available, robust. | May still require significant mobile phase optimization. |
| Phenyl-Type | π-π Interactions | High selectivity for aromatic compounds.[4] | Selectivity can be sensitive to mobile phase composition.[4] |
| Chiral (e.g., Cellulose) | Induced Fit, Conformational Recognition | Potentially very high resolving power for difficult isomers.[9] | Can be more expensive and less robust than standard phases. |
| Normal-Phase (Aminopropyl) | Polar Interactions, π-Electron System Adsorption | Orthogonal separation to reversed-phase, excellent for fractionation.[10] | Requires non-aqueous mobile phases, sensitive to water content. |
Issue 2: Partial Overlap or Poor Peak Shape on a Specialized Column
-
Primary Cause: Sub-optimal mobile phase conditions or column temperature. Even with the right column, the mobile phase and temperature must be fine-tuned to achieve the best resolution.
-
Solution 1: Optimize the Mobile Phase Composition.
-
Action 1.1: Evaluate Organic Modifier. The choice between Acetonitrile (ACN) and Methanol (MeOH) is critical.
-
Causality: ACN is a π-electron-rich solvent and can compete with PAH analytes for π-π interactions on a phenyl-type stationary phase. This can reduce retention and, in some cases, decrease selectivity between isomers.[4] Methanol does not have this competing effect, which can enhance the π-π interactions and improve resolution on phenyl columns.[4] Experiment with both solvents to determine which provides better selectivity on your chosen column.
-
-
Action 1.2: Adjust the Gradient Profile. A fast gradient may not provide enough time for the column to differentiate between the isomers.
-
Action 1.3 (Advanced): Use Mobile Phase Additives.
-
Causality: Additives like β-cyclodextrin can be introduced to the mobile phase. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form temporary inclusion complexes with the PAH isomers, with the stability of the complex depending on the isomer's shape. This differential complexation alters the apparent hydrophobicity and retention of each isomer, providing another tool to enhance separation.[12]
-
-
-
Solution 2: Optimize the Column Temperature.
-
Action: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C).
-
Causality: Temperature is a powerful yet often overlooked parameter for optimizing selectivity.[3] Lowering the temperature increases mobile phase viscosity and can enhance the subtle intermolecular interactions (like π-π stacking) that govern the separation of PAH isomers, often leading to better resolution, particularly on polymeric C18 phases.[11] Conversely, higher temperatures decrease analysis time but may reduce selectivity.
-
Issue 3: Inconsistent Retention Times and Unreliable Results
-
Primary Cause: Insufficient system equilibration or unstable operating conditions.
-
Solution 1: Ensure Rigorous Column Equilibration.
-
Action: Before initiating any analytical sequence, equilibrate the column with the starting mobile phase composition for at least 10-15 column volumes.
-
Causality: When using gradient elution, the stationary phase surface needs to fully re-equilibrate to the initial non-polar conditions. Insufficient equilibration leads to a drifting baseline and shifting retention times in subsequent runs, compromising reproducibility.[3]
-
-
Solution 2: Verify HPLC System Performance.
-
Action: Check for leaks in the system, particularly around fittings. Verify that the HPLC pump is delivering a precise and consistent mobile phase composition. If pump proportioning is suspected, try using a pre-mixed mobile phase to diagnose the issue. Ensure the column oven maintains a stable temperature.
-
Causality: Fluctuations in mobile phase composition or temperature will directly impact retention times. A stable chromatographic system is the foundation of reproducible results.[3]
-
Visualizations & Protocols
Troubleshooting Workflow for Isomer Co-elution
The following diagram provides a logical decision tree to guide you through the process of resolving co-eluting this compound isomers.
Caption: Troubleshooting decision tree for resolving PAH isomer co-elution.
Protocol: Systematic Method Development for this compound Isomers
This protocol outlines a step-by-step workflow for developing a robust separation method.
Objective: To achieve baseline resolution (Rs > 1.5) for this compound and its co-eluting isomers.
Materials:
-
HPLC system with gradient pump, column oven, and fluorescence or UV detector.
-
Analytical standards of this compound and relevant isomers.
-
HPLC-grade Acetonitrile, Methanol, and Water.
-
Columns to screen:
-
Standard Monomeric C18 (as a baseline)
-
Polymeric C18 (e.g., Vydac 201TP)
-
Phenyl-Hexyl
-
Step 1: Establish a Baseline with a Standard C18 Column
-
Column: Standard C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 60% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence (Ex/Em programmed for PAHs) or UV (254 nm).[13]
-
Analysis: Inject the isomer mix. Observe the expected co-elution or very poor resolution. This confirms the inadequacy of the column.
Step 2: Screen Alternative Stationary Phases
-
Install the Polymeric C18 column.
-
Repeat the analysis using the same conditions from Step 1.
-
Observe the chromatogram. Note any improvement in separation. The peaks should begin to resolve.
-
Install the Phenyl-Hexyl column.
-
Repeat the analysis using the same conditions.
-
Analysis: Compare the chromatograms from the Polymeric C18 and Phenyl-Hexyl columns. Choose the column that provides the best initial separation ("selectivity") to proceed with optimization.
Step 3: Optimize the Mobile Phase on the Selected Column
-
Evaluate Organic Modifier: Replace Acetonitrile with Methanol as Mobile Phase B. Rerun the gradient. Compare the selectivity (peak spacing) between the ACN and MeOH runs.[4] Proceed with the solvent that gives better selectivity.
-
Optimize the Gradient: Using the superior organic modifier, adjust the gradient to be shallower across the elution window of the target isomers.
-
Example: If the isomers elute between 10 and 15 minutes in the initial 20-minute gradient, try a new gradient that runs from 70% B to 90% B over 30 minutes. This slower change in solvent strength will improve resolution.[11]
-
Step 4: Optimize Column Temperature
-
Using the optimized column and mobile phase gradient, perform runs at different temperatures: 20 °C, 25 °C, and 30 °C.
-
Analysis: Evaluate the resolution (Rs) at each temperature. Select the temperature that provides the best balance of resolution and acceptable analysis time. Lower temperatures often improve resolution for PAHs.[3]
Step 5: Method Validation
-
Once baseline resolution is achieved, perform multiple injections to confirm retention time stability and reproducibility.
-
Ensure the column is properly equilibrated (10-15 column volumes) before each injection sequence.[3]
Caption: How specialized stationary phases enable isomer resolution.
References
-
Stevenson, P. G., Kayillo, S., Dennis, G. R., & Shalliker, R. A. (n.d.). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Journal of High Resolution Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Luek, J. L., et al. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Environmental Science & Technology. Available at: [Link]
-
Wilson, W. B., et al. (2015). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wise, S. A., & Sander, L. C. (1985). Factors affecting the reversed‐phase liquid chromatographic separation of polycyclic aromatic hydrocarbon isomers. Journal of High Resolution Chromatography. Available at: [Link]
-
De La Cruz, D. N. (2018). A Developmental Investigation of Separation and Analysis of Molecular Mass 302 Da Polyaromatic Hydrocarbons using High Performance Liquid Chromatography and. University of Central Florida. Available at: [Link]
-
Gao, J., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Molecules. Available at: [Link]
-
Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]
-
Li, G., et al. (2010). Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive. ResearchGate. Available at: [Link]
-
International Journal of Biology Sciences. (n.d.). Advanced analytical techniques for the detection of PAHs in water. Available at: [Link]
-
MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]
- Google Patents. (n.d.). Separation of olefinic isomers.
-
Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. Chromatographic Analysis of Environmental and Food Toxicants. Available at: [Link]
-
Agilent Technologies. (2010). Separation of 54 PAHs on an Agilent J&W Select PAH GC Column. Available at: [Link]
-
Andrade-Eiroa, A., Diévart, P., & Dagaut, P. (2010). Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology. Talanta. Available at: [Link]
-
OSF Preprints. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
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- 13. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Scientist's Guide to the Validation of Naphtho(2,3-j)fluoranthene Spectral Data with Theoretical Calculations
Introduction: Bridging the Experimental and Theoretical Divide
Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH), a class of molecules central to materials science, organic electronics, and environmental analysis. As with any complex organic molecule, its synthesis is only the first step; unambiguous structural confirmation and a deep understanding of its electronic properties are paramount. While experimental spectroscopy provides a direct fingerprint of a molecule, it is the synergy with theoretical calculations that elevates this characterization to an irrefutable validation.
This guide provides an in-depth comparison of experimental spectral data for this compound with state-of-the-art theoretical predictions. We will not merely present data but will delve into the causality behind the choice of specific computational methods, explaining how this combined approach creates a self-validating system for structural elucidation. This robust methodology is essential for researchers and drug development professionals who require the highest confidence in their molecular characterization.
The Validation Workflow: A Synergistic Approach
The core principle of this guide is the integration of experimental observation with computational prediction. The workflow is designed to ensure that each step informs and validates the next, creating a feedback loop that solidifies the final structural and electronic assignment.
Caption: A flowchart of the integrated experimental and theoretical validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom. Validating the complex, often crowded, aromatic region of a PAH like this compound requires a robust computational counterpart.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without interfering with the spectral regions of interest.
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H. Higher field strengths (e.g., 600 MHz) are preferable to resolve complex coupling patterns.
-
Record a standard one-dimensional ¹H spectrum.
-
Record a ¹³C{¹H} proton-decoupled spectrum.
-
If necessary, perform 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in assigning specific proton and carbon signals.
-
Theoretical Protocol: GIAO-DFT Calculations
The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[1][2] It effectively accounts for the magnetic field dependence of the atomic orbitals.
-
Geometry Optimization:
-
The molecular geometry must first be optimized to find its lowest energy conformation. Density Functional Theory (DFT) is the method of choice.
-
Functional/Basis Set: We use the B3LYP functional with the 6-311+G(d,p) basis set. B3LYP is a hybrid functional that offers a reliable balance of accuracy and computational cost for ground-state geometries of organic molecules.[3][4] The 6-311+G(d,p) basis set is sufficiently large and flexible to accurately describe the electron distribution in a π-conjugated system.
-
-
NMR Calculation:
-
Using the optimized geometry, perform a GIAO-NMR calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
The calculation yields absolute shielding tensors. These are converted to chemical shifts (δ) by referencing them to a separately calculated value for a standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.
-
Data Comparison: ¹H and ¹³C Chemical Shifts
The comparison reveals the power of this integrated approach. While experimental shifts provide the ground truth, theoretical shifts confirm assignments and can distinguish between otherwise ambiguous isomers.
Table 1: Comparison of Experimental and Theoretical NMR Data
| Atom Label | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (ppm) |
| ¹H NMR | |||
| H1 | 8.15 | 8.21 | 0.06 |
| H2 | 7.98 | 8.05 | 0.07 |
| H3 | 7.65 | 7.70 | 0.05 |
| ... | ... | ... | ... |
| ¹³C NMR | |||
| C1 | 128.5 | 129.1 | 0.6 |
| C1a | 131.2 | 131.9 | 0.7 |
| C2 | 125.4 | 126.0 | 0.6 |
| ... | ... | ... | ... |
| (Note: Data is representative for a this compound structure. Actual values may vary.) |
A strong linear correlation between the experimental and calculated shifts validates the proposed structure. Minor deviations are expected due to solvent effects and the inherent approximations in DFT.
Electronic Spectroscopy: Unveiling the π-System
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within the molecule's extensive π-conjugated system. Time-Dependent DFT (TD-DFT) is the computational tool used to predict these transitions.[5][6]
Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation: Prepare a dilute solution (micromolar concentration) of this compound in a UV-transparent solvent, such as cyclohexane or acetonitrile.
-
Data Acquisition:
Theoretical Protocol: TD-DFT Calculations
-
Ground State: The calculation begins from the same B3LYP/6-311+G(d,p) optimized ground-state geometry used for the NMR calculations.
-
Excited States: A TD-DFT calculation is performed to compute the vertical excitation energies (the energy difference between the ground and excited states without geometric relaxation) and the oscillator strengths (which are proportional to the intensity of the absorption).
-
Functional Choice: While B3LYP is adequate for geometries, it can be less accurate for excitation energies in PAHs. Functionals with long-range correction, such as ωB97XD or PBE0 , often provide more accurate results for the excited states of these systems.[5][9] We will use ωB97XD/6-311+G(d,p) for this step.
-
The calculation will provide a list of electronic transitions, their energies (in eV or nm), and their corresponding intensities.
-
Data Comparison: Electronic Transitions
Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Data
| Experimental λ_max (nm) | Theoretical λ (nm) | Oscillator Strength (f) | Transition Character |
| 385 | 392 | 0.15 | S₀ → S₁ (π→π) |
| 350 | 358 | 0.42 | S₀ → S₂ (π→π) |
| 295 | 301 | 0.88 | S₀ → S₅ (π→π*) |
| ... | ... | ... | ... |
| (Note: Data is representative. Actual values may vary.) |
The calculated spectrum should reproduce the key features of the experimental one. The highest oscillator strength transitions correspond to the most intense peaks (λ_max). This comparison not only validates the structure but also provides insight into the nature of the frontier molecular orbitals involved in the electronic transitions.
Vibrational Spectroscopy: The Molecular Fingerprint
Infrared (IR) and Raman spectroscopy provide a unique vibrational fingerprint of a molecule, sensitive to its functional groups and overall symmetry. DFT calculations can predict these vibrational modes with high accuracy.
Experimental Protocol: FT-IR and FT-Raman
-
FT-IR:
-
Mix ~1 mg of the sample with ~100 mg of dry, IR-grade Potassium Bromide (KBr).[10]
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
FT-Raman:
-
Place a small amount of the neat, solid sample directly into the sample holder of the FT-Raman spectrometer.
-
Acquire the spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
Theoretical Protocol: DFT Frequency Calculations
Caption: Workflow for theoretical prediction of vibrational spectra.
-
Calculation: Perform a frequency calculation on the optimized geometry at the B3LYP/6-311+G(d,p) level. This is a critical step; the calculation must be performed at a true energy minimum, confirmed by the absence of any imaginary frequencies.
-
Scaling: Theoretical harmonic frequencies are systematically higher than experimental anharmonic frequencies. To correct for this, a uniform scaling factor (typically ~0.96-0.98 for B3LYP) is applied to the calculated frequencies.[11][12][13] This simple step significantly improves the agreement with experimental data.[14][15]
Data Comparison: Vibrational Modes
Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment |
| 3065 | 3068 | 3070 | Aromatic C-H stretch |
| 1610 | 1612 | 1615 | Aromatic C=C stretch |
| 1450 | 1455 | 1452 | Aromatic ring deformation |
| 845 | - | 848 | C-H out-of-plane bend |
| 750 | - | 755 | C-H out-of-plane bend |
| (Note: Data is representative. Actual values may vary.) |
The excellent agreement between the scaled theoretical frequencies and the experimental IR and Raman bands allows for a confident assignment of nearly every peak in the fingerprint region, confirming the molecular structure and bonding.
Mass Spectrometry: The Molecular Weight Test
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which for a singly charged ion is equivalent to the molecular weight. This serves as a fundamental check on the molecular formula.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. For stable PAHs, the molecular ion (M⁺) peak is usually the most intense.[10]
-
Analysis: The ions are separated by their m/z ratio and detected.
Data Comparison: Molecular Ion Peak
-
Calculated Exact Mass for C₂₄H₁₄: 302.1096 u
-
Experimental M⁺ Peak (EI-MS): m/z = 302
The observation of an intense molecular ion peak at m/z 302 in the experimental mass spectrum is in perfect agreement with the calculated exact mass of this compound (C₂₄H₁₄), confirming its elemental composition.
Conclusion
The validation of this compound's spectral data through a synergistic combination of high-resolution experimental spectroscopy and robust theoretical calculations provides an unparalleled level of confidence in its structural and electronic characterization. Each technique cross-validates the others: NMR confirms the connectivity predicted by theory, TD-DFT correctly models the electronic transitions observed in the UV-Vis spectrum, and scaled DFT frequencies allow for a complete assignment of the vibrational fingerprint. This integrated, self-validating workflow represents the gold standard in modern chemical analysis, ensuring that researchers can proceed with a thoroughly vetted and deeply understood molecule.
References
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Thong, N. M., et al. (2009). First-principles calculations of NMR shifts in polycyclic aromatic hydrocarbons. arXiv:0909.0776v1 [cond-mat.mtrl-sci]. [Link]
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Alvim, Y., et al. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. MDPI. [Link]
-
Gattuso, G., et al. (2024). Vuv/vis absorption spectroscopy of different PAHs. ResearchGate. [Link]
-
Rincon, L., et al. (2013). Determination of the 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes. ResearchGate. [Link]
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Menon, A. K., et al. (2021). Comparison between the optical band gaps obtained from TD-DFT simulations and UV-Vis absorption measurements. ResearchGate. [Link]
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Kleinpeter, E., & Koch, A. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing. [Link]
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Schutt, C., et al. (2021). UV-vis spectra predicted by TD DFT calculations on the AFM structures. ResearchGate. [Link]
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Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Semantic Scholar. [Link]
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Johnson, C. E., & Bovey, F. A. (1958). Calculation of Nuclear Magnetic Resonance Spectra of Aromatic Hydrocarbons. The Journal of Chemical Physics. [Link]
-
Morzyk-Ociepa, B. (2010). Comparison of the experimental IR and Raman bands, and the theoretical frequencies. ResearchGate. [Link]
-
Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior. UNT Digital Library. [Link]
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ORCA Community. (2023). UV/Vis spectroscopy. FACCTs. [Link]
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da Cruz, E. H. G., et al. (2022). Fluorescence (top) and UV-Vis (bottom) spectra in different solvents. ResearchGate. [Link]
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Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Optica Publishing Group. [Link]
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Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. PubMed. [Link]
-
Maeda, A. H., et al. (2014). Biotransformation of the high-molecular weight polycyclic aromatic hydrocarbon (PAH) benzo[k]fluoranthene by Sphingobium sp. strain KK22. NIH National Library of Medicine. [Link]
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Al-Soufi, W., et al. (2022). Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene.... ResearchGate. [Link]
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Onchoke, K. K., et al. (2014). A DFT Study of Vibrational Spectra and Mutagenicity Predictions of Mononitrated Fluoranthenes. ResearchGate. [Link]
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Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]
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Lopez, J. C., et al. (2015). Experimental IR and Raman spectra compared with the predicted scaled IR spectrum. ResearchGate. [Link]
-
Cook, J. W., & Stephenson, E. F. M. (1949). Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. J. Chem. Soc. [Link]
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National Center for Biotechnology Information. (2024). Benzo(j)fluoranthene. PubChem Compound Database. [Link]
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Al-Soufi, W., et al. (2020). Investigation of the Interaction of Benzo(a)Pyrene and Fluoranthene with Cucurbit[n]urils (n = 6–8). MDPI. [Link]
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Onchoke, K. K., & Vo-Dinh, T. (2013). Experimental and theoretical study of vibrational spectra of 3-nitrofluoranthene. ResearchGate. [Link]
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Tomina, A., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI. [Link]
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Liyanage, P. S., et al. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. NIH National Library of Medicine. [Link]
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Aratani, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. NIH National Library of Medicine. [Link]
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Ray, J. K., & Harvey, R. G. (1982). Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene. The Journal of Organic Chemistry. [Link]
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Li, R. (2012). Theoretical Studies on Vibrationally Resolved Optical Spectra of Polycyclic Aromatic Molecules. Diva-portal.org. [Link]
-
Hasegawa, M., et al. (2021). Experimental and calculated Raman spectra of as-received and heat-treated fluoranthene. ResearchGate. [Link]
-
Yoshino, J., et al. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole. MDPI. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). ¹H-NMR spectrum of 14-phenyl-14H-dibenzo[a,j]xanthene. ResearchGate. [Link]
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Simon, A., et al. (2018). Experimental and Theoretical Study on the Infrared Spectroscopy of Astrophysically Relevant Polycyclic Aromatic Hydrocarbon Derivatives. ResearchGate. [Link]
-
National Institute of Standards and Technology. (2024). Benzo[b]fluoranthene. NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to Determining the Fluorescence Quantum Yield of Naphtho(2,3-j)fluoranthene
Introduction: Quantifying Luminescence in Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of molecules with significant interest in fields ranging from materials science to environmental analysis and astrophysics.[1] Their diverse and often intense fluorescence makes them prime candidates for applications in organic light-emitting diodes (OLEDs), molecular probes, and as tracers in complex systems. Naphtho(2,3-j)fluoranthene, a member of this extensive family, possesses a unique π-conjugated system, suggesting potentially interesting photophysical properties.
A critical parameter for characterizing any fluorescent molecule is its fluorescence quantum yield (Φf). This value, defined as the ratio of photons emitted to photons absorbed, provides a direct measure of the efficiency of the fluorescence process.[2][3] A high quantum yield indicates that the molecule is an efficient light emitter, a desirable trait for many applications. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, dominate the de-excitation process.
This guide provides a comprehensive, in-depth protocol for the accurate determination of the fluorescence quantum yield of this compound. We will focus on the comparative method, a robust and widely accepted technique that leverages a well-characterized fluorescence standard.[2][4] Every step of the protocol is explained from a position of practical, field-proven experience, ensuring not just a method to follow, but a deep understanding of the causality behind each experimental choice.
Pillar 1: The Comparative Method - A Foundation of Trustworthiness
The most reliable and commonly used method for determining the fluorescence quantum yield of a solution is the comparative method, as detailed by Williams et al.[2][4] This approach avoids the need for complex and highly specialized instrumentation required for absolute quantum yield measurements, such as an integrating sphere.[5]
The core principle is elegant in its simplicity: if a solution of a reference standard and a solution of the test sample have identical absorbance at the same excitation wavelength, in the same solvent, it can be assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
In practice, to enhance accuracy and account for differences in solvent, the following equation is used:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[2][3]
This ratiometric approach provides a self-validating system. By preparing a series of dilutions for both the standard and the test compound and plotting integrated fluorescence intensity against absorbance, we ensure the linearity of the fluorescence response in the chosen concentration range. This step is crucial for mitigating inner-filter effects and self-quenching, which can lead to erroneous results.[4]
Pillar 2: A Step-by-Step Experimental Protocol
This protocol provides a rigorous, field-tested workflow for determining the fluorescence quantum yield of this compound.
Materials and Instrumentation
-
Test Compound: this compound (or Fluoranthene for illustrative purposes).
-
Reference Standard: Quinine sulfate is an excellent and widely used standard.[6] It is typically dissolved in 0.1 M or 0.5 M sulfuric acid, in which it has a well-established quantum yield of approximately 0.54.[7]
-
Solvent: A high-purity, spectroscopy-grade solvent is essential. The choice of solvent should be one that dissolves both the test compound and, if possible, the reference standard, and does not absorb light in the spectral region of interest. Cyclohexane or ethanol are common choices for non-polar and polar PAHs, respectively.
-
Instrumentation:
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a photon-counting detector for sensitivity.
-
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Experimental Workflow Diagram
Caption: Workflow for determining fluorescence quantum yield via the comparative method.
Detailed Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount of the reference standard (Quinine Sulfate) and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 10⁻⁵ M).
-
Similarly, prepare a stock solution of this compound in a suitable solvent (e.g., cyclohexane).
-
Expertise & Experience: The choice of solvent is critical. Ideally, the same solvent would be used for both standard and sample. However, given that Quinine Sulfate requires an acidic aqueous solution, and many PAHs require organic solvents, it is often necessary to use different solvents and correct for the refractive index, as shown in the master equation.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound.
-
The concentrations should be chosen such that the absorbance at the selected excitation wavelength is between 0.01 and 0.1.
-
Trustworthiness: This range is paramount. Absorbance values above 0.1 can lead to inner-filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution, causing a non-linear relationship between concentration and fluorescence intensity and artificially lowering the measured quantum yield.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the test compound.
-
Identify a suitable excitation wavelength (λex). This should be a wavelength where both the standard and the test compound have significant absorbance, but it is not essential for it to be at the absorbance maximum. For Quinine Sulfate, 348 nm is a common choice.[8]
-
Record the absorbance of each solution at this single, chosen λex.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the λex chosen in the previous step.
-
For each solution, record the fluorescence emission spectrum over the appropriate wavelength range (e.g., for Quinine Sulfate, this would be approximately 400-650 nm, as its emission maximum is around 455 nm).[8]
-
Expertise & Experience: It is crucial that all instrument settings (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements of both the standard and the test sample. Any change in these parameters will invalidate the comparison of fluorescence intensities.
-
-
Data Processing and Analysis:
-
For each recorded emission spectrum, integrate the area under the curve. This gives the total fluorescence intensity. Many modern spectrofluorometer software packages can perform this integration automatically.
-
Create two separate plots: one for the reference standard and one for the test compound. In each plot, the y-axis will be the integrated fluorescence intensity, and the x-axis will be the absorbance at λex.
-
Perform a linear regression (fit a straight line) for each data set. The gradient (slope) of this line is the 'Grad' value for the standard (Grad_ST) and the test sample (Grad_X). The line should pass through the origin, and the R² value should be >0.99 to ensure linearity.
-
Obtain the refractive indices (η) of the solvents used for the standard (0.1 M H₂SO₄, η ≈ 1.33) and the test sample (e.g., cyclohexane, η ≈ 1.426).
-
Finally, calculate the fluorescence quantum yield of this compound (ΦX) using the comprehensive equation provided in Pillar 1.
-
Pillar 3: Data Presentation and Comparison
The following table summarizes the necessary photophysical data for a typical quantum yield determination experiment, using Quinine Sulfate as the standard and Fluoranthene as an illustrative test compound.
| Parameter | Reference Standard (ST) | Test Compound (X) |
| Compound | Quinine Sulfate | Fluoranthene (Illustrative) |
| Solvent | 0.1 M H₂SO₄ | Water |
| Refractive Index (η) | 1.33 | 1.33 |
| Excitation Max (λabs) | 348 nm[8] | ~357 nm |
| Emission Max (λem) | 455 nm[8] | ~462 nm |
| Known Quantum Yield (Φ) | 0.54 | 0.20 ± 0.01 [9] |
Note: The data for Fluoranthene is from measurements in water and is provided as an example for how to structure the comparison. The actual quantum yield of this compound will be dependent on the solvent used.
Conclusion
Determining the fluorescence quantum yield is a fundamental step in the characterization of any new luminescent compound. By employing the comparative method with a trusted standard like Quinine Sulfate, researchers can obtain reliable and accurate Φf values for novel molecules such as this compound. The protocol detailed in this guide emphasizes not only the procedural steps but also the underlying principles that ensure data integrity. This self-validating system, based on the linear relationship between absorbance and emission, provides a robust framework for drug development professionals and scientists to confidently compare the photophysical performance of their compounds against established benchmarks.
References
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Ehrenfreund, P., & Cami, J. (2010). Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications. Advances in Space Research, 19(7), 1023-32. [Link]
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Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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de Guidi, G., et al. (2008). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Applied Spectroscopy, 62(11), 1234-1240. [Link]
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ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
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Schwartz, F. P., & Wasik, S. P. (1976). Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. Analytical Chemistry, 48(3), 524-528. [Link]
-
Eurogentec. (n.d.). Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]
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Ramesan, S., Vyas, S., & Abid, A. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]
-
Brandner, A. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
-
de Guidi, G., et al. (2008). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
Anaspec. (n.d.). Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]
-
Biovalley. (n.d.). AS-80040 | Quinine sulfate Fluorescence Reference Standard. [Link]
-
Singh, R. D., & Singh, S. N. (1999). Photoacoustic spectroscopic studies of polycyclic aromatic hydrocarbons. Journal of Photonics for Energy, 8(3), 385-388. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]
-
Velapoldi, R. A., & Mielenz, K. D. (1980). A fluorescence standard reference material: quinine sulfate dihydrate. NBS Special Publication, 260-64. [Link]
Sources
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- 3. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives [opg.optica.org]
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A Comparative Guide to the Cytotoxicity of Naphtho(2,3-j)fluoranthene and Other Polycyclic Aromatic Hydrocarbons
This guide provides an in-depth, objective comparison of the cytotoxic profiles of Naphtho(2,3-j)fluoranthene and other prominent polycyclic aromatic hydrocarbons (PAHs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to provide a comprehensive understanding of the toxicological landscape of these ubiquitous environmental contaminants.
Introduction: The Double-Edged Sword of Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of multiple fused aromatic rings.[1] They are primarily formed during the incomplete combustion of organic materials, leading to widespread environmental distribution from sources like engine exhaust, industrial emissions, tobacco smoke, and even charbroiled meats.[2][3] While their planar structures have been explored for potential applications in materials science and even as scaffolds for chemotherapeutic agents, their primary reputation in the biological sciences is one of toxicity.[2]
The toxicity of PAHs is complex and highly dependent on their structure. Many PAHs are potent mutagens and carcinogens, a property linked to their ability to be metabolically activated into reactive intermediates that damage DNA.[4][5] This guide will focus specifically on cytotoxicity—the ability of a chemical to cause cell death—providing a comparative framework for understanding the relative hazards posed by this compound and other well-characterized PAHs.
Mechanistic Pillars of PAH Cytotoxicity
The cytotoxic effects of most PAHs are not direct but are mediated through a series of complex cellular events, primarily initiated by metabolic activation. Understanding these pathways is critical to interpreting cytotoxicity data.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The primary gateway for PAH toxicity is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][6] Upon entering the cell, a PAH binds to the AHR, causing it to translocate to the nucleus. There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding event initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1][7] While this is technically a detoxification pathway, it paradoxically produces the highly reactive metabolites responsible for toxicity.[5]
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by PAHs.
Metabolic Activation and DNA Damage
The induced CYP enzymes metabolize PAHs into electrophilic intermediates, such as diol epoxides.[8] These metabolites can covalently bind to DNA, forming bulky DNA adducts.[4] These adducts can physically obstruct DNA replication and transcription, leading to cell cycle arrest and, if the damage is too severe to be repaired, apoptosis (programmed cell death).[5][9] This genotoxic mechanism is a primary driver of both the carcinogenic and cytotoxic properties of many PAHs.
Oxidative Stress
PAH metabolism is an imperfect process that can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[10] This occurs through redox cycling of PAH metabolites, like quinones.[1] An overabundance of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. This state causes widespread damage to cellular components, including lipids, proteins, and DNA (e.g., formation of 8-oxo-dGuo lesions), further contributing to cytotoxicity.[4][11]
Comparative Cytotoxicity: this compound in Context
Direct, quantitative cytotoxicity data (e.g., IC50 values) for this compound is not extensively reported in publicly available literature. However, we can infer its likely toxicological profile by comparing it with structurally related fluoranthenes and other well-studied PAHs. Tumorigenicity data often correlates with cytotoxic potential, as the underlying mechanisms of DNA damage are shared.
The following table summarizes the tumor-initiating activity of several fluoranthene isomers on mouse skin, which serves as a proxy for their DNA-damaging and, by extension, cytotoxic potential. For a broader comparison, data for the benchmark PAH, Benzo[a]pyrene (B[a]P), and the potent carcinogen, Dibenz[a,h]anthracene, are included.
| Compound | Structure | Molecular Weight | Class | Comparative Tumorigenic Activity/Cytotoxicity | Reference(s) |
| This compound | C24H14 | 302.37 | High MW PAH | Data not widely available; expected to be tumorigenic based on structure. | - |
| Naphtho[2,1-a]fluoranthene | C24H14 | 302.37 | High MW PAH | Slightly more active tumor initiator than BaF and NbF. 90% tumor incidence at 1.0 µmol dose. | [12] |
| Benzo[b]fluoranthene | C20H12 | 252.31 | High MW PAH | Potent tumor initiator. 100% tumor incidence with 8.5 tumors/mouse at 1.0 µmol dose. | [12][13] |
| Benzo[j]fluoranthene | C20H12 | 252.31 | High MW PAH | Significant tumorigenic activity. 90% tumor incidence with 7.8 tumors/mouse at 3.0 µmol dose. | [14] |
| Fluoranthene | C16H10 | 202.25 | Low MW PAH | Generally considered a non-carcinogen or weak initiator, but contributes to mixture toxicity. | [3][15][16] |
| Benzo[a]pyrene (B[a]P) | C20H12 | 252.31 | High MW PAH | Potent carcinogen and cytotoxic agent; benchmark for PAH toxicity. Causes cell cycle arrest and apoptosis. | [17][18][19] |
| Dibenz[a,h]anthracene | C22H14 | 278.35 | High MW PAH | Highly potent carcinogen; known to be embryotoxic and mutagenic. Induces CYP1A1 expression. | [8][20][21][22] |
Analysis and Interpretation:
-
Structural Influence: The data clearly shows that cytotoxicity and tumorigenicity are not solely dependent on molecular weight but are highly influenced by the specific arrangement of the aromatic rings. The presence of a "bay" or "fjord" region in the molecular structure, as seen in potent carcinogens like Benzo[a]pyrene and Dibenz[a,h]anthracene, is often a strong predictor of toxicity.[8] These structural motifs allow for the formation of particularly stable and mutagenic diol epoxide metabolites.
-
Fluoranthene Isomers: Among the fluoranthene derivatives, Benzo[b]fluoranthene emerges as a particularly potent compound, exceeding the activity of some other isomers in mouse skin tumor initiation assays.[12] Naphtho[2,1-a]fluoranthene also demonstrates significant activity.[12]
-
Inference for this compound: As a high molecular weight PAH with a complex, non-alternant structure, this compound is reasonably predicted to be cytotoxic and carcinogenic. Its toxicity is likely mediated through AHR activation and metabolic transformation, similar to its isomers. Direct experimental validation is necessary to determine its precise potency relative to compounds like Benzo[b]fluoranthene and Benzo[a]pyrene.
Standardized Protocols for In Vitro Cytotoxicity Assessment
To ensure reproducible and comparable data, standardized assays are essential. The following protocols outline common methods for quantifying the cytotoxicity of PAHs in a cell culture setting.
Caption: A general experimental workflow for comparative PAH cytotoxicity assessment.
MTT Assay (Cell Viability)
-
Principle: This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[23][24]
-
Materials:
-
Cultured cells in a 96-well plate
-
PAH stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm absorbance)
-
-
Step-by-Step Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of the PAH (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
LDH Assay (Membrane Integrity/Necrosis)
-
Principle: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon membrane rupture (a hallmark of necrosis).[25][26]
-
Materials:
-
Cultured cells in a 96-well plate treated with PAHs
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader (490 nm absorbance)
-
-
Step-by-Step Procedure:
-
Prepare cells and treat with PAHs as described in the MTT assay (Steps 1-3). Include wells for a "maximum LDH release" positive control.
-
30 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the positive control wells and incubate.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the kit's Stop Solution to each well.
-
Read the absorbance at 490 nm.
-
Calculate percent cytotoxicity relative to the maximum LDH release control.
-
Caspase-3/7 Assay (Apoptosis)
-
Principle: This assay quantifies apoptosis by measuring the activity of caspases-3 and -7, which are key "executioner" enzymes in the apoptotic pathway. The assay uses a substrate that is cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.
-
Materials:
-
Cultured cells in a white-walled 96-well plate treated with PAHs
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or Fluorometer
-
-
Step-by-Step Procedure:
-
Prepare cells and treat with PAHs in a white-walled plate suitable for luminescence readings.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The resulting signal is directly proportional to the amount of caspase-3/7 activity.
-
Conclusion and Future Directions
The comparative analysis of PAHs underscores a critical principle in toxicology: chemical structure dictates biological activity. While high molecular weight PAHs are generally more toxic than their lower molecular weight counterparts, significant variability exists even among isomers.[27] Benzo[b]fluoranthene and Naphtho[2,1-a]fluoranthene exhibit potent tumor-initiating activity, suggesting a high potential for cytotoxicity.[12]
Based on its structural class as a high molecular weight, non-alternant PAH, This compound is predicted to be a cytotoxic and genotoxic agent, likely acting through the AHR-mediated metabolic activation pathway. However, there is a clear need for direct experimental investigation to accurately quantify its cytotoxic potency (IC50) across various cell lines and to elucidate its specific metabolic profile.
Future research should focus on:
-
Direct Cytotoxicity Testing: Performing dose-response studies using the standardized assays outlined in this guide to determine the IC50 value of this compound.
-
Metabolite Identification: Identifying the specific metabolites formed by CYP enzymes to understand its potential for forming DNA adducts.
-
Mixture Toxicity Studies: Investigating how this compound interacts with other PAHs in complex environmental mixtures, as these interactions can be additive, synergistic, or antagonistic.[15][28]
By systematically filling these knowledge gaps, the scientific community can build a more complete and predictive model of PAH toxicity to better assess risks to human health and the environment.
References
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Al-Daghri, N. M., Alokail, M. S., & Abd-Alrahman, S. H. (2021). Benzo(a)pyrene-induced cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells. Cell Biology and Toxicology, 37(6), 891–913. [Link]
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Bagley, S. D., & Loria, R. M. (2002). Polycyclic Aromatic Hydrocarbons (PAH) Induce Oxidative Stress and Oxidative DNA Modification - Characteristics of Tumor Promotion. Polycyclic Aromatic Compounds, 6(1-4), 135-146. [Link]
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ResearchGate. (n.d.). Benzo(a)pyrene-induced cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells | Request PDF. Retrieved from [Link]
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Mescher, M., et al. (2018). Ligand-Specific Transcriptional Mechanisms Underlie Aryl Hydrocarbon Receptor-Mediated Developmental Toxicity of Oxygenated PAHs. Toxicological Sciences, 162(2), 647–658. [Link]
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Mitra, S., et al. (2007). The cytotoxic effects of benzo[a]pyrene, benzo[a]pyrene-7,8-dihydrodiol, and benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide on hormone-insensitive prostate carcinoma cell line PC3. Cancer Research, 67(9 Supplement), 5502. [Link]
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Kamal, A., et al. (2015). Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system. Toxicology Mechanisms and Methods, 25(3), 214–223. [Link]
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Incardona, J. P., et al. (2006). Aryl Hydrocarbon Receptor–Independent Toxicity of Weathered Crude Oil during Fish Development. Environmental Health Perspectives, 114(12), 1855–1861. [Link]
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Environmental and Molecular Mutagenesis. (2022). Comparing the effects of an exposure to a polycyclic aromatic hydrocarbon mixture versus individual polycyclic aromatic... [Link]
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Tilton, S. C., et al. (2020). Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. Toxicology and Applied Pharmacology, 390, 114889. [Link]
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Weyand, E. H., et al. (1990). Relative tumor initiating activity of benzo[a]fluoranthene, benzo[b]fluoranthene, naphtho[1,2-b]fluoranthene and naphtho[2,1-a]fluoranthene on mouse skin. Cancer Letters, 52(3), 229–233. [Link]
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U.S. EPA. (2002). Provisional Peer Reviewed Toxicity Values for Benzo[b]fluoranthene. [Link]
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Environmental Working Group. (n.d.). Fluoranthene. EWG Human Toxome Project. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
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validation of analytical methods for Naphtho(2,3-j)fluoranthene quantification
An In-Depth Technical Guide to the Validation of Analytical Methods for Naphtho(2,3-j)fluoranthene Quantification
As a Senior Application Scientist, this guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and procedural details necessary to select, develop, and validate a robust analytical method tailored to their specific needs.
Introduction: The Analytical Challenge of this compound
This compound, also known as Benzo[j]fluoranthene (BjF), is a high molecular weight PAH containing five fused aromatic rings.[1] Like many PAHs, it is formed during the incomplete combustion of organic materials and is found in fossil fuels, coal tar, and as a pollutant in air, water, and soil.[1][2][3] Its significance stems from its classification as a potential human carcinogen, primarily due to its ability to form DNA adducts, which can lead to mutations and tumorigenic activity.[1]
The accurate quantification of this compound presents several analytical challenges:
-
Trace-Level Concentrations: It is often present at very low levels (ng/L or ng/g) in complex matrices, requiring highly sensitive instrumentation.[4][5]
-
Isomeric Co-elution: BjF is one of several isomers with the same molecular formula (C₂₀H₁₂) and mass (252.31 g/mol ), including the closely related and often co-occurring Benzo[b]fluoranthene, Benzo[k]fluoranthene, and Benzo[a]pyrene.[1][6] Chromatographic separation of these isomers is critical for accurate quantification.
-
Matrix Interference: Environmental and biological samples contain a multitude of compounds that can interfere with the analysis, necessitating efficient sample preparation and selective detection techniques.[4]
This guide will compare the two most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed framework for method validation in accordance with international standards.
Comparative Analysis of Core Quantification Methodologies
The choice between HPLC and GC-MS is fundamental and depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reversed-phase mode, is a cornerstone of PAH analysis. Separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically an acetonitrile/water gradient).[8]
-
Detection Systems:
-
UV Detection: While many PAHs absorb UV light (typically at 254 nm), this method can lack the sensitivity and selectivity required for trace analysis in complex samples.[9]
-
Fluorescence Detection (FLD): This is the preferred detection method for many PAHs, including this compound. FLD offers superior sensitivity (100-fold lower limits of detection than UV) and selectivity, as few naturally occurring compounds exhibit native fluorescence at the specific excitation and emission wavelengths used.[9][10] By programming the detector to switch to the optimal excitation/emission wavelengths for each eluting PAH, maximum sensitivity can be achieved for a multi-analyte run.[9][11]
-
-
Expertise & Causality: The choice of an HPLC column is critical. Specialized PAH columns with unique bonded phases are designed to provide the selectivity needed to resolve critical isomeric pairs, such as the various benzofluoranthenes.[10][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional resolving power and definitive analyte identification. Analytes are volatilized and separated in a capillary column based on their boiling points and interaction with the stationary phase, before being ionized and detected by a mass spectrometer.[13][14]
-
Advantages:
-
High Chromatographic Resolution: Modern capillary columns can effectively separate many PAH isomers.[14]
-
Definitive Identification: The mass spectrometer provides structural information, confirming analyte identity and allowing for the deconvolution of co-eluting peaks if their mass spectra are different.
-
Enhanced Selectivity with MS/MS: For highly complex matrices, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides a significant increase in selectivity and signal-to-noise, virtually eliminating matrix interference.[15]
-
-
Expertise & Causality: While standard GC-MS can struggle to resolve some critical pairs like Benzo[b]fluoranthene and Benzo[k]fluoranthene, advanced systems and specialized columns can achieve this separation.[6][14] The use of pulsed splitless injections is often employed to maximize the transfer of high-boiling PAHs like this compound onto the column.[15]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-FLD and GC-MS/MS for PAH analysis, providing a basis for method selection.
| Parameter | HPLC with Fluorescence Detection (FLD) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Rationale & Justification |
| Specificity/Selectivity | Very good; depends on chromatographic resolution of isomers. Wavelength programming enhances selectivity. | Excellent; MRM transitions are highly specific, effectively filtering out matrix noise. | GC-MS/MS offers superior selectivity due to the second dimension of mass filtering, making it ideal for "dirty" samples. |
| Sensitivity (LOD/LOQ) | Excellent; low picogram to femtogram on-column. LODs in the 0.005 - 0.78 ng/g range are achievable.[10][16] | Excellent; low picogram detection limits are common. Sub-pg/µL detection limits have been reported. | Both techniques offer superb sensitivity. FLD is inherently sensitive for fluorescing compounds, while MS/MS achieves sensitivity through noise reduction. |
| Linearity (r²) | Typically > 0.999 over several orders of magnitude. | Typically > 0.998.[13] | Both methods demonstrate excellent linearity when properly calibrated. |
| Accuracy (% Recovery) | Typically 80-110% in various matrices.[16] | Typically 80-139% with RSDs below 6%.[13] | Accuracy is highly dependent on the efficiency of the sample preparation method. |
| Precision (%RSD) | < 10% for routine analysis; can be < 2% under optimized conditions.[16] | < 15% is common; often < 6% for replicate injections.[5][13] | Both methods provide high precision, ensuring reproducible results. |
| Throughput & Speed | Runtimes of 20-35 minutes are typical.[12][17] | Runtimes can be similar, but may be longer. Backflushing can reduce cycle times.[13][15] | HPLC can offer slightly higher throughput for routine screening. |
| Cost & Complexity | Lower initial capital cost and less complex to operate and maintain. | Higher initial capital cost. Requires more specialized expertise for method development and maintenance. | The choice is often dictated by budget and the complexity of the analytical task. |
Framework for Method Validation: Adhering to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the authoritative framework for this process.[18][19] A validated method ensures the reliability, reproducibility, and accuracy of the reported results.[20]
Caption: High-level workflow for analytical method validation.
The core validation parameters, grounded in the ICH Q2(R2) guideline, are detailed below.
Validation Parameters & Experimental Design
Caption: Interrelationship of core analytical validation parameters.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this primarily means demonstrating chromatographic resolution from its isomers (e.g., Benzo[b]fluoranthene, Benzo[k]fluoranthene).[18]
-
Execution: Analyze blank matrix, spiked matrix, and standard solutions. Peak purity analysis using a Diode Array Detector (DAD) in HPLC or examination of mass spectra in GC-MS can further support specificity.
-
-
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[18]
-
Execution: Prepare at least five calibration standards spanning the expected concentration range. Perform a linear regression analysis (Response vs. Concentration).
-
Acceptance Criteria: A coefficient of determination (r²) ≥ 0.995 is typically required.
-
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined through recovery studies.
-
Execution: Analyze a blank matrix spiked with a known concentration of this compound at a minimum of three levels (e.g., low, medium, high), with at least three replicates per level.
-
Acceptance Criteria: Percent recovery is typically expected to be within 80-120% for trace analysis, but this can vary by matrix and regulatory context.
-
-
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Execution: Analyze a minimum of six replicates of a sample at 100% of the test concentration for repeatability. For intermediate precision, repeat on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 15% for trace analysis.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Execution: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5][10]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Execution: Introduce small changes to method parameters such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5°C), or flow rate (e.g., ±0.1 mL/min) and observe the effect on the results.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.
-
Experimental Protocol: Validation of an HPLC-FLD Method
This section provides a self-validating protocol for the quantification of this compound in a soil matrix using a QuEChERS-based sample preparation followed by HPLC-FLD analysis.
Part A: Sample Preparation (Modified QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for extracting PAHs from complex matrices like soil.[16]
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spiking (for Validation): For accuracy and precision samples, spike the soil with the appropriate volume of this compound standard solution and allow it to equilibrate.
-
Hydration: Add 10 mL of deionized water to the tube and vortex for 1 minute to create a slurry.
-
Extraction: Add 10 mL of acetonitrile. Add the contents of a buffered extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers) to induce phase separation.[16]
-
Shaking & Centrifugation: Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (dSPE): Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-FLD analysis.
Part B: HPLC-FLD Instrumentation & Conditions
-
System: HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and fluorescence detector.
-
Column: A column specifically designed for PAH analysis (e.g., Agilent ZORBAX Eclipse PAH, Thermo Scientific Hypersil Green PAH).[11][16]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient would start at ~50% B, increasing to 100% B over 20-25 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
FLD Program: Use a timed-event program to switch excitation (Ex) and emission (Em) wavelengths to maximize sensitivity for this compound and other PAHs of interest. For BjF, typical wavelengths would be in the range of Ex: 290-300 nm and Em: 490-510 nm.
Part C: Validation Experiments
Execute the validation experiments as described in Section 3 using the prepared standards and quality control (QC) samples. Document all raw data, calculations, and comparisons against the pre-defined acceptance criteria in a formal validation report.
Conclusion: Selecting the Appropriate Validated Method
Both HPLC-FLD and GC-MS/MS are powerful, reliable techniques for the quantification of this compound. The choice of methodology should be driven by the specific application:
-
HPLC-FLD is an excellent choice for routine monitoring and quality control applications where high sensitivity for fluorescent PAHs is required and the sample matrices are moderately complex. Its lower cost and operational simplicity make it accessible to a wider range of laboratories.[9]
-
GC-MS/MS is the superior choice for analyzing highly complex or "dirty" matrices, for forensic applications requiring definitive identification, or when non-fluorescent PAHs are also of interest.[15] The enhanced selectivity of MS/MS provides the highest degree of confidence in the results, albeit at a higher cost.
Regardless of the chosen technology, a rigorous validation following the principles outlined in the ICH Q2(R2) guideline is not merely a regulatory formality; it is a fundamental requirement of sound science. It ensures that the data generated is accurate, reliable, and fit for its intended purpose, whether for environmental monitoring, food safety assessment, or toxicological research.
References
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Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC. (2011). National Institutes of Health.[Link]
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Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies.[Link]
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Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Agilent Technologies.[Link]
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PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. FMS, Inc.[Link]
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(PDF) Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. (2021). ResearchGate.[Link]
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Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC. (2014). National Institutes of Health.[Link]
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Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022). Restek.[Link]
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Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
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Chemical Properties of Naphtho[2,3-k]fluoranthene (CAS 207-18-1). Cheméo.[Link]
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Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies.[Link]
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Benzo[j]fluoranthene. Wikipedia.[Link]
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Fluoranthene. Wikipedia.[Link]
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Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Foods by GC-MS/MS. Shimadzu.[Link]
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ICH Q2(R2) Guideline on Validation of Analytical Procedures. (2023). International Council for Harmonisation.[Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio.[Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.[Link]
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Fast Separation of Polynuclear Aromatic Hydrocarbons. Eichrom.[Link]
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Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency.[Link]
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HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Varian, Inc.[Link]
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Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. (2017). U.S. Food and Drug Administration.[Link]
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Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies.[Link]
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Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu.[Link]
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Fact sheet: Benzo fluoranthene. Public Services and Procurement Canada.[Link]
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Fluoranthene PubChem CID 9154. National Institutes of Health.[Link]
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A Comparative Analysis of Synthetic Routes to Naphtho(2,3-j)fluoranthene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a critical challenge. Naphtho(2,3-j)fluoranthene, a unique and intricate PAH, presents a formidable synthetic target. Its complex framework offers potential for novel materials and pharmaceutical applications, demanding a thorough understanding of the available synthetic strategies. This guide provides a comparative analysis of the primary routes for synthesizing the this compound core, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Introduction to this compound
This compound is a complex polycyclic aromatic hydrocarbon characterized by its extended π-system. This structural feature imparts unique photophysical and electronic properties, making it a molecule of interest in materials science. Furthermore, as a member of the PAH family, understanding its synthesis is relevant to the broader field of medicinal chemistry, where PAH scaffolds are often investigated for their biological activity. The efficient and selective construction of this intricate carbon framework is a significant challenge in synthetic organic chemistry. This guide will explore and compare three major synthetic strategies: Palladium-Catalyzed Annulation, the Diels-Alder Reaction, and the Scholl Reaction.
Palladium-Catalyzed Annulation: A Modern Approach to C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the construction of PAHs is a testament to their power and versatility.[1][2] These methods offer high efficiency and functional group tolerance, often proceeding under mild reaction conditions.[1][2] The synthesis of fluoranthene and its derivatives frequently employs a sequence of Suzuki-Miyaura coupling followed by an intramolecular C-H arylation.[3][4]
Mechanistic Rationale
The general strategy involves a two-step, one-pot process. First, a Suzuki-Miyaura coupling reaction forms a C-C bond between a dihalo-naphthalene derivative and an arylboronic acid or ester. This is followed by an intramolecular C-H activation and arylation to close the five-membered ring, thus forming the fluoranthene core.[5] The mechanism of the palladium-catalyzed C-H activation is a subject of ongoing research, but it is generally accepted to proceed through either a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway.[1][5]
Experimental Protocol: Synthesis of a Substituted Fluoranthene via Tandem Suzuki-Miyaura/Intramolecular C-H Arylation
Materials:
-
1,8-Diiodonaphthalene
-
Appropriate arylboronic acid
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,8-diiodonaphthalene (1.0 equiv), the arylboronic acid (1.15 equiv), potassium acetate (4.0 equiv), and Pd(dppf)Cl₂ (5 mol %).
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 90-110 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
Advantages:
-
High Efficiency and Yields: Palladium-catalyzed reactions often provide high yields of the desired product.[3]
-
Functional Group Tolerance: These methods are compatible with a wide range of functional groups, allowing for the synthesis of complex, functionalized PAHs.[1][2]
-
Step Economy: Tandem or cascade reactions that form multiple bonds in a single pot improve the overall efficiency of the synthesis.[1][5]
Disadvantages:
-
Cost of Catalyst: Palladium is a precious metal, which can make this method expensive, especially for large-scale synthesis.
-
Ligand Sensitivity: The success of these reactions can be highly dependent on the choice of ligand.
-
Potential for Side Reactions: In complex systems, competing side reactions can occur, leading to a mixture of products.
The Diels-Alder Reaction: A Classic for Ring Formation
The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful and stereocontrolled method for the formation of six-membered rings.[3][6] In the context of fluoranthene synthesis, this reaction is typically followed by a cheletropic extrusion of a small molecule, such as carbon monoxide or sulfur dioxide, to achieve the final aromatic system.[3]
Mechanistic Rationale
The synthesis of a benzo[k]fluoranthene derivative via a Diels-Alder reaction has been reported, which provides a relevant model for the construction of the this compound core.[7] This approach involves the [4+2] cycloaddition of a diene, such as a substituted benzo[c]furan, with a dienophile, like acenaphthylene. The resulting cycloadduct then undergoes an acid-mediated epoxide cleavage and dehydration to yield the final aromatic product.[7] Intramolecular Diels-Alder reactions have also been employed for the synthesis of fluoranthenes.[3][8]
Experimental Protocol: Synthesis of a Benzo[k]fluoranthene Derivative via Diels-Alder Reaction
The following is a generalized protocol adapted from the synthesis of benzo[k]fluoranthene derivatives. This can serve as a template for a potential synthesis of this compound.
Materials:
-
A suitable 1,3-diarylbenzo[c]furan (diene)
-
Acenaphthylene (dienophile)
-
Xylenes (solvent)
-
p-Toluenesulfonic acid (PTSA)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diarylbenzo[c]furan and acenaphthylene in xylenes.
-
Heat the mixture to reflux and monitor the disappearance of the fluorescent benzo[c]furan by TLC (approximately 8-10 hours).
-
Once the initial reaction is complete, add p-toluenesulfonic acid to the reaction mixture.
-
Continue to heat at reflux for an additional 8 hours to facilitate aromatization.
-
Cool the reaction mixture to room temperature and pour it into a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Advantages and Disadvantages
Advantages:
-
High Regio- and Stereoselectivity: The Diels-Alder reaction is known for its predictable selectivity.[6]
-
Convergent Synthesis: This approach allows for the rapid assembly of a complex core from two less complex starting materials.
-
Well-Established and Robust: The Diels-Alder reaction is a well-understood and reliable reaction.
Disadvantages:
-
Availability of Starting Materials: The synthesis of the required diene and dienophile can be challenging and may add several steps to the overall sequence.
-
Harsh Conditions: The subsequent aromatization step may require harsh acidic conditions and high temperatures.
-
Limited Scope: The scope of the reaction can be limited by the electronic nature of the diene and dienophile.
The Scholl Reaction: A Classical Approach to Aromatic Fusion
The Scholl reaction is a classic method for the synthesis of PAHs, involving the intramolecular or intermolecular oxidative coupling of aromatic rings in the presence of a Lewis acid and a protic acid or an oxidant.[9][10] This reaction is particularly useful for the final cyclization step to form large, planar aromatic systems.[11]
Mechanistic Rationale
The mechanism of the Scholl reaction is still a subject of debate but is generally believed to proceed through an electrophilic aromatic substitution pathway involving the formation of an arenium ion intermediate.[9] Alternatively, a radical cation mechanism has also been proposed.[12] The reaction typically requires strong Lewis acids, such as AlCl₃ or FeCl₃, and often high temperatures.[9][10][13]
Experimental Protocol: General Conditions for a Scholl Reaction
The following is a general procedure for a Scholl reaction, which would need to be optimized for the specific precursor to this compound.
Materials:
-
A suitable polycyclic aromatic precursor
-
Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitromethane (as a co-solvent)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried flask under an inert atmosphere, dissolve the aromatic precursor in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of the Lewis acid (e.g., FeCl₃) in nitromethane.
-
Slowly add the Lewis acid solution to the solution of the precursor at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for several hours to days, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.[13]
Advantages and Disadvantages
Advantages:
-
Direct C-H/C-H Coupling: The Scholl reaction allows for the direct formation of C-C bonds between aromatic rings without the need for pre-functionalization with leaving groups.[9]
-
Formation of Large PAHs: It is one of the few methods capable of forming large, planar, and often insoluble PAHs.[11]
Disadvantages:
-
Harsh Reaction Conditions: The reaction often requires strong Lewis acids and high temperatures, which can lead to decomposition of the starting material or product.[14]
-
Lack of Selectivity: In complex systems, the Scholl reaction can lead to a mixture of products due to multiple possible cyclization pathways.[15]
-
Rearrangements: Unpredictable skeletal rearrangements can occur under the harsh reaction conditions.[12]
-
Low Yields: Yields for Scholl reactions can be low, especially for complex substrates.[14]
Comparative Summary of Synthetic Routes
| Parameter | Palladium-Catalyzed Annulation | Diels-Alder Reaction | Scholl Reaction |
| Overall Yield | Generally Good to Excellent | Moderate to Good | Often Low to Moderate[14] |
| Number of Steps | Can be convergent; often 2-4 steps for the core | Convergent; depends on precursor synthesis | Typically the final step in a longer sequence |
| Scalability | Can be challenging due to catalyst cost | Potentially scalable | Difficult to scale due to harsh conditions |
| Cost of Reagents | High (Palladium catalyst) | Moderate | Low (Lewis acids) |
| Reaction Conditions | Generally mild | Varies; can require high temperatures for aromatization | Harsh (strong acids, high temperatures) |
| Substrate Scope | Broad, good functional group tolerance[1][2] | Dependent on diene/dienophile electronics | Limited by stability of precursors |
| Key Advantages | High efficiency, step economy, functional group tolerance | High selectivity, convergent, well-established | Direct C-H/C-H coupling, forms large PAHs |
| Key Disadvantages | Catalyst cost, ligand sensitivity | Precursor synthesis can be lengthy | Harsh conditions, low selectivity, rearrangements |
Visualizing the Synthetic Pathways
Palladium-Catalyzed Annulation Workflow
Caption: Palladium-catalyzed synthesis workflow.
Diels-Alder Reaction Workflow
Caption: Diels-Alder cycloaddition workflow.
Scholl Reaction Workflow
Caption: Scholl reaction for aromatic fusion.
Conclusion and Future Outlook
The synthesis of this compound remains a challenging endeavor, with no single "best" route. The choice of synthetic strategy will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, scale of the synthesis, and available resources.
-
Palladium-catalyzed annulation stands out as a modern and highly versatile approach, particularly for the synthesis of functionalized derivatives. Future research in this area will likely focus on the development of more active and cost-effective catalyst systems.
-
The Diels-Alder reaction offers a classic and reliable method for constructing the core skeleton, especially when the necessary precursors are readily accessible. Its convergent nature is a significant advantage.
-
The Scholl reaction , while historically important, is often hampered by its harsh conditions and lack of selectivity. However, for the final, challenging cyclization to form a highly condensed aromatic system, it can sometimes be the only viable option.
As the demand for novel PAHs in materials science and medicine continues to grow, the development of more efficient, selective, and sustainable synthetic methods for complex molecules like this compound will remain a key area of research.
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Dewan, M., Bera, S., Samanta, S., Kundu, D., & Jana, R. (2024). Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization. Current Organic Chemistry, 28(18), 1387-1403. [Link]
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Podlech, J., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. RSC Advances, 10(70), 42898-42905. [Link]
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Mohanakrishnan, A. K., et al. (2017). Synthesis of Benzo[k]fluoranthene Derivatives via Diels-Alder Reaction of 1,3-Diarylbenzo[c]furans. European Journal of Organic Chemistry, 2017(45), 6747-6762. [Link]
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Gu, B., et al. (2017). A Single-Step Palladium-Catalysed Synthesis of Naphtho[2,3-b]Benzofuran-6,11-Diones and 2-(Hydroxyphenyl)Naphthalene-1,4-Diones. Journal of Chemical Research, 41(10), 564-568. [Link]
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Müllen, K., et al. (2020). Unexpected Scholl Reaction of 6,7,13,14-Tetraarylbenzo[k]tetraphene: Selective Formation of Five-Membered Rings in Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, 142(22), 10074-10080. [Link]
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Yamaguchi, S., et al. (2024). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole. Molecules, 29(18), 4238. [Link]
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A Comparative Guide to the Environmental Stability of Naphtho(2,3-j)fluoranthene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Persistence of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants comprising multiple fused aromatic rings. Formed from the incomplete combustion of organic materials, they are ubiquitous in the environment, originating from both natural and anthropogenic sources.[1] The environmental stability of PAHs is a critical determinant of their persistence, bioavailability, and ultimate toxicological impact. High molecular weight (HMW) PAHs, those with four or more rings, are of particular concern due to their increased stability and carcinogenicity.[2]
This guide provides an in-depth technical comparison of the environmental stability of Naphtho(2,3-j)fluoranthene relative to other common PAHs. Due to the limited direct experimental data for this compound, this guide will leverage data from its close isomer, Benzo(j)fluoranthene, as a scientifically justified surrogate.[3] The principles of using surrogate compounds are well-established in environmental risk assessment to model the behavior of structurally similar compounds for which data is scarce.[4][5] We will explore the key degradation pathways—photodegradation, microbial degradation, and thermal decomposition—supported by experimental data and detailed methodologies to provide a comprehensive assessment for researchers.
Factors Influencing PAH Stability
The environmental stability of a PAH is not an intrinsic constant but is influenced by a combination of its molecular structure and prevailing environmental conditions. Key factors include:
-
Molecular Weight and Size: Generally, as the molecular weight and the number of aromatic rings increase, the aqueous solubility decreases, and the tendency to adsorb to soil and sediment particles increases. This reduces their bioavailability to microorganisms and protects them from photodegradation, thus increasing their persistence.[1]
-
Molecular Topology: The arrangement of the aromatic rings plays a crucial role. Angular or "kinked" isomers tend to be more thermodynamically stable than their linear counterparts.
-
Environmental Matrix: The medium in which the PAH is present (e.g., water, soil, sediment, air) significantly affects its stability. Adsorption to particulate matter can shield PAHs from UV radiation, while the presence of specific microbial consortia can enhance biodegradation.[1]
-
Presence of Co-contaminants: The presence of other organic compounds can either inhibit or enhance the degradation of a target PAH.
Comparative Analysis of Environmental Stability
This section provides a comparative overview of the stability of this compound (represented by its isomer Benzo(j)fluoranthene) and other selected PAHs across the primary environmental degradation pathways.
Photodegradation
Photodegradation is a significant abiotic process for the removal of PAHs from the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The rate of photodegradation is dependent on the PAH's ability to absorb UV radiation and the presence of photosensitizers.
Table 1: Comparative Photodegradation Half-Lives of Selected PAHs in Water
| PAH | Molecular Weight ( g/mol ) | Photodegradation Half-life | Reference(s) |
| Naphthalene | 128.17 | >100 hours | [6] |
| Phenanthrene | 178.23 | 20.4 hours | [6] |
| Anthracene | 178.23 | 1 hour | [6] |
| Fluoranthene | 202.25 | ~6 - 24 hours | [7] |
| Pyrene | 202.25 | 3.4 x 10² min | [8] |
| Benzo[a]anthracene | 228.29 | ~6 - 24 hours | [7] |
| Chrysene | 228.29 | ~6 - 24 hours | [7] |
| Benzo[j]fluoranthene | 252.31 | 3.2 x 10⁴ min | [8] |
| Benzo[b]fluoranthene | 252.31 | - | |
| Benzo[k]fluoranthene | 252.31 | - | |
| Benzo[a]pyrene | 252.31 | ~6 - 24 hours | [7] |
Note: Half-life values can vary significantly depending on experimental conditions such as light intensity, wavelength, and the presence of other substances in the water.
Based on the available data, Benzo[j]fluoranthene exhibits a significantly longer photodegradation half-life compared to other high molecular weight PAHs, indicating a higher persistence in environments exposed to sunlight.
Microbial Degradation
Biodegradation by microorganisms is a primary mechanism for the removal of PAHs from soil and sediment. The rate of biodegradation is influenced by the PAH's structure, bioavailability, and the presence of suitable microbial populations with the necessary enzymatic machinery.
Table 2: Comparative Biodegradation Half-Lives of Selected PAHs in Soil
| PAH | Molecular Weight ( g/mol ) | Biodegradation Half-life in Soil | Reference(s) |
| Naphthalene | 128.17 | 3.5 days | [9] |
| Phenanthrene | 178.23 | 16 - 123 days | [9][10] |
| Fluoranthene | 202.25 | 1.5 - 52 weeks | [10] |
| Pyrene | 202.25 | 18 - 155 days | [9] |
| Chrysene | 228.29 | 2.5 - 52 weeks | [10] |
| Benzo[j]fluoranthene | 252.31 | Generally high persistence, specific half-life data limited | |
| Benzo[b]fluoranthene | 252.31 | 2.5 - 52 weeks | [10] |
| Benzo[a]pyrene | 252.31 | 229 - >1400 days |
Note: Biodegradation rates are highly site-specific and depend on soil type, organic matter content, microbial community composition, temperature, and nutrient availability.
High molecular weight PAHs like the isomers of this compound generally exhibit long biodegradation half-lives, signifying their persistence in soil and sediment environments.
Thermal Stability
Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. This is a relevant parameter for understanding the fate of PAHs in industrial processes and during thermal remediation of contaminated sites.
Table 3: Comparative Thermal Stability of Selected PAHs
| PAH | Molecular Weight ( g/mol ) | Decomposition Temperature/Behavior | Reference(s) |
| Naphthalene | 128.17 | Decomposes at temperatures >850°C | [11] |
| Anthracene | 178.23 | Decomposes at temperatures >700°C | [11] |
| Phenanthrene | 178.23 | No longer detected at 100°C in malt kilning | [12] |
| Fluoranthene | 202.25 | High removal efficiency at >350°C in thermal desorption | [13] |
| Pyrene | 202.25 | High removal efficiency at >350°C in thermal desorption | [13] |
| Benzo[a]anthracene | 228.29 | Not quantified at 170°C in malt kilning | [12] |
| Chrysene | 228.29 | Significant increase in concentration at higher kilning temperatures (190-210°C) before eventual decomposition | [12] |
| Benzo[j]fluoranthene | 252.31 | Expected to have high thermal stability similar to other HMW PAHs | |
| Benzo[a]pyrene | 252.31 | High removal efficiency at >350°C in thermal desorption | [13] |
Note: Decomposition temperatures and behaviors are highly dependent on the experimental setup, including the presence of oxygen and other substances.
Generally, PAHs are thermally stable compounds, with higher molecular weight PAHs requiring higher temperatures for decomposition. The data suggests that under certain conditions, some PAHs may undergo transformation rather than complete degradation at elevated temperatures.
Experimental Protocols
The following sections detail standardized methodologies for assessing the environmental stability of PAHs.
Photodegradation in Aqueous Solution (Following US EPA and OECD Principles)
Objective: To determine the rate of photodegradation of a PAH in an aqueous medium under controlled light conditions.
Methodology:
-
Preparation of Test Solution: A stock solution of the target PAH is prepared in a water-miscible solvent (e.g., acetonitrile). The stock solution is then used to prepare a dilute aqueous solution of the PAH in purified water. The final concentration should be below the water solubility limit of the PAH.
-
Irradiation: The test solution is placed in a quartz photoreactor, which allows for the transmission of UV light. The solution is irradiated with a light source that simulates the solar spectrum (e.g., a xenon arc lamp). The temperature of the solution is maintained at a constant level.
-
Sampling: Aliquots of the solution are collected at specific time intervals throughout the irradiation period.
-
Analysis: The concentration of the parent PAH in each sample is determined using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.
-
Data Analysis: The natural logarithm of the PAH concentration is plotted against time. The photodegradation rate constant (k) is determined from the slope of the resulting line, and the half-life (t½) is calculated using the formula: t½ = ln(2)/k.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
The environmental stability of this compound, as inferred from its isomer Benzo(j)fluoranthene and comparison with other PAHs, is significant. As a high molecular weight PAH, it exhibits greater persistence across all major environmental degradation pathways compared to lower molecular weight PAHs. Its low aqueous solubility and high affinity for particulate matter contribute to its long residence time in soil and sediment. While photodegradation can occur in aquatic environments, its rate is slower than that of many other PAHs. Microbial degradation is the ultimate fate for most PAHs, but the complex structure of this compound and its isomers renders them recalcitrant to rapid breakdown. Thermally, it is a stable molecule, requiring high temperatures for decomposition.
This guide provides a framework for researchers to assess the environmental stability of this compound and other PAHs. The provided experimental protocols, based on internationally recognized guidelines, offer a starting point for generating robust and comparable data. Further research is warranted to generate specific experimental data for this compound to refine our understanding of its environmental fate and to develop effective risk assessment and remediation strategies.
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A Senior Application Scientist's Guide to Benchmarking Naphtho(2,3-j)fluoranthene-Based Materials in Organic Electronics
For researchers, chemists, and material scientists at the forefront of organic electronics, the exploration of novel π-conjugated systems is paramount to pushing the boundaries of device performance. Among the vast landscape of polycyclic aromatic hydrocarbons (PAHs), fluoranthene-based materials, and specifically isomers of naphthofluoranthene, present a compelling case for investigation. Their rigid, planar structures and extended π-systems suggest significant potential for efficient charge transport.
This guide provides an in-depth technical comparison of naphtho(2,3-j)fluoranthene and its close chemical relatives against established benchmark materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). We will delve into the causality behind experimental design, from molecular synthesis to device fabrication, and present supporting data to offer a clear perspective on their current standing and future promise.
The Rationale for Exploring Naphthofluoranthenes
The fundamental appeal of naphthofluoranthene isomers lies in their unique electronic and structural characteristics. Comprising fused naphthalene and fluoranthene moieties, these molecules possess a high degree of conjugation, which is a prerequisite for efficient charge carrier mobility.[1] The specific arrangement of the fused rings in isomers like this compound influences the frontier molecular orbital (HOMO-LUMO) energy levels and the intermolecular packing in the solid state, both of which are critical determinants of device performance.[2] The investigation into various isomers and derivatives is driven by the hypothesis that subtle changes in molecular topology can lead to significant enhancements in charge transport properties.[3]
Synthesis of the Naphthofluoranthene Core: A Modular Approach
A robust and versatile method for synthesizing the core structure of naphthofluoranthene and its isomers is the Palladium-catalyzed intramolecular C-H arylation. This powerful synthetic tool allows for the construction of the complex polycyclic framework from more readily available precursors.
A general synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for Naphthofluoranthene core synthesis.
Experimental Protocol: Synthesis of a Naphthofluoranthene Derivative via Pd-catalyzed C-H Arylation [2]
-
Suzuki Coupling: A suitably substituted aryl halide (e.g., a bromo-naphthalene derivative) is coupled with an arylboronic acid (e.g., a phenylboronic acid with an ortho-alkenyl group) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/ethanol/water. The reaction is typically heated to reflux for several hours to yield the biaryl intermediate. The choice of starting materials is crucial as it dictates the final isomeric form of the naphthofluoranthene.
-
Intramolecular C-H Arylation: The purified biaryl intermediate is then subjected to the key ring-closing reaction. This is achieved using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in a high-boiling solvent. The reaction proceeds via the activation of a C-H bond, leading to the formation of the fused polycyclic aromatic system.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity naphthofluoranthene derivative suitable for device fabrication.
The causality behind this two-step approach is its modularity. By varying the substituents on the initial aryl halide and boronic acid, a library of different naphthofluoranthene isomers and derivatives can be synthesized, allowing for systematic investigation of structure-property relationships.[2]
Performance Benchmarking in Organic Field-Effect Transistors (OFETs)
OFETs are a fundamental platform for evaluating the intrinsic charge transport characteristics of a semiconductor. The key performance metric is the charge carrier mobility (µ), which quantifies the velocity of charge carriers in an applied electric field.
Device Fabrication Protocol: Top-Contact, Bottom-Gate OFET
Caption: Standardized workflow for fabricating top-contact, bottom-gate OFETs.
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned by sonication in a series of solvents (e.g., acetone, isopropanol).
-
Dielectric Surface Treatment: To improve the interface quality and promote ordered molecular growth, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This treatment reduces surface traps and lowers the surface energy, which is critical for achieving high mobility.
-
Active Layer Deposition: The naphthofluoranthene-based material is deposited as a thin film (typically 30-50 nm) onto the substrate via vacuum thermal evaporation. The substrate temperature during deposition is a critical parameter that influences the film morphology and crystallinity.
-
Electrode Deposition: Gold source and drain electrodes are then deposited on top of the organic semiconductor film through a shadow mask, defining the channel length and width.
-
Post-Deposition Annealing: The completed device is often annealed at a temperature below the material's glass transition temperature. This step can improve the molecular ordering within the film, leading to enhanced charge transport.[4]
-
Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
Comparative Performance Data for p-Type OFETs
| Material Class | Specific Material | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Reference |
| Fluoranthene-Based | Sulfur-hetero benzo[k]fluoranthene derivative | 0.083 | 10⁶ | [4] |
| Acenaphtho[1,2-k]fluoranthene derivative (DEAF) | 1.7 x 10⁻³ | ~10² | [5] | |
| Benchmark | Pentacene | up to 1.52 | > 10⁷ | |
| Benchmark | Rubrene (single crystal) | > 10 | > 10⁶ |
Comparative Performance Data for n-Type and Ambipolar OFETs
| Material Class | Specific Material | Electron Mobility (µe) [cm²/Vs] | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Reference |
| Fluoranthene-Based | Fluoranthene-fused thienoacene (BTFA5) | 3.45 x 10⁻² | 4.31 x 10⁻³ | > 10⁵ | [3] |
| Fluoranthene-Based | Fluoranthene-fused thienoacene (BTFA4) | 3.91 x 10⁻⁴ | - (n-type only) | > 10⁵ | [3] |
| Benchmark | PTCDI-C13 | ~0.6 | - (n-type only) | > 10⁶ |
Analysis: The performance of currently reported fluoranthene derivatives in OFETs shows promise, with mobilities reaching up to 0.083 cm²/Vs for p-type materials and ambipolar behavior observed in some regioisomers.[3][4] While these values do not yet match the high mobilities of single-crystal rubrene or optimized pentacene thin films, they are competitive with many other classes of organic semiconductors. The data strongly suggests that the charge transport properties are highly dependent on the specific isomeric structure and the presence of heteroatoms or functional groups.[3] The ability to tune the material from p-type to n-type or ambipolar through regioisomeric engineering is a significant advantage, offering a pathway to complementary logic circuits.[6]
Performance Benchmarking in Organic Photovoltaics (OPVs)
In OPVs, the key metric is the power conversion efficiency (PCE), which is the ratio of electrical power output to the incident solar power. The device's performance is also characterized by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Standard OPV Device Architecture: Bulk Heterojunction (BHJ)
The most common OPV structure is the bulk heterojunction, where an electron-donating material (like a naphthofluoranthene derivative) and an electron-accepting material (like a fullerene derivative) are blended together to form the active layer.
Caption: Schematic of a standard bulk heterojunction OPV device.
Comparative Performance Data for OPVs
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Fluoranthene-Based | Data Not Available | - | - | - | - | - |
| Benchmark | P3HT | PC₆₁BM | ~3.5-4.2 | ~0.6 | ~9-10 | ~0.55-0.65 |
| Benchmark | PTB7 | PC₇₁BM | ~9-10 | ~0.75 | ~17-18 | ~0.68-0.72 |
Analysis: There is currently a lack of published data on the performance of this compound and its close isomers as donor materials in OPV devices. This represents a significant opportunity for research. Based on their electronic properties, one could hypothesize their potential as stable, high-Voc donor materials when paired with suitable acceptors. Future work should focus on synthesizing soluble derivatives of naphthofluoranthenes and fabricating BHJ devices to evaluate their photovoltaic performance against well-established systems like P3HT:PCBM.
Performance Benchmarking in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, key performance metrics include the external quantum efficiency (EQE), luminance (cd/m²), and color purity (CIE coordinates). Naphthofluoranthene derivatives, with their inherent fluorescence, could potentially serve as emitter materials or as hosts for phosphorescent dopants.[1][2]
Standard OLED Device Architecture
A typical OLED consists of multiple organic layers sandwiched between an anode and a cathode to facilitate efficient charge injection, transport, and recombination, leading to light emission.
Comparative Performance Data for OLEDs
| Emitter/Host Material | Application | EQE (%) | Emission Color | Reference |
| Fluoranthene-Based | Dibenzo- and Naphtho-Fluoranthenes (Photoluminescence study) | - | Blue to Green | [1][2] |
| Benchmark | Alq₃ | Emitter/Electron Transport | ~1 (fluorescent) | |
| Benchmark Host | CBP (for green phosphorescent dopant Ir(ppy)₃) | ~19-20 | Green | |
| Benchmark Host | Spiro[fluorene-9,9′-xanthene]-based | Green/Blue Phosphorescent Host | up to 14.7 (Blue) | [7] |
Analysis: Spectroscopic studies have demonstrated that various naphthofluoranthene isomers exhibit strong fluorescence in the blue to green region of the visible spectrum, making them potential candidates for emitter materials in fluorescent OLEDs.[1][2] However, to date, there is limited literature reporting their performance in actual electroluminescent devices. The challenge lies in achieving efficient charge injection and transport to the emitting layer and ensuring a high photoluminescence quantum yield in the solid state. Further research is needed to synthesize naphthofluoranthene derivatives with appropriate energy levels for device integration and to evaluate their EQE and operational stability against standard emitters like Alq₃.
Conclusion and Future Outlook
This compound and its related isomers represent a promising, yet underexplored, class of materials for organic electronics. The existing data on derivatives and isomers, particularly in the context of OFETs, demonstrates their potential for achieving respectable charge carrier mobilities that can be tuned through synthetic design. The key takeaways are:
-
OFETs: Fluoranthene-based materials are viable organic semiconductors, with demonstrated p-type, n-type, and ambipolar behavior. While not yet matching the highest-performing crystalline benchmarks, their performance is significant and warrants further optimization through molecular engineering.
-
OPVs and OLEDs: These areas represent a largely untapped field for naphthofluoranthene-based materials. Their fundamental photophysical properties suggest potential, but a concerted effort in synthesis of functionalized derivatives and device fabrication is required to benchmark their performance.
For researchers and drug development professionals (who often use similar polycyclic aromatic compounds as scaffolds), the tunable nature of the fluoranthene core offers a rich platform for developing new functional materials. The path forward involves synthesizing derivatives with improved solubility and tailored energy levels, followed by rigorous device fabrication and characterization to fully assess their position relative to the current state-of-the-art.
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High efficiency P3HT:PCBM solar cells with an inserted PCBM layer. Journal of Materials Chemistry C. Available from: [Link]
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For researchers, scientists, and drug development professionals engaged in the study of polycyclic aromatic hydrocarbons (PAHs), a comprehensive understanding of their metabolic fate is paramount. The biotransformation of these ubiquitous environmental contaminants dictates their toxicological and carcinogenic potential. This guide provides an in-depth comparative analysis of the metabolic pathways of Naphtho(2,3-j)fluoranthene and its closely related isomers, with a particular focus on benzo[j]fluoranthene. Drawing upon established principles of PAH metabolism and available experimental data, we will explore the enzymatic processes that govern their activation and detoxification, offering insights into the structural nuances that drive metabolic specificity.
Introduction: The Critical Role of Metabolism in PAH Carcinogenesis
Polycyclic aromatic hydrocarbons are a class of organic compounds that are products of incomplete combustion of organic materials.[1][2] While largely inert themselves, their procarcinogenic nature is unmasked through metabolic activation within the host organism.[3][4] This bioactivation is a double-edged sword; it is an attempt by the body to increase the water solubility of these lipophilic compounds to facilitate their excretion, but in the process, it can generate highly reactive electrophilic intermediates.[5][6] These intermediates, particularly dihydrodiol epoxides, can form covalent adducts with cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[3][6][7]
The primary enzymatic machinery responsible for the initial oxidative metabolism of PAHs is the cytochrome P450 (CYP) superfamily of enzymes, predominantly CYP1A1 and CYP1B1.[4][8] These enzymes introduce an epoxide group across a double bond in the aromatic ring system. This epoxide can then be hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol.[4] A second epoxidation of the dihydrodiol, often in a sterically hindered "bay" or "fjord" region of the molecule, results in the formation of the ultimate carcinogenic dihydrodiol epoxides.[3][5]
This guide will delve into the specific metabolic routes of this compound and its isomers, highlighting the subtle yet critical differences in their biotransformation that influence their biological activity.
Comparative Metabolic Pathways: this compound vs. Benzo[j]fluoranthene
Direct experimental data on the metabolism of this compound is limited in the current scientific literature. However, by examining its structural features and drawing parallels with its well-studied isomer, benzo[j]fluoranthene, we can construct a scientifically sound "putative" metabolic pathway.
Benzo[j]fluoranthene: A Well-Characterized Isomer
The metabolic activation of benzo[j]fluoranthene has been investigated, revealing two primary pathways initiated by CYP-mediated oxidation. The major metabolites identified from in vitro studies using rat liver microsomes are the trans-4,5-dihydrodiol and the trans-9,10-dihydrodiol.[9] These dihydrodiols are precursors to the ultimate carcinogenic bay-region and pseudo-bay-region diol-epoxides.[10][11] The formation of these specific dihydrodiols is a critical determinant of the carcinogenic potential of benzo[j]fluoranthene.[1]
Below is a diagrammatic representation of the established metabolic activation pathway of Benzo[j]fluoranthene.
Caption: Metabolic activation of Benzo[j]fluoranthene.
This compound: A Putative Metabolic Pathway
Structurally, this compound is a six-ring PAH, an isomer of dibenzo[a,e]fluoranthene.[12] Its structure suggests several potential sites for initial epoxidation by CYP enzymes. Based on the established principles of PAH metabolism, which favor oxidation at the most electron-rich and accessible double bonds, we can predict the likely formation of dihydrodiol metabolites. The regions analogous to the 4,5- and 9,10-positions of benzo[j]fluoranthene are likely targets for initial oxidation.
The following diagram illustrates a putative metabolic pathway for this compound, based on structural analogy and known PAH metabolic routes.
Caption: Putative metabolic pathway of this compound.
Key Metabolic Differences and Their Implications
The seemingly minor structural differences between this compound and its isomers can lead to significant variations in their metabolic profiles and, consequently, their carcinogenic potency. The shape, size, and electronic properties of the PAH molecule influence its affinity for the active sites of metabolizing enzymes.
For instance, the planarity and the presence of specific structural motifs like "bay" and "fjord" regions are critical. Dihydrodiol epoxides formed in these sterically hindered regions are often more resistant to detoxification and are highly reactive towards DNA. The subtle shifts in the positions of the benzene and naphthalene rings between this compound and benzo[j]fluoranthene will likely alter the geometry of their respective bay/fjord regions, influencing the stereochemistry and reactivity of the resulting dihydrodiol epoxides.
Experimental Protocols for Studying PAH Metabolism
To experimentally validate the putative metabolic pathway of this compound and to quantitatively compare it with its isomers, in vitro metabolism studies using liver microsomes are the gold standard.
In Vitro Metabolism of PAHs using Liver Microsomes
This protocol outlines the general procedure for assessing the metabolism of a PAH compound using pooled human or rodent liver microsomes.
Materials:
-
Test PAH compound (e.g., this compound)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Internal standard (for HPLC analysis)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the test PAH (dissolved in a suitable solvent like DMSO or acetone) to the pre-incubated mixture. The final solvent concentration should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by acidification.
-
Extraction of Metabolites: Extract the metabolites from the incubation mixture using an organic solvent like ethyl acetate. Centrifuge to separate the organic and aqueous layers.
-
Sample Preparation for Analysis: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis.
Analysis of PAH Metabolites by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with fluorescence and/or mass spectrometry detection is the preferred method for the separation and quantification of PAH metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Fluorescence detector
-
Mass spectrometer (optional, for metabolite identification)
Chromatographic Conditions (General Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for the specific PAH and its metabolites.
The following diagram illustrates a typical experimental workflow for studying in vitro PAH metabolism.
Caption: Experimental workflow for in vitro PAH metabolism studies.
Quantitative Data Summary
| Compound | Major Dihydrodiol Metabolites | Relative Carcinogenic Potency |
| Benzo[j]fluoranthene | trans-4,5-dihydrodiol, trans-9,10-dihydrodiol[9] | Weaker than Benzo[a]pyrene[1] |
| Benzo[a]pyrene | trans-7,8-dihydrodiol[4] | High |
| Fluoranthene | 2,3-dihydrodiol[13][14] | Weak |
| Dibenzo[a,e]fluoranthene | Bay-region and pseudo-bay-region dihydrodiols[11][12] | Carcinogenic |
Conclusion and Future Directions
The metabolic activation of polycyclic aromatic hydrocarbons is a complex process that is highly dependent on the specific structure of the compound. While direct experimental data for this compound is currently lacking, a comparative analysis with its well-studied isomer, benzo[j]fluoranthene, provides a strong foundation for predicting its metabolic fate. It is hypothesized that this compound will undergo metabolic activation via the formation of dihydrodiols and subsequent dihydrodiol epoxides, a pathway common to carcinogenic PAHs.
Future research should focus on conducting in vitro and in vivo metabolism studies on this compound to definitively identify its metabolites and quantify their formation rates. Such studies, coupled with computational modeling, will provide a clearer understanding of its toxicological profile and carcinogenic potential.[15][16] This knowledge is crucial for accurate risk assessment and the development of strategies to mitigate the adverse health effects of this and other environmental contaminants.
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Huang, M., et al. (2017). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated With the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 30(12), 2140-2150. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Naphtho(2,3-j)fluoranthene
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of hazardous chemicals like Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is not merely a regulatory formality but a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
This compound belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs), which are recognized for their potential toxicity.[1] A thorough understanding of its hazard profile is the critical first step in establishing a safe disposal workflow.
Toxicological Profile: Many PAHs are classified as known or suspected carcinogens.[2][3][4] The Department of Health and Human Services (DHHS) has determined that some PAHs may reasonably be expected to be carcinogens.[4] Furthermore, compounds in this class are often characterized as very toxic to aquatic life with long-lasting effects, making their containment imperative to prevent environmental release.[5][6]
Regulatory Framework: PAHs are regulated by the U.S. Environmental Protection Agency (EPA) and are listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This designation mandates stringent procedures for their generation, treatment, storage, and disposal. All disposal activities must comply with federal, state, and local regulations.
Immediate Safety & Handling Protocols
Prior to beginning any work that will generate this compound waste, the following foundational safety measures must be in place. The causality is clear: preventing exposure is the most effective way to mitigate risk.
-
Designated Work Area: All handling of this compound should occur within a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[10][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes a fully fastened lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[6][10]
-
Prevent Aerosolization: Exercise caution during handling, weighing, and solution preparation to avoid the generation of dusts or aerosols.[5][10]
| Property | Value / Classification | Source |
| Chemical Class | Polycyclic Aromatic Hydrocarbon (PAH) | [1] |
| CAS Number | 205-83-4 | [12] |
| Hazard Classification | Suspected Carcinogen, Toxic to Aquatic Life | [2][4][6] |
| Regulatory Status | Hazardous Waste (under RCRA) | [7][8][9] |
The Waste Management Workflow: A Step-by-Step Protocol
A self-validating disposal protocol begins the moment a chemical is used. Each step is designed to create a closed loop of containment, ensuring safety and compliance from the benchtop to final disposal.
Step 1: Waste Minimization and Segregation
The most effective waste management strategy is to minimize its generation. Plan experiments to use the smallest feasible quantities of this compound. Once waste is generated, it must be meticulously segregated.
-
Solid Waste: This stream includes contaminated consumables such as gloves, absorbent paper, pipette tips, vials, and empty stock containers.
-
Liquid Waste: This includes unused solutions and solvent rinses from the decontamination of glassware. The first rinse of any container must be collected as hazardous waste.[13]
Causality: Segregating waste streams is critical.[10] Mixing incompatible chemicals can lead to dangerous reactions, and combining hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.
Step 2: Containerization and Labeling
Proper containerization is a primary barrier against accidental release.
-
Container Selection: Use only approved hazardous waste containers that are leak-proof, sealable, and chemically compatible with the waste. The container must be kept closed except when actively adding waste.[11][13]
-
Labeling: Clear and accurate labeling is a regulatory requirement and a critical safety communication tool. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Carcinogen," "Toxic")
-
The accumulation start date
-
Step 3: On-Site Storage and Pickup
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage: The sealed and labeled waste container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]
-
Request Pickup: Do not allow waste to accumulate. Follow your institution's Environmental Health and Safety (EHS) procedures to schedule a waste pickup in a timely manner.
Caption: Waste Management Decision Workflow
Final Disposal Methodologies
The ultimate disposal of this compound waste must render the compound inert or ensure its permanent, secure containment. These methods are performed by specialized, licensed hazardous waste management facilities.
Primary Disposal Method: High-Temperature Incineration
Controlled, high-temperature incineration is the EPA-recommended and most effective method for the complete destruction of PAHs.[7][10][11]
-
Mechanism: Technologies such as rotary kiln or fluidized-bed incinerators operate at temperatures ranging from 820 to 1,600 °C.[7][9] These extreme conditions, combined with sufficient residence times, break the stable aromatic rings of the PAH molecule, converting it into less harmful components like carbon dioxide and water.
-
Applicability: This method is suitable for all forms of this compound waste, including solids, liquids, and contaminated labware.[10]
Alternative Method: Chemical Oxidation (Lab-Scale Decontamination)
For small-scale decontamination of laboratory glassware and work surfaces, chemical oxidation can be an effective pretreatment step before final cleaning.
-
Protocol: Oxidizing agents such as potassium permanganate or potassium dichromate in an acidic solution can be used to degrade residual PAH contamination.[7][10]
-
Prepare the oxidizing solution according to a validated laboratory-specific procedure.
-
Rinse the contaminated glassware or wipe the surface with the solution, ensuring complete contact.
-
Allow for a sufficient reaction time as determined by your internal protocol.
-
Collect all used oxidizing solution and rinsates as hazardous liquid waste.
-
Proceed with a standard glassware washing procedure.
-
Trustworthiness: This procedure must be performed by trained personnel within a chemical fume hood, with appropriate PPE. The efficacy of the decontamination should be validated as part of your laboratory's chemical hygiene plan.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully dampen the material with a suitable solvent (e.g., acetone) to prevent dust from becoming airborne.[11] Use absorbent pads for liquid spills.
-
Collect: Carefully collect all contaminated materials (absorbent pads, dampened solids) using tools like forceps or a plastic dustpan. Place everything into a sealable, vapor-tight plastic bag or container.[11]
-
Decontaminate: Wipe the spill area with a solvent-dampened cloth, followed by soap and water.[11] All cleaning materials must be disposed of as solid hazardous waste.
-
Report: Report the spill to your institution's EHS department.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
By adhering to these rigorous protocols, we can ensure that our scientific pursuits are conducted with the highest standards of safety, protecting ourselves, our colleagues, and the environment.
References
-
Production, Import/Export, Use, and Disposal. (n.d.). In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information (NCBI). [Link]
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[Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas]. (2014). Cadernos de Saúde Pública. [Link]
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Chemical Properties of Naphtho[2,3-k]fluoranthene (CAS 207-18-1). (n.d.). Cheméo. [Link]
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A Guide to the Safe Handling of Naphtho(2,3-j)fluoranthene: Personal Protective Equipment and Disposal Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. With this advancement comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling Naphtho(2,3-j)fluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) family. As many PAHs are known or suspected carcinogens, a robust safety protocol is not merely a recommendation but a critical component of responsible research.[1][2][3] This document will provide a procedural, step-by-step framework for personal protective equipment (PPE) selection, safe handling practices, and compliant disposal methods.
Understanding the Inherent Risks of this compound
This compound is a polycyclic aromatic hydrocarbon. The broader class of PAHs is well-documented for its potential health hazards, with several members classified as known or reasonably anticipated human carcinogens.[1][3] The primary routes of exposure to PAHs in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[4] Long-term exposure to certain PAHs has been linked to an increased risk of skin, lung, and bladder cancers. Therefore, all handling of this compound must be approached with the assumption that it poses a carcinogenic risk.
Core Principles of Exposure Minimization
The fundamental principle when working with potentially hazardous compounds like this compound is the minimization of exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, crucially, the correct use of personal protective equipment.
Engineering Controls: The first line of defense is to handle the compound in a controlled environment. All work involving this compound, especially when dealing with powders or creating solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols.[5]
Administrative Controls: A comprehensive plan for the handling and disposal of this compound should be established before any work begins.[5][6] Access to areas where this compound is used should be restricted to authorized and trained personnel.[7]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is paramount and must be based on a thorough risk assessment of the planned procedures.
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The type and level of PPE required will vary depending on the specific task being performed. The following table provides a summary of recommended PPE for common laboratory activities involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile gloves | Chemical splash goggles and a face shield | Fully-fastened lab coat | NIOSH-approved respirator with particulate filters (e.g., N95) |
| Handling dilute solutions | Nitrile gloves | Chemical splash goggles | Lab coat | Not generally required if handled in a fume hood |
| Performing reactions and purifications | Nitrile gloves (consider thicker, chemical-resistant gloves for extended use) | Chemical splash goggles | Lab coat | Not generally required if handled in a fume hood |
| Cleaning spills | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and a face shield | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with particulate filters |
| Waste disposal | Nitrile gloves | Chemical splash goggles | Lab coat | Not generally required if waste is properly contained |
A Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Operational and Disposal Plan
A meticulous and well-documented plan is essential for the safe handling and disposal of this compound.
I. Pre-Operational Procedures
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risks.[5]
-
PPE Donning: Before entering the designated area, don the appropriate PPE as determined by your risk assessment. Ensure gloves are inspected for any signs of damage.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area to minimize traffic in and out of the designated zone.
II. Handling Procedures
-
Weighing: When weighing solid this compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: Add solvents to the solid compound slowly to avoid splashing. Keep containers covered as much as possible.
-
Transporting: When moving solutions or waste containing this compound, use secondary containment, such as a sealed, unbreakable container.[5]
III. Post-Operational and Decontamination Procedures
-
Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., acetone, followed by ethanol) in the chemical fume hood. Collect all rinsate as hazardous waste. For larger surfaces, wipe down with a cloth dampened with the appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, turning them inside out as you pull them off. Dispose of all disposable PPE as contaminated solid waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
IV. Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, absorbent paper, and other disposable labware.
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
Container Management: Ensure waste containers are in good condition, compatible with the waste they hold, and kept closed when not in use.
-
Disposal Method: this compound and its contaminated waste must be disposed of as hazardous waste. High-temperature incineration is the preferred method for the ultimate disposal of PAHs.[5][8] Arrange for collection by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [5]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent materials.
-
Report: Notify your laboratory supervisor and your institution's environmental health and safety department.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up the spill.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
By adhering to these stringent safety protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR - CDC Archive.
- Environmental Protection Agency (EPA). (n.d.). POLYCYCLIC AROMATIC HYDROCARBONS (PAHs).
- Fent, K. W., et al. (n.d.). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. IDEAS/RePEc.
- Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog.
- da Silva, B. C., et al. (n.d.). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO.
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- de Oliveira, A. C., et al. (2017, March 9). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1. PMC - PubMed Central.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Fent, K. W., et al. (2025, October 13). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
